Sanggenon W
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H26O6 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C25H26O6/c1-14(2)5-4-6-15(3)7-8-17-19(27)10-9-18(25(17)30)22-13-21(29)24-20(28)11-16(26)12-23(24)31-22/h5,7,9-13,26-28,30H,4,6,8H2,1-3H3/b15-7+ |
InChI Key |
UTEWDYGCVICAOX-VIZOYTHASA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Elucidating the Molecular Mechanisms of Sanggenons: A Technical Overview
Disclaimer: As of late 2025, specific research elucidating the mechanism of action for Sanggenon W is not available in the public domain. However, significant research has been conducted on other members of the Sanggenon family of compounds, particularly Sanggenon A, C, and G. This guide provides an in-depth technical overview of the known mechanisms of these related compounds, which may offer insights into the potential biological activities of this compound.
This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the signaling pathways, quantitative data from key experiments, and the methodologies employed in these studies.
Sanggenon A: Anti-inflammatory Activity via NF-κB and Nrf2/HO-1 Pathways
Sanggenon A has been identified as a potent anti-inflammatory agent. Its mechanism of action is primarily centered on the dual regulation of the pro-inflammatory NF-κB signaling pathway and the cytoprotective Nrf2/HO-1 pathway.[1][2]
Mechanism of Action
In response to inflammatory stimuli such as lipopolysaccharide (LPS), Sanggenon A exerts its anti-inflammatory effects by inhibiting the activation of the nuclear factor kappa B (NF-κB) signaling pathway.[1] This leads to a downstream reduction in the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1] Concurrently, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is suppressed.[1][2]
Simultaneously, Sanggenon A activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Sanggenon A promotes the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus.[1] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties.[1] The induction of HO-1 is a key component of the anti-inflammatory effects of Sanggenon A.[2]
Quantitative Data
| Compound | Cell Line | Target/Effect | Concentration | Result | Reference |
| Sanggenon A | BV2 and RAW264.7 | iNOS and COX-2 expression | Not specified | Concentration-dependent inhibition | [1] |
| Sanggenon A | BV2 and RAW264.7 | NO, PGE2, IL-6, TNF-α production | Not specified | Significant inhibition | [1] |
| Sanggenon A | BV2 and RAW264.7 | HO-1 expression | Not specified | Induction via Nrf2 activation | [1] |
Experimental Protocols
-
Cell Culture and Treatment: Murine microglial cells (BV2) and macrophage cells (RAW264.7) were cultured and pre-treated with various concentrations of Sanggenon A for 2 hours before stimulation with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours.[1]
-
Western Blot Analysis: To determine the expression levels of proteins such as iNOS, COX-2, and HO-1, cell lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies. Protein bands were quantified using software like ImageJ, with β-actin serving as a loading control.[1]
-
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture medium was measured using the Griess reagent to determine NO production.
-
Pro-inflammatory Cytokine Measurement: The levels of PGE2, IL-6, and TNF-α in the cell culture supernatants were quantified using enzyme-linked immunosorbent assay (ELISA) kits.[1]
-
NF-κB Activity Assay: A secreted alkaline phosphatase (SEAP) reporter assay was used to investigate the effects on NF-κB activity in LPS-stimulated RAW264.7 cells.[3]
Signaling Pathway Diagram
Sanggenon C: Pro-apoptotic Activity in Colon Cancer
Sanggenon C has demonstrated significant anti-cancer properties, particularly in colorectal cancer cell lines. Its mechanism involves the induction of apoptosis through multiple interconnected pathways.[4][5][6]
Mechanism of Action
Sanggenon C inhibits the proliferation of colon cancer cells in a dose- and time-dependent manner.[4][7] A key aspect of its action is the generation of reactive oxygen species (ROS), which triggers the mitochondrial pathway of apoptosis.[4][8] This is evidenced by a decrease in the expression of the anti-apoptotic protein Bcl-2.[4]
Furthermore, Sanggenon C treatment leads to an increase in intracellular calcium (Ca2+) and ATP levels.[4][5] It also inhibits the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS).[4][8] The inhibition of iNOS is thought to contribute to the activation of caspase-9 and subsequent mitochondria-mediated apoptosis.[5] Some studies also suggest that Sanggenon C can inhibit NF-κB activation in inflammatory cells, which may also contribute to its anti-cancer effects.[3]
Quantitative Data
| Compound | Cell Line | Effect | Concentration (µM) | Result | Reference |
| Sanggenon C | LoVo, HT-29, SW480 | Inhibition of proliferation | 5 - 80 | Dose- and time-dependent inhibition | [4][6] |
| Sanggenon C | HT-29 | Induction of apoptosis | 10, 20, 40 | Apoptosis induced | [4][6] |
| Sanggenon C | RAW264.7 | Inhibition of NO production | 1, 10 | Strong, dose-dependent inhibition | [3] |
| Sanggenon C | RAW264.7 | Inhibition of iNOS expression | 1, 10 | Suppression of protein expression | [3] |
| Sanggenon C | RAW264.7 | Inhibition of NF-κB activation | Not specified | Dose-dependent inhibition | [3] |
Experimental Protocols
-
Cell Viability Assay: The antiproliferative effects of Sanggenon C on colon cancer cell lines (LoVo, HT-29, SW480) were determined using the Cell Counting Kit-8 (CCK-8) assay, which measures mitochondrial dehydrogenase activity.[7]
-
Apoptosis Detection: Apoptosis was visualized and confirmed using Hoechst 33258 staining, which stains the condensed chromatin in apoptotic cells.[7]
-
Intracellular ROS Measurement: The generation of intracellular ROS was measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Measurement of Intracellular Ca2+ and ATP: Intracellular calcium and ATP levels were quantified using specific fluorescent probes and a microplate reader.[5]
-
Western Blot Analysis: The expression levels of proteins such as iNOS and Bcl-2 were determined by Western blotting as described previously.[4]
Signaling Pathway Diagram
Sanggenon G: A Direct Inhibitor of XIAP
Sanggenon G has been identified as a novel, cell-permeable, small-molecule inhibitor of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of apoptosis.[8][9][10]
Mechanism of Action
XIAP is an endogenous inhibitor of caspases, the executioner enzymes of apoptosis. Specifically, the BIR3 domain of XIAP binds to and inhibits initiator caspase-9, thereby blocking the apoptotic cascade.[8] Sanggenon G directly interferes with this interaction by binding to the BIR3 domain of XIAP.[11][12] This binding prevents XIAP from inhibiting caspase-9, thus liberating caspase-9 to initiate apoptosis.[8]
By inhibiting XIAP, Sanggenon G enhances the activation of caspases-3, -8, and -9.[8] This sensitizes cancer cells, particularly those that overexpress XIAP, to apoptosis induced by chemotherapeutic agents like etoposide.[8][11] Therefore, Sanggenon G acts as a chemosensitizer in tumor cell lines with high XIAP expression.[10]
Quantitative Data
| Compound | Target | Parameter | Value | Method | Reference |
| Sanggenon G | XIAP (BIR3 domain) | Binding Affinity (Ki) | 34.26 µM | Fluorescence Polarization (FP) Assay, Protein Fragment Complementation Analysis (PCA) | [8][9][11][12] |
| Sanggenon G | Molt3/XIAP cells | Treatment Concentration | 14.4 µM (24h) | Enhances caspase cleavage | [11] |
Experimental Protocols
-
Fluorescence Polarization (FP) Assay: This in vitro biochemical assay was used to determine the binding affinity of Sanggenon G to the BIR3 domain of XIAP by measuring the change in polarization of a fluorescently labeled peptide that binds to BIR3.[8]
-
Protein Fragment Complementation Analysis (PCA): This in vivo assay was used to confirm the interaction between Sanggenon G and the XIAP-BIR3 domain within living cells. The assay relies on the reconstitution of a reporter enzyme (e.g., luciferase) when two of its fragments, fused to the interacting proteins, are brought into proximity.[8][10]
-
Co-immunoprecipitation: This technique was used to demonstrate that Sanggenon G displaces caspase-9 from XIAP. Cell lysates were incubated with an antibody against XIAP, and the precipitated proteins were analyzed by Western blot for the presence of caspase-9.[8]
-
Apoptosis and Cell Growth Assays: The effect of Sanggenon G, alone or in combination with etoposide, on cell growth and apoptosis was assessed in XIAP-overexpressing cell lines (e.g., Molt3/XIAP) using cell counting and apoptosis detection methods.[10]
Mechanism Diagram
References
- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Sanggenon G as a natural cell-permeable small-molecular weight inhibitor of X-linked inhibitor of apoptosis protein (XIAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sanggenon G | TargetMol [targetmol.com]
- 10. Discovery of Sanggenon G as a natural cell-permeable small-molecular weight inhibitor of X-linked inhibitor of apoptosis protein (XIAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Sanggenon W CAS number and molecular weight
For the attention of: Researchers, scientists, and drug development professionals.
Core Molecular Identifiers
A summary of the fundamental molecular data for Sanggenon W is presented below.
| Compound | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 2226467-12-3[1] | 422.47[1] |
Quantitative Data for Sanggenon Analogues
The following table summarizes key quantitative findings for the biological activities of Sanggenon A and Sanggenon C, providing insights into their potential therapeutic efficacy.
| Compound | Assay | Cell Line | Result |
| Sanggenon A | Nitric Oxide (NO) Production Inhibition | BV2 and RAW264.7 | Significant inhibition of LPS-induced NO production[1][2] |
| Sanggenon C | Cell Proliferation Inhibition | LoVo, HT-29, SW480 | Dose and time-dependent inhibition[3][4] |
| Sanggenon C | Apoptosis Induction | HT-29 | Induction of apoptosis at 10, 20, and 40 µM concentrations[3][4] |
Experimental Protocols
Detailed methodologies for key experiments performed with Sanggenon A and Sanggenon C are provided below. These protocols can serve as a foundation for designing experiments with this compound.
Anti-Inflammatory Activity of Sanggenon A in Macrophages
Objective: To determine the effect of Sanggenon A on lipopolysaccharide (LPS)-induced inflammatory responses in BV2 and RAW264.7 macrophage cell lines.
Methodology:
-
Cell Culture: BV2 and RAW264.7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
LPS Stimulation: Cells were pre-treated with various concentrations of Sanggenon A for a specified period. Subsequently, inflammation was induced by treating the cells with 1 µg/mL of LPS for 24 hours.[1][2]
-
Nitric Oxide (NO) Production Assay: The concentration of nitrite in the culture medium, an indicator of NO production, was measured using the Griess reagent.
-
Western Blot Analysis: To assess the expression of key inflammatory proteins, cell lysates were prepared and subjected to SDS-PAGE. Proteins were then transferred to a PVDF membrane and probed with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and proteins of the NF-κB and Nrf2 pathways.[1][2]
Pro-Apoptotic Effects of Sanggenon C on Colon Cancer Cells
Objective: To investigate the molecular mechanisms underlying the anti-cancer effects of Sanggenon C in human colon cancer cell lines.
Methodology:
-
Cell Culture: Human colon cancer cell lines (LoVo, HT-29, and SW480) were maintained in DMEM with 10% FBS and 1% antibiotics in a 5% CO₂ incubator at 37°C.[3][4]
-
Cell Viability Assay: The effect of Sanggenon C on cell proliferation was determined using the Cell Counting Kit-8 (CCK-8) assay. Cells were treated with Sanggenon C at concentrations ranging from 0 to 80 µM for 24 hours.[4]
-
Apoptosis Analysis: Apoptosis was quantified by flow cytometry after staining the cells with Annexin V-FITC and propidium iodide.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Western Blot Analysis: The expression levels of proteins involved in the mitochondrial apoptosis pathway, such as Bcl-2 and Cytochrome C, were analyzed by western blotting.[3]
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by Sanggenon A and Sanggenon C, providing a visual representation of their mechanisms of action.
Caption: Anti-inflammatory signaling pathway of Sanggenon A.
Caption: Pro-apoptotic signaling pathway of Sanggenon C.
References
- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Sanggenon C: A Technical Guide
A comprehensive analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for Sanggenon C, a bioactive Diels-Alder type adduct isolated from the root bark of Morus species.
Introduction
Sanggenon C is a complex prenylated flavonoid, recognized for its potential therapeutic properties, including hypotensive and anti-inflammatory effects. Structurally, it is a Diels-Alder adduct, which contributes to its unique chemical architecture and biological activity. This technical guide provides a detailed overview of the key spectroscopic data—NMR, MS, and IR—that are fundamental to the structural elucidation and characterization of Sanggenon C. The information presented here is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
It is important to note that the compound "Sanggenon W" as specified in the initial query did not yield any specific findings in the scientific literature. It is presumed to be a typographical error, and this guide will therefore focus on the well-documented compound, Sanggenon C.
Spectroscopic Data
The structural confirmation of Sanggenon C is heavily reliant on a combination of spectroscopic techniques. Below is a summary of the key data obtained from NMR, MS, and IR analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of Sanggenon C are crucial for determining its intricate molecular framework. The data presented here is typically acquired in deuterated acetone (acetone-d₆).
Table 1: ¹H NMR Spectroscopic Data for Sanggenon C (in acetone-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|
| Data not fully available in the public domain. Original research articles should be consulted for a complete list of assignments. | |||
| ~6.0-7.5 | m | Aromatic Protons | |
| ~5.5 | br s | Olefinic Proton | |
| ~1.5-1.7 | s | Methyl Protons (prenyl group) |
| ~1.8 | s | | Methyl Protons (cyclohexene ring) |
Table 2: ¹³C NMR Spectroscopic Data for Sanggenon C (in acetone-d₆)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| Data not fully available in the public domain. Original research articles should be consulted for a complete list of assignments. | |
| ~200 | Carbonyl Carbon (C=O) |
| ~160-165 | Aromatic Carbons (C-O) |
| ~100-130 | Aromatic and Olefinic Carbons |
| ~20-50 | Aliphatic Carbons |
Mass Spectrometry (MS)
Mass spectrometry provides essential information regarding the molecular weight and fragmentation pattern of Sanggenon C, further confirming its molecular formula, C₄₀H₃₆O₁₂.
Table 3: Mass Spectrometry Data for Sanggenon C
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 708 | [M]⁺ | Molecular Ion |
Infrared (IR) Spectroscopy
The IR spectrum of Sanggenon C reveals the presence of key functional groups within the molecule.
Table 4: Infrared (IR) Spectroscopic Data for Sanggenon C
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| 3350 | broad | O-H (hydroxyl groups) stretching |
| 1665 | strong | C=O (carbonyl) stretching |
| 1605 | medium | C=C (aromatic) stretching |
| 1585 | medium | C=C (aromatic) stretching |
Experimental Protocols
Detailed experimental procedures are critical for the replication and verification of spectroscopic data. The following are generalized protocols based on standard practices for the analysis of natural products like Sanggenon C.
NMR Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation : A few milligrams of purified Sanggenon C are dissolved in approximately 0.5 mL of deuterated acetone (acetone-d₆).
-
Data Acquisition : Standard pulse sequences are used to acquire ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.
Mass Spectrometry
-
Instrumentation : High-resolution mass spectrometry (HRMS), often coupled with a chromatographic system like LC-MS (Liquid Chromatography-Mass Spectrometry), is employed.
-
Ionization : Electrospray ionization (ESI) is a common technique for flavonoids like Sanggenon C.
-
Data Acquisition : Data is collected in both positive and negative ion modes to obtain the molecular ion peak and study the fragmentation patterns.
Infrared Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation : The sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of Sanggenon C is finely ground with dry KBr and pressed into a thin, transparent disk.
-
Data Acquisition : The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
Logical Workflow for Spectroscopic Analysis
The structural elucidation of a natural product like Sanggenon C follows a logical workflow, beginning with isolation and culminating in the detailed analysis of its spectroscopic data.
Workflow for the isolation and structural elucidation of Sanggenon C.
Literature review of isoprenylated flavonoids from mulberry
An In-depth Technical Guide on Isoprenylated Flavonoids from Mulberry (Morus spp.)
Introduction
The addition of these lipophilic isoprenoid chains often enhances the biological activity of the parent flavonoid molecule, improving its membrane permeability and interaction with cellular targets.[3] This has led to the discovery of a wide array of pharmacological effects, including cytotoxic, neuroprotective, antiviral, hypotensive, and anti-inflammatory activities.[4][5][6][7] This technical guide provides a comprehensive literature review of the isoprenylated flavonoids isolated from mulberry, detailing their isolation, structural characterization, and diverse biological activities, with a focus on quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.
Isolation and Structure Elucidation
The isolation of isoprenylated flavonoids from mulberry is a multi-step process that relies on various chromatographic techniques. The general workflow begins with the extraction of dried and powdered plant material, followed by systematic fractionation and purification to yield individual compounds.
Experimental Protocols
1. General Extraction and Isolation Protocol:
-
Plant Material: Typically, the air-dried root bark of Morus alba L. or other species is used.[7][8]
-
Extraction: The powdered material is extracted exhaustively with a solvent such as 75% ethanol or methanol at room temperature.[8] The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Purification: The resulting fractions are subjected to repeated column chromatography for purification. Common stationary phases include silica gel, octadecylsilane (ODS), and Sephadex LH-20.[3][7] Techniques like High-Speed Counter-Current Chromatography (HSCCC) have also been successfully employed for efficient purification, with one study reporting product purity reaching 93.8%.[9]
2. Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of modern spectroscopic methods:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula.[8]
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the detailed structure and connectivity of atoms.[3]
-
Other Spectroscopic Methods: Infrared (IR) spectroscopy, Circular Dichroism (CD), and UV-Vis spectroscopy are used to identify functional groups and determine the absolute configuration of stereocenters.[3][7]
The following diagram illustrates a typical workflow for the isolation of these compounds.
Biosynthesis of Diels-Alder Type Adducts
A fascinating characteristic of mulberry chemistry is the presence of complex flavonoids formed through Diels-Alder reactions. These adducts, such as chalcomoracin and kuwanon J, are believed to be the products of an enzymatic reaction.[1][10] Studies using Morus alba cell cultures have shown that one isoprenylated chalcone molecule acts as the diene (at its isoprenyl group), while another acts as the dienophile (at its α,β-double bond) to form the characteristic cyclohexene ring.[1] This enzymatic control ensures the formation of optically active products with specific stereochemistry.[10]
Biological Activities and Quantitative Data
Isoprenylated flavonoids from mulberry exhibit a broad spectrum of pharmacological activities. The quantitative data for some of the most potent compounds are summarized in the tables below.
Cytotoxic and Anti-Tumor Activity
Many flavonoids from mulberry have shown significant cytotoxicity against various human cancer cell lines.[4][8] Morusin, for instance, is highly potent against HeLa cervical cancer cells.[4] Albanol B, isolated from the root bark of Morus alba, demonstrated potent activity against human gastric cancer cells.[8] The proposed mechanism for some of these compounds, such as morusin, involves the induction of apoptosis and the suppression of NF-κB activity.[11]
Table 1: Cytotoxic Activities of Isoprenylated Flavonoids from Mulberry
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Albanol B | HGC27 (Gastric) | 6.08 ± 0.34 µM | [8] |
| Compound 30¹ | HGC27 (Gastric) | 10.24 ± 0.89 µM | [8] |
| Compound 8¹ | HGC27 (Gastric) | 28.94 ± 0.72 µM | [8] |
| Compound 5¹ | HGC27 (Gastric) | 33.76 ± 2.64 µM | [8] |
| Morusin | HeLa (Cervical) | 0.64 µM | [4][12] |
| Morushalunin | Not Specified | 0.7 µg/mL | [12] |
| Carcomoracin | Not Specified | 1.7 µg/mL | [12] |
| Guangsangon E | Not Specified | 2.5 µg/mL | [12] |
¹ Structures identified in the source publication.
Experimental Protocol: Cytotoxicity Assay (CCK-8)
-
Cell Culture: Human cancer cells (e.g., HGC27) are seeded in 96-well plates and incubated.
-
Treatment: Cells are treated with various concentrations of the isolated compounds for a specified period (e.g., 48 hours).
-
Assay: Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The IC₅₀ value, the concentration that inhibits cell growth by 50%, is then calculated.[8]
Neuroprotective and Hepatoprotective Activities
Oxidative stress is a key factor in the pathogenesis of both neurodegenerative diseases and liver damage. Several isoprenylated flavonoids and Diels-Alder adducts from Morus alba have demonstrated significant protective effects against oxidative stress in neuronal and hepatic cell models. Compounds like mulberrofuran C and sanggenol Q showed potent activity, highlighting their potential as leads for developing treatments for these conditions.
Table 2: Hepatoprotective and Neuroprotective Activities of Compounds from Morus alba
| Compound | Cell Line | Assay | Activity (EC₅₀) | Reference |
|---|---|---|---|---|
| Hepatoprotective | ||||
| Mulberrofuran C | HepG2 | t-BHP-induced oxidative stress | 0.41 ± 0.48 µM | [7] |
| Sanggenol Q | HepG2 | t-BHP-induced oxidative stress | 6.94 ± 0.38 µM | [7] |
| Mulberrofuran G | HepG2 | t-BHP-induced oxidative stress | 15.31 ± 2.21 µM | [7] |
| Sanggenon N | HepG2 | t-BHP-induced oxidative stress | 23.45 ± 4.72 µM | [7] |
| Kuwanon T | HepG2 | t-BHP-induced oxidative stress | 30.32 ± 6.82 µM | [7] |
| Neuroprotective | ||||
| Moracin E | HT22 | Glutamate-induced cell death | 1.02 ± 0.13 µM | [7] |
| Sanggenol Q | HT22 | Glutamate-induced cell death | 5.54 ± 0.86 µM | [7] |
| Mulberrofuran C | HT22 | Glutamate-induced cell death | 16.50 ± 7.82 µM | [7] |
| Mulberrofuran G | HT22 | Glutamate-induced cell death | 19.71 ± 0.71 µM | [7] |
| Sanggenol A | HT22 | Glutamate-induced cell death | 34.03 ± 7.71 µM |[7] |
Experimental Protocol: Neuroprotective Assay
-
Cell Culture: HT22 immortalized hippocampal cells are seeded in plates.
-
Treatment: Cells are pre-treated with the test compounds for a few hours before being exposed to a neurotoxic agent like glutamate.
-
Induction of Cell Death: Glutamate is added to induce oxidative stress and subsequent cell death.
-
Viability Measurement: After incubation, cell viability is assessed using methods like the MTT assay. The EC₅₀ value, the concentration providing 50% of the maximal protective effect, is calculated.[7]
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous chronic diseases. Flavonoids from mulberry leaves have been shown to possess significant anti-inflammatory properties.[13] In vitro studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells demonstrated that mulberry leaf flavonoid extracts could inhibit the production of key inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines.[14][15]
Antiviral and Other Activities
Isoprenylated flavonoids from mulberry have also been investigated for other important biological activities, including antiviral and hypotensive effects.
Table 3: Antiviral and Other Activities of Isoprenylated Flavonoids from Mulberry
| Compound | Activity Type | Target/Model | Measurement | Result | Reference |
|---|---|---|---|---|---|
| Leachianone G | Antiviral | Herpes Simplex Virus 1 (HSV-1) | IC₅₀ | 1.6 µg/mL | [5][16] |
| Mulberroside C | Antiviral | Herpes Simplex Virus 1 (HSV-1) | IC₅₀ | 75.4 µg/mL | [5][16] |
| Kuwanon H | Antiviral | Human Immunodeficiency Virus (HIV) | - | Reported as an HIV inhibitor | [5] |
| Kuwanon G | Hypotensive | Anesthetized rabbits | Blood Pressure | Dose-dependent decrease (0.1-3.0 mg/kg, IV) | [1][6] |
| Kuwanon H | Hypotensive | Anesthetized rabbits | Blood Pressure | Dose-dependent decrease (0.1-3.0 mg/kg, IV) |[1][6] |
Conclusion
Mulberry is a rich and valuable source of structurally diverse isoprenylated flavonoids with a wide range of potent biological activities. The unique chemical structures, including complex Diels-Alder type adducts, make them compelling candidates for drug discovery and development. The significant cytotoxic, neuroprotective, hepatoprotective, anti-inflammatory, and antiviral properties demonstrated by compounds such as morusin, albanol B, mulberrofuran C, and leachianone G warrant further investigation. The detailed experimental protocols for isolation and bioactivity screening provided in this guide serve as a foundation for researchers aiming to explore the therapeutic potential of these remarkable natural products. Future studies should focus on elucidating the precise molecular mechanisms of action, conducting in vivo efficacy studies, and exploring the structure-activity relationships to optimize these compounds for potential clinical applications.
References
- 1. Chemistry and biosynthesis of isoprenylated flavonoids from Japanese mulberry tree - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic prenylated flavonoids from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances on Antiviral Activity of Morus spp. Plant Extracts: Human Coronavirus and Virus-Related Respiratory Tract Infections in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and biosynthesis of isoprenylated flavonoids from Japanese mulberry tree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoprenylated flavonoids from the root bark of Morus alba and their hepatoprotective and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Chemistry and biosynthesis of isoprenylated flavonoids from Japanese mulberry tree [jstage.jst.go.jp]
- 11. Prenylated Flavonoids from Morus alba L. Cause Inhibition of G1/S Transition in THP-1 Human Leukemia Cells and Prevent the Lipopolysaccharide-Induced Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Anti-Inflammatory Activity of Mulberry Leaf Flavonoids In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unveiling the Pharmacological Potential of Sanggenons: A Technical Guide
A Note on Sanggenon W:
Initial research into the pharmacological properties of this compound reveals a significant gap in the current scientific literature. While the isolation and structural identification of this compound, an isoprenylated flavonoid from the root bark of Morus alba, has been documented, there is no available data on its biological activities or potential therapeutic effects.[1] Consequently, a detailed technical guide on the pharmacological effects of this compound cannot be compiled at this time.
However, extensive research is available for a closely related compound, Sanggenon C , also isolated from Morus alba. Sanggenon C has demonstrated a range of promising pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This guide will provide an in-depth technical overview of the known pharmacological effects of Sanggenon C, adhering to the requested format, as a representative example of the therapeutic potential within the sanggenon family of compounds.
An In-Depth Technical Guide to the Pharmacological Effects of Sanggenon C
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide details the anti-cancer, anti-inflammatory, and neuroprotective properties of Sanggenon C, presenting quantitative data, experimental methodologies, and visual representations of its mechanisms of action.
Anti-Cancer Effects of Sanggenon C
Sanggenon C exhibits significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. Its mechanisms of action include the induction of cell cycle arrest, inhibition of the proteasome, and activation of the mitochondrial apoptosis pathway.[2][3][4][5][6]
Quantitative Data for Anti-Cancer Activity
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
| HGC-27 | Gastric Cancer | Proliferation Assay | IC50 | 9.129 µM | [7][8] |
| AGS | Gastric Cancer | Proliferation Assay | IC50 | 9.863 µM | [7][8] |
| HT-29 | Colon Cancer | Apoptosis Assay | % Apoptotic Cells (10 µM) | 15.4 ± 1.97% | [2][6] |
| HT-29 | Colon Cancer | Apoptosis Assay | % Apoptotic Cells (20 µM) | 26.3 ± 3.26% | [2][6] |
| HT-29 | Colon Cancer | Apoptosis Assay | % Apoptotic Cells (40 µM) | 38.9 ± 3.13% | [2][6] |
| U-87 MG | Glioblastoma | Viability Assay | IC50 | ~15 µM | [4] |
| LN-229 | Glioblastoma | Viability Assay | IC50 | ~18 µM | [4] |
| H22 (lysate) | Hepatoma | Proteasome Activity | IC50 | 15 µM |
Key Experimental Protocols
1.2.1. Cell Viability and Apoptosis Assay in Colon Cancer Cells [2][6]
-
Cell Culture: Human colon cancer cell lines (LoVo, HT-29, and SW480) were cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% antibiotics at 37°C in a 5% CO2 atmosphere.
-
Treatment: Cells were seeded in 96-well plates and treated with Sanggenon C at concentrations of 0, 5, 10, 20, 40, and 80 µM for 24, 48, or 72 hours.
-
Cell Viability (CCK-8 Assay): After treatment, CCK-8 solution was added to each well and incubated for a specified time. The absorbance was measured at 450 nm to determine cell viability.
-
Apoptosis Detection (Hoechst 33258 Staining): HT-29 cells were treated with Sanggenon C (10, 20, 40 µM). After treatment, cells were fixed and stained with Hoechst 33258. Apoptotic cells, characterized by condensed and fragmented nuclei, were visualized and quantified using a fluorescence microscope.
1.2.2. In Vivo Xenograft Tumor Model [2][6]
-
Animal Model: Male BALB/c-nu/nu nude mice (4–6 weeks old) were used.
-
Tumor Inoculation: HT-29 colon cancer cells were suspended in PBS and subcutaneously inoculated into the dorsal area of the mice.
-
Treatment Regimen: When tumors reached a certain volume, mice were randomly assigned to groups and treated with Sanggenon C at low, mid, and high doses via intraperitoneal injection. A control group received a vehicle solution.
-
Efficacy Evaluation: Tumor volume was measured regularly. At the end of the experiment, tumors were excised, weighed, and processed for histological analysis, including TUNEL assays to detect apoptosis.
Signaling Pathways and Workflows
Caption: Sanggenon C-induced apoptosis in colon cancer cells.[2]
Caption: In vivo xenograft model experimental workflow.[2]
Anti-Inflammatory Effects of Sanggenon C
Sanggenon C demonstrates potent anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[9][10]
Quantitative Data for Anti-Inflammatory Activity
| Cell Line | Stimulant | Target | Assay | Metric | Value | Reference |
| RAW264.7 | LPS | NO Production | Griess Assay | Strong Inhibition | Dose-dependent | [10] |
| RAW264.7 | LPS | NF-κB Activity | SEAP Reporter | Strong Inhibition | Dose-dependent | [10] |
| RAW264.7 | LPS | iNOS Expression | Western Blot | Suppression | At 1 & 10 µM | [10] |
Key Experimental Protocol
2.2.1. Inhibition of NO Production and NF-κB Activity in Macrophages [10]
-
Cell Culture: RAW264.7 macrophage cells were cultured in appropriate media. For the NF-κB assay, cells were stably transfected with a secreted alkaline phosphatase (SEAP) reporter plasmid linked to an NF-κB response element.
-
Treatment: Cells were pre-treated with various concentrations of Sanggenon C for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS).
-
NO Measurement (Griess Assay): After LPS stimulation (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant was measured using the Griess reagent.
-
NF-κB Activity (SEAP Assay): After stimulation, the activity of SEAP in the culture medium was measured to quantify NF-κB activation.
-
Western Blot Analysis: Cell lysates were collected to analyze the protein levels of iNOS and the phosphorylation/degradation of IκBα via SDS-PAGE and immunoblotting.
Signaling Pathway
Caption: Sanggenon C inhibition of the NF-κB signaling pathway.[10]
Neuroprotective Effects of Sanggenon C
Sanggenon C has been shown to ameliorate cerebral ischemia-reperfusion (I/R) injury by reducing inflammation, oxidative stress, and apoptosis in neuronal tissues.[11][12] This protection is mediated, in part, through the regulation of the RhoA-ROCK signaling pathway.[11][12]
Quantitative Data for Neuroprotective Activity
| Animal Model | Injury Model | Treatment Dose | Outcome Measure | Result | Reference |
| Rat | MCAO-Reperfusion | 1, 10, 100 mg/kg | Neurological Deficit Score | Significant, dose-dependent improvement | [11][12] |
| Rat | MCAO-Reperfusion | 1, 10, 100 mg/kg | Cerebral Infarct Area | Significant, dose-dependent reduction | [11][12] |
| Rat | MCAO-Reperfusion | 100 mg/kg | Brain Water Content | Significant reduction | [11] |
| Rat | MCAO-Reperfusion | 100 mg/kg | TNF-α, IL-1β, IL-6 Levels | Significant reduction | [11] |
Key Experimental Protocol
3.2.1. Middle Cerebral Artery Occlusion (MCAO) Rat Model [11][13][14]
-
Animal Model: Male Sprague-Dawley rats were used.
-
Pre-treatment: Rats were administered Sanggenon C (1, 10, and 100 mg/kg) or vehicle intragastrically for 7 consecutive days prior to surgery.
-
Surgical Procedure:
-
Rats were anesthetized, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) were exposed.
-
A nylon monofilament with a rounded tip was inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion was maintained for a specific duration (e.g., 90 minutes).
-
The filament was then withdrawn to allow for reperfusion.
-
-
Post-operative Evaluation (at 24h):
-
Neurological Deficit Scoring: A graded scale (e.g., Bederson scale) was used to assess motor deficits.
-
Infarct Volume Measurement: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where non-infarcted tissue stains red and the infarct area remains pale.
-
Biochemical Analysis: Brain tissue was homogenized to measure levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) and oxidative stress markers using ELISA kits.
-
Western Blot: Protein expression of RhoA-ROCK signaling pathway components was analyzed.
-
Signaling Pathway
Caption: Neuroprotective mechanism of Sanggenon C via RhoA-ROCK pathway.[11][12]
References
- 1. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sanggenon C decreases tumor cell viability associated with proteasome inhibition [imrpress.com]
- 4. Sanggenon C inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sanggenon C Ameliorates Cerebral Ischemia-Reperfusion Injury by Inhibiting Inflammation and Oxidative Stress through Regulating RhoA-ROCK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sanggenon C Ameliorates Cerebral Ischemia-Reperfusion Injury by Inhibiting Inflammation and Oxidative Stress through Regulating RhoA-ROCK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Microglial M2 Polarization Mediated the Neuroprotective Effect of Morroniside in Transient MCAO-Induced Mice [frontiersin.org]
An In-depth Technical Guide to the Biosynthesis Pathway of Sanggenons in Morus Species
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Sanggenons, a class of prenylated flavonoids found in Morus (mulberry) species, are distinguished by their unique Diels-Alder type adduct structure and exhibit a range of promising pharmacological activities, including anti-infective properties.[1][2] Understanding their biosynthesis is critical for metabolic engineering, synthetic biology applications, and enhancing their production for therapeutic use. This technical guide provides a comprehensive overview of the sanggenon biosynthetic pathway, beginning with the general phenylpropanoid pathway and culminating in the characteristic cycloaddition reaction. It includes detailed experimental protocols for key enzyme assays, quantitative data on related compounds, and visual diagrams of the metabolic and experimental workflows to facilitate advanced research and development.
Introduction to Sanggenons
The Moraceae family, particularly the Morus genus, is a rich source of polyphenolic natural products.[3] Among these are the Mulberry Diels-Alder-type adducts (MDAAs), a unique class of compounds formed through a [4+2] cycloaddition.[3][4] Sanggenons, such as sanggenon C and sanggenon D, are prominent members of this group and are recognized as valuable bioactive markers for preclinical studies due to their notable anti-influenza virus and antibacterial activities.[2] These compounds are biosynthesized from the convergence of two distinct metabolic streams: the flavonoid pathway, which produces a chalcone derivative, and the isoprenoid pathway, which provides a prenyl group for the formation of a dehydroprenylphenol dienophile. The final assembly into the characteristic sanggenon scaffold occurs via a Diels-Alder reaction.[4]
The Core Biosynthesis Pathway: From Phenylalanine to a Chalcone Scaffold
The biosynthesis of all flavonoids, including the precursors to sanggenons, begins with the phenylpropanoid pathway.[5][6][7] This foundational pathway converts the amino acid phenylalanine into key intermediates that feed into numerous specialized metabolic routes.
-
Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the deamination of L-phenylalanine to produce cinnamic acid.[7]
-
Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated by Cinnamate 4-hydroxylase (C4H) to form p-coumaric acid.[7]
-
Activation to p-Coumaroyl-CoA: The resulting p-coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to yield the high-energy thioester, p-coumaroyl-CoA.[8]
-
Chalcone Synthesis: This activated molecule serves as the starter unit for Chalcone Synthase (CHS) , a pivotal enzyme in flavonoid biosynthesis.[9][10][11] CHS catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the precursor to all flavonoids.[10][11]
Formation of Sanggenon Precursors: Prenylation and Modification
The formation of sanggenons requires two specific precursors for the Diels-Alder reaction: a chalcone (the diene) and a dehydroprenyl-substituted polyphenol (the dienophile).[4] This necessitates a critical modification step: prenylation.
Prenylation involves the attachment of isoprenoid moieties, such as dimethylallyl diphosphate (DMAPP) or geranyl diphosphate (GPP), to the flavonoid skeleton.[12] This reaction is catalyzed by Prenyltransferases (PTs) , which are crucial for the structural diversification of flavonoids in Morus species.[13][14] These enzymes transfer a prenyl group to specific positions on the aromatic rings of the chalcone or other flavonoid intermediates, leading to the formation of prenylated polyphenols. Subsequent enzymatic modifications, likely involving cytochrome P450 monooxygenases, can generate the diene and dienophile structures required for the final cycloaddition.
Quantitative Data on Sanggenons and Related Compounds
Quantitative analysis reveals significant variation in the concentration of sanggenons and their precursors across different parts of the Morus alba plant. The root bark is consistently the richest source of these compounds. A specialized extract, MA60, has been developed to enrich these MDAAs for research purposes.
| Compound | Plant Part | Concentration / Content | Reference |
| Sanggenon C | Morus alba Root Bark | Higher content than other parts | [15] |
| Sanggenon D | Morus alba Root Bark | Higher content than other parts | [15] |
| Kuwanon G | Morus alba Root Bark | 24.05 ± 23.17 mg/g | [15] |
| Morusin | Morus alba Root Bark | 10.98 ± 10.49 mg/g | [15] |
| Mulberroside A | Morus alba Root Bark | 100.19 ± 63.62 mg/g | [15] |
| Oxyresveratrol | Morus alba Twigs | Higher content than other parts | [15] |
| Rutin | Morus alba Leaves | Higher content than other parts | [15] |
| Sanggenon C in MA60 Extract | Specialized Extract | 10.7% of total extract | [2] |
| Sanggenon D in MA60 Extract | Specialized Extract | 6.9% of total extract | [2] |
Experimental Protocols
Chalcone Synthase (CHS) Activity Assay
This protocol outlines a method for extracting CHS from Morus tissue and measuring its activity spectrophotometrically. The assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.
Methodology:
-
Enzyme Extraction:
-
Homogenize fresh Morus tissue (e.g., root bark) in a cold extraction buffer (e.g., 0.1 M borate buffer, pH 8.0, containing 2-mercaptoethanol).[16]
-
Add a resin like Dowex 1x4 to bind inhibitory phenolic compounds.[16]
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), potassium cyanide (to inhibit competing peroxidases), and the crude enzyme extract.[16]
-
Initiate the reaction by adding the substrates: p-coumaroyl-CoA and malonyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 1-5 minutes).
-
-
Product Detection:
Prenyltransferase (PT) Activity Assay
This protocol describes a continuous fluorescent assay to measure PT activity by quantifying the release of diphosphate (PPi), a byproduct of the prenyl transfer reaction.[18]
Methodology:
-
Assay Components:
-
Purified or partially purified prenyltransferase enzyme.
-
A flavonoid acceptor substrate (e.g., naringenin).
-
A prenyl donor substrate (e.g., DMAPP or GPP).
-
A coupled enzyme system: inorganic pyrophosphatase, and a fluorescent phosphate-binding protein.[18]
-
-
Reaction Setup:
-
Combine the assay components in a reaction buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂ and dithiothreitol).[19]
-
Place the mixture in a fluorometer.
-
-
Measurement:
-
Initiate the reaction by adding the prenyltransferase enzyme.
-
The PT transfers the prenyl group to the flavonoid, releasing PPi.
-
Inorganic pyrophosphatase immediately cleaves PPi into two phosphate (Pi) molecules.[18]
-
The phosphate-binding protein binds to Pi, causing a measurable increase in fluorescence.[18]
-
Monitor the rate of fluorescence increase over time to determine the enzyme's kinetic parameters. This nonradioactive method is suitable for high-throughput screening.[18]
-
Quantification of Sanggenons by UPLC-MS/MS
This protocol provides a general workflow for the extraction, separation, and quantification of sanggenons from Morus root bark using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry.
Methodology:
-
Sample Preparation and Extraction:
-
Dry and pulverize Morus root bark.
-
Perform solvent extraction (e.g., using 80% ethanol or a mixture of isopropanol and petroleum ether) to create a crude extract.[2][20]
-
Filter and concentrate the extract under reduced pressure.
-
Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for analysis.
-
-
Chromatographic Separation:
-
Inject the sample into a UPLC system equipped with a C18 column.[21]
-
Use a gradient elution with a mobile phase consisting of two solvents, such as water with formic acid (A) and methanol or acetonitrile with formic acid (B).[21] This separates the complex mixture of compounds based on their polarity.
-
-
Detection and Quantification:
-
The eluent from the UPLC is directed into a mass spectrometer (e.g., a triple quadrupole, QQQ-MS).
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[21]
-
Develop MRM transitions (precursor ion → product ion) specific for each sanggenon of interest (e.g., Sanggenon C, Sanggenon D).
-
Quantify the concentration of each sanggenon by comparing its peak area to a calibration curve constructed from authentic standards.[22]
-
Conclusion and Future Directions
The biosynthesis of sanggenons in Morus species is a complex process that relies on the convergence of the phenylpropanoid, flavonoid, and isoprenoid pathways. Key enzymatic steps, including those catalyzed by Chalcone Synthase and Prenyltransferases, build the necessary precursors. The defining feature of sanggenon formation is the [4+2] Diels-Alder cycloaddition, a reaction that sets them apart from most other flavonoids.
While the general pathway is understood, significant knowledge gaps remain. A critical area for future research is the identification and characterization of the specific enzyme(s)—putative "Diels-Alderases"—that catalyze the final cycloaddition step. Elucidating the structure, mechanism, and regulation of these enzymes will be paramount for leveraging synthetic biology to produce sanggenons and novel analogs for drug development. Furthermore, detailed kinetic analysis of all enzymes in the Morus-specific pathway will provide a more complete quantitative understanding, enabling more precise metabolic engineering efforts.
References
- 1. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update | MDPI [mdpi.com]
- 4. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthetic pathways and related genes regulation of bioactive ingredients in mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional characterization of key enzymes involved in the biosynthesis of distinctive flavonoids and stilbenoids in Morus notabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allele specific CAPS marker development and characterization of chalcone synthase gene in Indian mulberry (Morus spp., family Moraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allele specific CAPS marker development and characterization of chalcone synthase gene in Indian mulberry (Morus spp., family Moraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chalcone synthase - Wikipedia [en.wikipedia.org]
- 12. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. scienceopen.com [scienceopen.com]
- 17. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A continuous fluorescent assay for protein prenyltransferases measuring diphosphate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reconstitution of prenyltransferase activity on nanodiscs by components of the rubber synthesis machinery of the Para rubber tree and guayule - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Sanggenon W: A Technical Guide to its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sanggenon W, an isoprenylated flavonoid with potential pharmacological applications. The document details its natural sources, available data on its abundance, and a thorough experimental protocol for its isolation. Additionally, it explores the inferred biological activities and associated signaling pathways based on current research on closely related compounds.
Natural Sources and Abundance of this compound
While a variety of sanggenons and other flavonoids have been isolated from different Morus species, specific quantitative data on the abundance of this compound remains limited in the current scientific literature. However, studies on related compounds provide some context for the levels of sanggenons found in Morus alba root bark. For instance, a specialized extract of Morus alba root bark, labeled MA60, was found to contain 10.7% sanggenon C and 6.9% sanggenon D.[2] Another hydroethanolic extract, MA21, contained 1.0% sanggenon C and 1.1% sanggenon D.[3] These findings suggest that while sanggenons can be major constituents of certain extracts, the abundance of individual sanggenons can vary significantly depending on the extraction method and the specific plant material.
The following table summarizes the natural sources of this compound and other related sanggenon compounds.
| Compound | Natural Source(s) | Plant Part(s) |
| This compound | Morus alba Linn.[1] | Root Bark |
| Sanggenon A | Morus alba | Root Bark |
| Sanggenon C | Morus alba, Morus cathayana | Root Bark |
| Sanggenon D | Morus alba | Root Bark |
| Sanggenon G | Morus alba | Root Bark |
Experimental Protocols: Isolation of this compound
The following protocol for the isolation of this compound from the root bark of Morus alba is based on the methodology described by Jung et al. (2016).
2.1. Extraction
-
Air-dry the root bark of Morus alba (10 kg).
-
Extract the dried and powdered root bark with 80% methanol (170 L) at room temperature for 24 hours.
-
Concentrate the methanol extract under reduced pressure to yield a crude extract (approximately 1.7 kg).
2.2. Solvent Partitioning
-
Suspend the concentrated methanol extract (1.7 kg) in 2 L of water.
-
Successively partition the aqueous suspension with ethyl acetate (EtOAc, 2 L × 2) and then n-butanol (n-BuOH, 1.8 L × 3).
-
Concentrate the organic and aqueous layers separately to obtain the EtOAc fraction (MRE, 580 g), the n-BuOH fraction (MRB, 114 g), and the H₂O fraction (MRW, 1006 g).
2.3. Chromatographic Separation
-
Subject the EtOAc fraction (MRE, 580 g) to silica gel column chromatography (CC) (ϕ 15 × 30 cm) using a gradient elution of chloroform-methanol (CHCl₃-MeOH, 30:1 to 1:1) to yield 12 fractions (MRE-1 to MRE-12).
-
Subject fraction MRE-8 (15 g) to octadecyl SiO₂ (ODS) CC (ϕ 7 × 20 cm) with a methanol-water (MeOH-H₂O, 3:1) mobile phase to obtain 12 subfractions (MRE-8-1 to MRE-8-12).
-
Subject subfraction MRE-8-4 (350 mg) to ODS CC (ϕ 3.5 × 12 cm) with an acetone-water (5:2) mobile phase to yield 10 subfractions (MRE-8-4-1 to MRE-8-4-10).
-
Further purify subfraction MRE-8-4-8 (40 mg) using Sephadex LH-20 CC (ϕ 2.5 × 150 cm) with a chloroform-methanol (CHCl₃-MeOH, 1:1) mobile phase to isolate this compound.
The following diagram illustrates the experimental workflow for the isolation of this compound.
Inferred Biological Activities and Signaling Pathways
Specific studies on the biological activities of this compound are not yet available in the published literature. However, based on the well-documented activities of structurally similar sanggenons isolated from the same source, it is plausible to infer that this compound may possess comparable pharmacological properties, particularly anti-inflammatory and anticancer effects.
3.1. Inferred Anti-Inflammatory Activity via NF-κB Pathway Modulation
Several sanggenons, including Sanggenon A, have demonstrated potent anti-inflammatory effects.[4] The underlying mechanism often involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of inflammatory genes. Sanggenons are thought to inhibit this pathway, thereby reducing the production of inflammatory molecules.
The following diagram illustrates the inferred inhibitory effect of this compound on the NF-κB signaling pathway.
3.2. Inferred Anticancer Activity via Mitochondrial Apoptosis Pathway
Sanggenon C has been shown to induce apoptosis in various cancer cell lines.[5][6][7][8] The proposed mechanism involves the induction of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial apoptosis pathway.[5][6] This pathway is characterized by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates downstream executioner caspases, leading to programmed cell death. Given its structural similarity, this compound may also exhibit anticancer properties through a similar mechanism.
The following diagram depicts the inferred role of this compound in inducing the mitochondrial apoptosis pathway.
Conclusion
This compound is a novel flavonoid with a confirmed natural source in the root bark of Morus alba. While quantitative data on its abundance is currently lacking, a detailed protocol for its isolation has been established. Based on the activities of structurally related compounds, this compound holds promise as a potential therapeutic agent, particularly in the areas of anti-inflammatory and anticancer applications. Further research is warranted to elucidate the specific biological activities and signaling pathways of this compound to fully realize its pharmacological potential.
References
- 1. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice [frontiersin.org]
- 3. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sanggenon C decreases tumor cell viability associated with proteasome inhibition [imrpress.com]
- 8. Sanggenon C decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Ethnobotanical Uses of Morus alba for Sanggenon W: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethnobotanical Landscape of Morus alba
The utilization of Morus alba in traditional medicine is well-documented, with various parts of the plant, including the leaves, fruits, twigs, and root bark, being employed for their therapeutic benefits.[3] The root bark, in particular, has been traditionally used to treat pulmonary inflammatory diseases, cough, asthma, and bronchitis.[1][2][4] Traditional Chinese Medicine (TCM) describes the properties of mulberry root bark as being able to reduce heat from the lungs and alleviate coughs.[1] These traditional applications have spurred scientific interest in identifying the bioactive compounds responsible for these effects.
Phytochemical investigations have revealed a wealth of secondary metabolites in Morus alba root bark, including a significant number of prenylated flavonoids known as sanggenons.[3][5] Among these, Sanggenon W has been isolated, though it remains one of the less-studied compounds in this family. The established anti-inflammatory and anti-infective properties of other sanggenons, such as Sanggenon A, C, D, and G, provide a strong rationale for investigating the potential of this compound in similar therapeutic areas.[2][6][7]
Extraction and Isolation Protocols for Sanggenon Compounds
While a specific, optimized protocol for the extraction and isolation of this compound is not yet published, the following detailed methodology, based on established procedures for other sanggenons from Morus alba root bark, provides a robust starting point for its purification.
General Extraction Procedure
-
Plant Material Preparation: Dried root bark of Morus alba is coarsely powdered.
-
Solvent Extraction: The powdered material is typically extracted with 80% aqueous methanol (MeOH) or ethanol (EtOH) at room temperature or under reflux.[2] The extraction is usually repeated three times to ensure maximum yield.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Solvent Partitioning
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A common partitioning scheme involves:
-
n-Hexane (to remove non-polar compounds)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
The majority of sanggenon compounds are typically found in the ethyl acetate and n-butanol fractions.
Chromatographic Purification
The bioactive fractions are subjected to a series of chromatographic techniques to isolate individual compounds.
-
Silica Gel Column Chromatography: The ethyl acetate or n-butanol fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, or chloroform and methanol, of increasing polarity.
-
Octadecylsilyl (ODS) Column Chromatography: Fractions obtained from the silica gel column are further purified on an ODS column using a gradient of methanol and water.
-
Sephadex LH-20 Column Chromatography: This step is crucial for separating compounds with similar polarities. Elution is typically performed with methanol.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water, often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape.[8]
The following diagram illustrates a general workflow for the isolation of sanggenon compounds.
Quantitative Analysis of Sanggenons in Morus alba
Quantitative data for this compound in Morus alba is currently unavailable in the scientific literature. However, the concentrations of other major sanggenons have been determined in various extracts. This data is crucial for standardizing extracts and for understanding the potential synergistic effects of these compounds.
| Sanggenon | Plant Part | Extraction Method | Concentration | Reference |
| Sanggenon C | Root Bark | Pressurized Liquid Extraction | 6.9% in MA60 extract | [2] |
| Root Bark | Hydroethanolic Extraction | 1.0% in MA21 extract | [2] | |
| Sanggenon D | Root Bark | Pressurized Liquid Extraction | 10.7% in MA60 extract | [2] |
| Root Bark | Hydroethanolic Extraction | 1.1% in MA21 extract | [2] | |
| Sanggenon G | Root Bark | Not Specified | Present in active extracts | [6] |
| Sanggenon O | Root Bark | Not Specified | Present in active extracts | [9] |
Note: The lack of quantitative data for this compound highlights a significant research gap and an opportunity for future analytical studies.
Potential Pharmacological Activities and Signaling Pathways of this compound
As of the latest literature review, no specific biological activities have been reported for this compound. However, based on the well-documented anti-inflammatory properties of structurally similar sanggenons, such as Sanggenon A and C, it is plausible to hypothesize that this compound may exert similar effects through related signaling pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[3][10] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[10] Studies on Sanggenon A and C have shown that they can inhibit the activation of NF-κB, thereby suppressing the production of inflammatory mediators.[5][9][11] It is therefore hypothesized that this compound may also target this pathway.
The Nrf2/HO-1 Antioxidant Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant genes. Sanggenon A has been shown to induce the expression of HO-1 through the activation of Nrf2, contributing to its anti-inflammatory effects.[5][11] This presents another potential mechanism of action for this compound.
Future Research Directions and Conclusion
The ethnobotanical history of Morus alba provides a strong foundation for the investigation of its constituent compounds for modern therapeutic applications. While this compound has been successfully isolated, it remains a largely unexplored molecule. The information presented in this guide on the traditional uses of the plant, detailed protocols for the isolation of related compounds, and the known anti-inflammatory mechanisms of other sanggenons, is intended to catalyze further research into this promising natural product.
Future research should prioritize the following:
-
Biological Screening: A comprehensive screening of this compound for various biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial effects.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Quantitative Analysis: Development and validation of a sensitive and accurate analytical method, such as HPLC-UV or LC-MS/MS, for the quantification of this compound in Morus alba extracts.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models of relevant diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 1H NMR-Based Biochemometric Analysis of Morus alba Extracts toward a Multipotent Herbal Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Sanggenon W and the Therapeutic Potential of Mulberry Root Flavonoids in Traditional Chinese Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Traditional Roots of a Modern Therapeutic Target
This technical guide focuses on Sanggenon W, a lesser-known isoprenylated flavonoid, and places it within the broader context of the more extensively researched sanggenons, such as Sanggenon A, C, and G. While specific pharmacological data on this compound is limited, the collective body of research on the sanggenon family points towards significant potential in oncology and inflammatory diseases. This document aims to provide a comprehensive overview of the available scientific data, including experimental protocols and elucidated signaling pathways, to inform future research and drug development endeavors.
This compound, along with its structural analogs Sanggenon U and V, has been successfully isolated from the root bark of Morus alba.[4] The isolation process typically involves extraction with methanol, followed by partitioning with various solvents and purification using column chromatography techniques such as silica gel, octadecyl silica gel (ODS), and Sephadex LH-20.[4][5] The structural elucidation of these compounds is achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Circular Dichroism (CD), and Infrared (IR) spectroscopy.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro studies on various sanggenons, providing insights into their therapeutic potential. Due to the limited specific data for this compound, the tables focus on the more extensively studied analogs to provide a relevant comparative framework.
Table 1: Anti-inflammatory Activity of Sanggenon A [2][3][6][7]
| Parameter | Cell Line | Treatment | Concentration | Result |
| Nitric Oxide (NO) Production | BV2 (microglia), RAW264.7 (macrophages) | LPS-stimulated | Varies | Significant inhibition |
| Prostaglandin E2 (PGE2) Production | BV2, RAW264.7 | LPS-stimulated | Varies | Significant inhibition |
| Interleukin-6 (IL-6) Production | BV2, RAW264.7 | LPS-stimulated | Varies | Significant inhibition |
| Tumor Necrosis Factor-alpha (TNF-α) Production | BV2, RAW264.7 | LPS-stimulated | Varies | Significant inhibition |
| iNOS Protein Expression | BV2, RAW264.7 | LPS-stimulated | Varies | Concentration-dependent inhibition |
| COX-2 Protein Expression | BV2, RAW264.7 | LPS-stimulated | Varies | Concentration-dependent inhibition |
Table 2: Anticancer Activity of Sanggenon C [1][8][9][10][11][12]
| Parameter | Cell Line | Concentration Range | Result |
| Cell Proliferation Inhibition | LoVo, HT-29, SW480 (colon cancer) | 0-80 µM | Dose- and time-dependent inhibition |
| Apoptosis Induction | HT-29 | 10, 20, 40 µM | Significant induction |
| Reactive Oxygen Species (ROS) Generation | HT-29 | 10, 20, 40 µM | Increased generation |
| Intracellular Ca2+ and ATP Levels | HT-29 | Not specified | Increased levels |
| Nitric Oxide (NO) Production | HT-29 | Not specified | Inhibition |
| iNOS Expression | HT-29 | Not specified | Inhibition |
| Bcl-2 Protein Expression | HT-29 | Not specified | Decreased expression |
| Proteasome Inhibition (Chymotrypsin-like activity) | Purified 20S proteasome, H22 cell lysate | IC50 = 4 µM, 15 µM | Inhibition |
Table 3: XIAP Inhibition by Sanggenon G [13]
| Parameter | Assay | Concentration | Result |
| XIAP-BIR3 Domain Binding | Fluorescence Polarization | 34.26 µM (Ki) | Specific binding |
| XIAP-BIR3/AVPI-SMAC Complex Dissociation | Protein Fragment Complementation Assay (in vivo) | 2.9 µM | 44% reduction in luminescence |
| Sensitization to Etoposide-induced Apoptosis | Molt3/XIAP cells | 14.4 µM | Significant enhancement |
Detailed Experimental Protocols
This section outlines the methodologies employed in the key studies cited, providing a reproducible framework for further investigation.
Anti-inflammatory Assays for Sanggenon A
-
Cell Culture: Murine microglial cells (BV2) and macrophage cells (RAW264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.[2][3]
-
Nitric Oxide (NO) Assay: Cells are pre-treated with various concentrations of Sanggenon A for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant is measured using the Griess reagent.[2][3]
-
Cytokine and Prostaglandin Measurement: Cell culture supernatants are collected after treatment with Sanggenon A and LPS. The levels of PGE2, IL-6, and TNF-α are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2][3]
-
Western Blot Analysis: To determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). The blots are then incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.[2][3]
-
NF-κB and Nrf2/HO-1 Pathway Analysis: Nuclear and cytosolic fractions of cell lysates are prepared to analyze the nuclear translocation of NF-κB p65 and Nrf2. The expression levels of these transcription factors and Heme Oxygenase-1 (HO-1) are determined by Western blotting.[2][3]
Anticancer Assays for Sanggenon C
-
Cell Culture: Human colon cancer cell lines (LoVo, HT-29, SW480) are maintained in DMEM supplemented with 10% FBS and 1% antibiotics at 37°C with 5% CO2.[8][10]
-
Cell Proliferation Assay: Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay. Cells are seeded in 96-well plates, treated with various concentrations of Sanggenon C for different time points, and then incubated with the CCK-8 solution. The absorbance is measured at 450 nm.[8]
-
Apoptosis Assay: Apoptosis is detected by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining according to the manufacturer's protocol.[8][10]
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Treated cells are incubated with DCFH-DA, and the fluorescence intensity is measured by flow cytometry.[8][10]
-
Mitochondrial Pathway Analysis: The expression of apoptosis-related proteins such as Bcl-2 is analyzed by Western blotting as described in the anti-inflammatory assay protocol.[8][10]
-
In Vivo Xenograft Model: Male BALB/c nude mice are subcutaneously inoculated with human colon cancer cells. Once tumors are established, mice are treated with Sanggenon C. Tumor volume and weight are monitored, and tumors are harvested for further analysis, such as immunohistochemistry for apoptosis markers.[8]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of sanggenons are underpinned by their modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the elucidated mechanisms for Sanggenon A and Sanggenon C.
Anti-inflammatory Signaling Pathway of Sanggenon A
Caption: Sanggenon A inhibits inflammation by blocking the NF-κB pathway and activating the Nrf2/HO-1 pathway.
Pro-apoptotic Signaling Pathway of Sanggenon C in Colon Cancer
Caption: Sanggenon C induces apoptosis in colon cancer cells via ROS generation and inhibition of iNOS, leading to mitochondrial dysfunction.
Conclusion and Future Directions
The flavonoids isolated from the root bark of Morus alba, particularly the sanggenon family, represent a promising source of novel therapeutic agents. While this guide has focused on the available data for this compound and its more studied analogs, it is clear that there is a significant opportunity for further research.
Future investigations should prioritize the comprehensive pharmacological profiling of this compound to determine its specific bioactivities and mechanisms of action. Comparative studies between different sanggenons could elucidate structure-activity relationships, guiding the synthesis of more potent and selective derivatives. Furthermore, advancing the most promising sanggenon compounds into preclinical and clinical development could unlock new therapeutic strategies for a range of diseases, rooted in the rich history of Traditional Chinese Medicine.
References
- 1. Sanggenon C decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells | Semantic Scholar [semanticscholar.org]
- 8. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sanggenon C decreases tumor cell viability associated with proteasome inhibition [imrpress.com]
- 10. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Sanggenon G as a natural cell-permeable small-molecular weight inhibitor of X-linked inhibitor of apoptosis protein (XIAP) - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Preliminary Cytotoxicity Screening of Sanggenon W and Related Compounds
Disclaimer: This technical guide focuses on the cytotoxicity of Sanggenon C, A, and G, as no specific preliminary cytotoxicity data for Sanggenon W was found in the reviewed literature. It is plausible that "this compound" may be a less-studied derivative, or the query may contain a typographical error. The information presented herein is based on studies of structurally similar and well-researched members of the Sanggenon family of compounds.
This guide is intended for researchers, scientists, and drug development professionals interested in the cytotoxic properties of Sanggenon compounds. It provides a detailed overview of experimental methodologies, quantitative data from various studies, and insights into the molecular pathways involved in their anticancer effects.
Quantitative Cytotoxicity Data
The cytotoxic effects of Sanggenon compounds have been evaluated across a range of cancer cell lines. The following tables summarize the key quantitative findings from these studies.
Table 1: IC50 Values of Sanggenon C in Various Cancer Cell Lines
| Cell Line | Assay | IC50 Value (µM) | Reference |
| Murine Hepatoma (H22) | Alamar Blue | ~15 | [1] |
| Murine Leukemic (P388) | Alamar Blue | ~15 | [1] |
| H22 Cell Lysate | Proteasome Activity | 15 | [1] |
| 20S Proteasome | Proteasome Activity | 4 | [1] |
Table 2: Cytotoxic Effects of Sanggenon C at Different Concentrations
| Cell Line | Concentration (µM) | Effect | Incubation Time | Reference |
| Murine Leukemic (P388) | 50 | ~80% cell death | 6 hours | [1] |
| Murine Hepatoma (H22) | 50 | ~40% cell death | 6 hours | [1] |
| Colorectal Cancer (LoVo, HT-29, SW480) | 5, 10, 20, 40, 80 | Inhibition of proliferation | Not specified | [2][3][4][5] |
| Human Colon Cancer (HT-29) | 10, 20, 40 | Induction of apoptosis | Not specified | [2][3][5] |
| Glioblastoma (U-87 MG, LN-229) | 10 | Suppression of cell proliferation and induction of apoptosis | 2 days | [6][7] |
Table 3: Cytotoxicity of Other Sanggenon Analogs
| Compound | Cell Line | Assay | Key Finding | Reference |
| Sanggenon A | BV2, RAW264.7 | MTT | Toxic effects observed at 80 µM after 48 hours | [8] |
| Sanggenon G (SG1) | Not applicable | Fluorescence Polarization | Binding affinity (Ki) to XIAP-BIR3 of 34.26 µM | [9] |
| Sanggenon G (SG1) | Molt3/XIAP | Cell Growth | 14.4 µM SG1 with 130 nM etoposide inhibits cell growth | [9] |
Experimental Protocols
The following section details the methodologies employed in the cytotoxicity screening of Sanggenon compounds.
Cell Viability and Proliferation Assays
-
Alamar Blue Assay: This assay was utilized to assess the inhibitory effect of Sanggenon C on the proliferation of murine hepatoma H22 and leukemic P388 cells.[1]
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was performed to determine the cytotoxic effects of Sanggenon A on BV2 and RAW264.7 cells following a 48-hour treatment period.[8] This assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10]
-
CCK-8 Assay: The Cell Counting Kit-8 (WST-8 tetrazolium salt) assay was used to quantify the proliferation of human colorectal cancer cell lines (LoVo, HT-29, and SW480) after treatment with Sanggenon C.[4] The assay measures the amount of formazan dye produced upon cleavage of the tetrazolium salt by cellular mitochondrial dehydrogenases.[4]
Apoptosis and Cell Death Assays
-
Annexin V-PI Staining: This flow cytometry-based assay was employed to differentiate between early apoptotic, late apoptotic, and necrotic cells in H22 and P388 cell lines treated with Sanggenon C.[1]
-
LDH Release Assay: The release of lactate dehydrogenase (LDH), an indicator of compromised cell membrane integrity, was measured to quantify cell death in primary T-cell acute lymphocytic leukemia cells treated with Sanggenon C.[1]
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was used to detect DNA fragmentation, a hallmark of apoptosis, in xenograft colon tumor tissues from mice treated with Sanggenon C.[4]
-
Western Blotting for PARP Cleavage: The cleavage of poly(ADP-ribose) polymerase (PARP) by caspases is a key indicator of apoptosis. Western blotting was used to detect the cleaved PARP fragment in H22, P388, and K562 cells following treatment with Sanggenon C.[1]
Mechanistic Assays
-
Proteasome Activity Assay: A cell-based luminescent assay (Proteasome-Glo) was used to measure the chymotrypsin-like activity of the proteasome in cancer cells treated with Sanggenon C.[1]
-
Fluorescence Polarization (FP) Assay: This in vitro technique was used to determine the binding affinity of Sanggenon G to the BIR3 domain of the X-linked inhibitor of apoptosis protein (XIAP).[9]
-
Protein Fragment Complementation Analysis (PCA): This in vivo assay was used to confirm the interaction between Sanggenon G and the XIAP-BIR3 domain within living cells.[9]
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the signaling pathways implicated in the cytotoxic effects of Sanggenon compounds.
Caption: General workflow for in vitro cytotoxicity screening.
Caption: Mitochondrial apoptosis pathway induced by Sanggenon C.
Caption: Regulation of the MIB1/DAPK1 axis by Sanggenon C.
Caption: XIAP inhibition mechanism by Sanggenon G.
Signaling Pathways in Sanggenon-Mediated Cytotoxicity
Several distinct signaling pathways have been identified as central to the cytotoxic and pro-apoptotic effects of Sanggenon compounds.
-
Proteasome Inhibition: Sanggenon C has been shown to inhibit the chymotrypsin-like activity of the proteasome.[1] This inhibition can lead to the accumulation of pro-apoptotic proteins and the induction of cell death.
-
Mitochondrial Apoptosis Pathway: In colorectal cancer cells, Sanggenon C triggers apoptosis through the mitochondrial pathway.[2][3][4][5] This is achieved by increasing the generation of reactive oxygen species (ROS), elevating intracellular calcium and ATP levels, and reducing nitric oxide (NO) production through the inhibition of inducible nitric oxide synthase (iNOS).[2][3][4][5] These events lead to a decrease in the expression of the anti-apoptotic protein Bcl-2, ultimately promoting apoptosis.[2][3][4][5]
-
Regulation of the MIB1/DAPK1 Axis: In glioblastoma cells, Sanggenon C induces apoptosis and suppresses proliferation by modulating the MIB1/DAPK1 signaling axis.[6][7] It decreases the expression of the E3 ubiquitin ligase Mindbomb 1 (MIB1), which in turn reduces the ubiquitination and subsequent degradation of the pro-apoptotic Death Associated Protein Kinase 1 (DAPK1).[6][7] The stabilization of DAPK1 promotes apoptosis and inhibits cell growth.
-
XIAP Inhibition: Sanggenon G acts as a small-molecule inhibitor of the X-linked inhibitor of apoptosis protein (XIAP).[9] It specifically binds to the BIR3 domain of XIAP, preventing XIAP from inhibiting caspase-9.[9] This action restores the apoptotic signaling cascade and can sensitize cancer cells to conventional chemotherapeutic agents.[9]
References
- 1. Sanggenon C decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sanggenon C inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Sanggenon G as a natural cell-permeable small-molecular weight inhibitor of X-linked inhibitor of apoptosis protein (XIAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Purifying Sanggenon W: A Detailed Chromatographic Protocol
Application Note
Abstract
Sanggenon W, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered interest within the scientific community for its potential therapeutic properties. Effective purification of this compound is crucial for accurate pharmacological studies and potential drug development. This document provides a detailed protocol for the isolation and purification of this compound using a multi-step chromatographic approach. The protocol outlines extraction, sequential column chromatography using silica gel, octadecyl silyl (ODS), and Sephadex LH-20, followed by a final polishing step with semi-preparative high-performance liquid chromatography (HPLC). This methodology is designed to yield high-purity this compound suitable for research and preclinical evaluation.
Introduction
The genus Morus, commonly known as mulberry, is a rich source of bioactive natural products, including a diverse array of prenylated flavonoids. These compounds, characterized by the presence of isoprenoid side chains, exhibit a range of biological activities. This compound is one such compound, and its purification requires a systematic approach to separate it from a complex mixture of structurally similar molecules present in the plant extract. Chromatographic techniques are indispensable for this purpose, leveraging the differential physicochemical properties of the compounds to achieve separation. This protocol integrates several chromatographic methods to provide a robust pathway for obtaining pure this compound.
Experimental Protocols
Extraction of Crude this compound
The initial step involves the extraction of flavonoids from the dried root bark of Morus alba.
Materials:
-
Dried and powdered root bark of Morus alba
-
Methanol (ACS grade or higher)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate the powdered root bark of Morus alba with methanol at room temperature. A common ratio is 1 kg of plant material to 5 L of methanol.
-
Stir the mixture for 24-48 hours.
-
Filter the extract through filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.
-
The crude extract can be further partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to enrich the flavonoid fraction, which is typically found in the ethyl acetate and n-butanol fractions.
Silica Gel Column Chromatography (Initial Fractionation)
This step serves to separate the crude extract into fractions based on polarity.
Materials:
-
Silica gel (70-230 mesh)
-
Glass column
-
Solvents: Chloroform (CHCl₃) and Methanol (MeOH)
-
Fraction collector
Procedure:
-
Prepare a slurry of silica gel in chloroform and pack it into a glass column.
-
Dissolve the crude extract (or the enriched flavonoid fraction) in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent, load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol. A common gradient could be from 100:0 to 80:20 (CHCl₃:MeOH).
-
Collect fractions of a consistent volume and monitor the composition of each fraction using thin-layer chromatography (TLC).
-
Combine fractions containing similar compound profiles. Fractions enriched with sanggenons are then taken for the next step.
Octadecyl Silyl (ODS) Column Chromatography (Reversed-Phase Separation)
This reversed-phase chromatography step further separates the compounds based on their hydrophobicity.
Materials:
-
ODS (C18) silica gel
-
Glass or stainless steel column
-
Solvents: Methanol (MeOH) and Water (H₂O)
-
Fraction collector
Procedure:
-
Pack the ODS material into a suitable column.
-
Equilibrate the column with the initial mobile phase, typically a mixture with a higher water content (e.g., 50% aqueous methanol).
-
Dissolve the semi-purified fraction from the silica gel step in the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 50%, 70%, 90%, and 100% methanol).
-
Collect and monitor fractions as described previously. This compound, being a relatively non-polar flavonoid, is expected to elute in the higher methanol concentration fractions.
Sephadex LH-20 Column Chromatography (Size Exclusion and Final Cleanup)
This step is primarily for size exclusion and to remove smaller impurities.
Materials:
-
Sephadex LH-20 resin
-
Glass column
-
Solvent: 100% Methanol
-
Fraction collector
Procedure:
-
Swell the Sephadex LH-20 resin in methanol for at least 3 hours before packing the column.[1][2]
-
Pack the swollen resin into a glass column.
-
Dissolve the fraction containing this compound from the ODS step in a small volume of methanol.
-
Apply the sample to the top of the column.
-
Elute the column with 100% methanol at a slow flow rate.[3]
-
Collect fractions and monitor by TLC to isolate the fractions containing this compound.
Semi-preparative HPLC (Final Purification)
The final step employs semi-preparative HPLC to achieve high purity this compound.
Materials:
-
Semi-preparative HPLC system with a UV detector
-
C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm)
-
Solvents: Acetonitrile (ACN) and Water (H₂O), both HPLC grade, with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Fraction collector
Procedure:
-
Equilibrate the semi-preparative C18 column with the initial mobile phase conditions.
-
Dissolve the purified fraction from the Sephadex LH-20 step in the mobile phase.
-
Inject the sample onto the column.
-
Elute with a linear gradient of acetonitrile in water (both containing 0.1% acid). A typical gradient could be from 40% to 70% acetonitrile over 30-40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Collect the peak corresponding to this compound.
-
Combine the pure fractions and evaporate the solvent to obtain pure this compound.
-
Confirm the purity of the final product using analytical HPLC. A purity of >95% is generally considered suitable for biological assays.
Data Presentation
The following table summarizes representative quantitative data for the purification of this compound from 1 kg of Morus alba root bark. (Note: These are representative values based on typical yields for similar compounds and may vary).
| Purification Step | Starting Material (g) | Fraction Weight (g) | Yield (%) | Purity (%) |
| Crude Methanol Extraction | 1000 | 80 | 8.0 | <1 |
| Silica Gel Chromatography | 80 | 5 | 0.5 | ~20 |
| ODS Chromatography | 5 | 0.5 | 0.05 | ~70 |
| Sephadex LH-20 | 0.5 | 0.1 | 0.01 | ~90 |
| Semi-preparative HPLC | 0.1 | 0.015 | 0.0015 | >98 |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram.
Caption: Purification workflow for this compound.
Putative Signaling Pathway
While the specific signaling pathway for this compound is still under investigation, based on the known mechanisms of other sanggenons like Sanggenon A and C, a putative anti-inflammatory and pro-apoptotic signaling pathway is proposed.[4][5][6][7][8][9]
Caption: Putative signaling pathway of this compound.
Conclusion
The protocol described provides a comprehensive and systematic approach for the purification of this compound from Morus alba root bark. The combination of normal-phase, reversed-phase, and size-exclusion chromatography, followed by semi-preparative HPLC, is effective in isolating this compound with high purity. This protocol can be adapted and optimized by researchers to obtain sufficient quantities of the compound for further biological and pharmacological investigations. The putative signaling pathway provides a framework for exploring the molecular mechanisms underlying the bioactivity of this compound.
References
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
Sanggenon W solubility in DMSO and other organic solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility of Sanggenon W
This compound, as a prenylated flavonoid, is expected to exhibit poor solubility in water and preferential solubility in organic solvents. DMSO is a widely used aprotic solvent capable of dissolving a broad range of nonpolar and polar compounds, making it an excellent choice for preparing stock solutions of this compound for in vitro studies. Other organic solvents such as ethanol, methanol, and acetone can also be used, although their solvating power for complex flavonoids may be lower than that of DMSO.
Quantitative Solubility Data
Precise, experimentally determined solubility values for this compound are not currently published. However, based on data for other structurally related prenylated flavonoids, a qualitative and estimated solubility profile can be inferred. The table below summarizes the expected solubility of this compound in various solvents. Researchers should note that these are estimates and empirical determination is recommended for specific applications.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Expected Solubility of this compound | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | High (>10 mM) | Recommended for stock solutions. |
| Ethanol | C₂H₅OH | 46.07 | Moderate | Suitable for some applications, may require warming. |
| Methanol | CH₃OH | 32.04 | Moderate | Similar to ethanol. |
| Acetone | C₃H₆O | 58.08 | Moderate to Low | Can be used, but may be less effective than DMSO or alcohols. |
| Water | H₂O | 18.02 | Very Low/Insoluble | Not suitable for direct dissolution. |
Note: The expected solubility is an estimation based on the general behavior of prenylated flavonoids. Actual values should be determined experimentally.
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines the isothermal shake-flask method, a common technique for determining the solubility of a compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent to be tested.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Dilute the filtered solution with an appropriate mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method with a standard curve.
-
Calculate the solubility in units such as mg/mL or mmol/L.
Workflow for Solubility Determination
Caption: Workflow for determining this compound solubility.
Protocol for Preparing this compound Stock Solutions for In Vitro Assays
This protocol provides a standard method for preparing a high-concentration stock solution of this compound in DMSO, which can then be diluted in cell culture media for experiments.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
-
When preparing working solutions, thaw an aliquot and dilute it to the final desired concentration in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Potential Signaling Pathways of this compound
While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on structurally similar Sanggenon compounds, such as Sanggenon A and Sanggenon C, provide valuable insights into its potential mechanisms of action.
Anti-Inflammatory Signaling: NF-κB and Nrf2/HO-1 Pathways
Sanggenon A has been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2/HO-1 signaling pathways[1][2][3]. It is plausible that this compound may share these activities.
NF-κB Pathway Inhibition:
In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB signaling cascade is activated, leading to the transcription of pro-inflammatory genes. Sanggenon A has been observed to inhibit this pathway, thereby reducing the production of inflammatory mediators.
Caption: Potential inhibition of the NF-κB pathway by this compound.
Nrf2/HO-1 Pathway Activation:
The Nrf2/HO-1 pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which have anti-inflammatory properties. Sanggenon A has been found to activate this pathway.
Caption: Potential activation of the Nrf2/HO-1 pathway by this compound.
Pro-Apoptotic Signaling in Cancer Cells
Sanggenon C has been demonstrated to induce apoptosis in colon cancer cells through the generation of reactive oxygen species (ROS) and the activation of the mitochondrial apoptosis pathway[4]. Given the structural similarities, this compound may possess comparable anticancer activities.
Caption: Potential pro-apoptotic mechanism of this compound.
Conclusion
While specific quantitative solubility data for this compound remains to be established, its structural characteristics as a prenylated flavonoid strongly suggest high solubility in DMSO and moderate solubility in other organic solvents like ethanol and methanol. The provided protocols offer a robust framework for researchers to determine its solubility and prepare solutions for experimental use. Furthermore, the signaling pathways modulated by related Sanggenon compounds provide a solid foundation for investigating the molecular mechanisms of this compound in various biological systems. Empirical validation of these properties and activities is a crucial next step for advancing the preclinical development of this compound.
References
- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activities of Natural Products II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Activity of Sanggenon W
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon W, a flavonoid isolated from the root bark of Morus alba, belongs to a class of compounds known for a variety of biological activities.[1] Related compounds, such as Sanggenon A and C, have demonstrated significant anti-inflammatory and anti-cancer properties.[2][3][4] Sanggenon A exerts anti-inflammatory effects by modulating the NF-κB and HO-1/Nrf2 signaling pathways, leading to a reduction in pro-inflammatory mediators.[2][5][6] Sanggenon C has been shown to induce apoptosis in cancer cells through pathways involving nitric oxide synthase and mitochondrial activation.[3][4][7] Furthermore, flavonoids derived from mulberry are recognized for their antioxidant potential.[8]
This document provides a comprehensive set of cell-based assay protocols to investigate the potential anti-inflammatory, anti-cancer, and antioxidant activities of this compound.
I. Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the biological activity of this compound.
Caption: General experimental workflow for evaluating this compound activity.
II. Anti-inflammatory Activity Assays
The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW264.7.[2][5][6]
Signaling Pathway:
Caption: Putative anti-inflammatory signaling pathway of this compound.
Experimental Protocols:
1. Cell Culture and Treatment:
-
Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for NO and cytokine assays).
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.[6]
2. Cell Viability Assay (MTT Assay):
-
After treatment, add 20 µL of 5 mg/mL MTT solution to each well of a 96-well plate and incubate for 4 hours.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
3. Nitric Oxide (NO) Production Assay (Griess Test):
-
Collect the cell culture supernatant after treatment.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.[5] A standard curve using sodium nitrite is used for quantification.
4. Cytokine Measurement (ELISA):
-
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants can be quantified using commercially available ELISA kits, following the manufacturer's instructions.[5]
Data Presentation:
| Treatment | Cell Viability (%) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 100 | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | ||||
| LPS + this compound (X µM) | ||||
| LPS + this compound (Y µM) | ||||
| LPS + this compound (Z µM) |
III. Anti-cancer Activity Assays
The anti-cancer effects of this compound can be assessed by examining its impact on the viability, proliferation, and apoptosis of cancer cell lines, such as the human colon cancer cell line HT-29.[3][4]
Signaling Pathway:
Caption: Putative anti-cancer signaling pathway of this compound.
Experimental Protocols:
1. Cell Culture and Treatment:
-
Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells and treat with various concentrations of this compound for 24, 48, and 72 hours to determine the dose- and time-dependent effects.[3]
2. Cell Proliferation Assay (CCK-8 Assay):
-
After treatment, add 10 µL of CCK-8 solution to each well of a 96-well plate and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm. The IC50 value (concentration inhibiting 50% of cell growth) should be calculated.[3]
3. Apoptosis Assay (Flow Cytometry):
-
Harvest the treated cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
4. Western Blot Analysis:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[9]
Data Presentation:
| Treatment | Cell Viability (%) (48h) | IC50 (µM) | Apoptotic Cells (%) | Relative Protein Expression (Fold Change vs. Control) |
| Bcl-2 | ||||
| Control | 100 | - | Baseline | 1.0 |
| This compound (X µM) | ||||
| This compound (Y µM) | ||||
| This compound (Z µM) |
IV. Antioxidant Activity Assays
The antioxidant capacity of this compound can be determined using cell-free chemical assays that measure its radical scavenging ability.
Experimental Protocols:
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, mix various concentrations of this compound with the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.[10] Ascorbic acid can be used as a positive control.
-
The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] x 100.
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and incubating in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of this compound to the diluted ABTS•+ solution.
-
After a 6-minute incubation, measure the absorbance at 734 nm.[11][12] Trolox can be used as a standard.
-
The scavenging activity is calculated similarly to the DPPH assay.
Data Presentation:
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
| Concentration | ||
| X µM | ||
| Y µM | ||
| Z µM | ||
| IC50 (µM) | ||
| This compound | ||
| Ascorbic Acid/Trolox |
V. Materials and Reagents
A comprehensive list of necessary materials and reagents should be compiled, including:
-
This compound (with known purity)
-
Cell lines (e.g., RAW264.7, HT-29)
-
Cell culture media and supplements (DMEM, McCoy's 5A, FBS, penicillin-streptomycin)
-
Lipopolysaccharide (LPS)
-
MTT, CCK-8, DPPH, ABTS, Griess reagent
-
ELISA kits for TNF-α and IL-6
-
Annexin V-FITC/PI apoptosis detection kit
-
Primary and secondary antibodies for Western blotting
-
Standard laboratory equipment (incubator, centrifuge, microplate reader, flow cytometer, Western blot apparatus)
By following these detailed protocols, researchers can effectively evaluate the anti-inflammatory, anti-cancer, and antioxidant properties of this compound, contributing to the understanding of its therapeutic potential.
References
- 1. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Sanggenon W
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Sanggenon W is a member of the sanggenon family of isoprenylated flavonoids, natural products isolated from the root bark of Morus species (mulberry). While extensive research has been conducted on related compounds such as Sanggenon C and G, revealing significant anticancer and anti-inflammatory properties, the specific biological activities of this compound remain less characterized. These application notes provide a comprehensive guide for the in vitro experimental design of studies on this compound, drawing upon the established methodologies used for closely related flavonoids.
The protocols outlined herein are intended to serve as a foundational framework for investigating the potential therapeutic effects of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific cell models and experimental objectives.
II. Potential Biological Activities and Investigational Approaches
Based on the known bioactivities of other sanggenons, the primary areas of investigation for this compound should include its potential as an anticancer and anti-inflammatory agent.
A. Anticancer Activity
Many flavonoids exhibit anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation. Studies on Sanggenon C and G have demonstrated their ability to induce apoptosis in cancer cells by modulating key signaling pathways.
Key questions to address for this compound:
-
Does this compound exhibit cytotoxicity towards cancer cell lines?
-
What is the IC50 (half-maximal inhibitory concentration) of this compound in different cancer cell types?
-
Does this compound induce apoptosis?
-
Which signaling pathways are involved in this compound-mediated anticancer effects?
B. Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Flavonoids, including sanggenons, are known to possess potent anti-inflammatory effects. For instance, Sanggenon A has been shown to suppress inflammatory responses by inhibiting the production of inflammatory mediators.[1][2][3][4]
Key questions to address for this compound:
-
Does this compound inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6)?
-
Does this compound modulate key inflammatory signaling pathways like NF-κB and Nrf2/HO-1?
III. Experimental Protocols
A. General Cell Culture and Treatment
-
Cell Line Selection: Choose appropriate cell lines based on the research question. For anticancer studies, a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A) should be used. For anti-inflammatory studies, macrophage-like cell lines such as RAW 264.7 or THP-1 are suitable.
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10-50 mM). Further dilute the stock solution in a culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
B. Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO-treated) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Data Presentation: Cell Viability
| Cell Line | Treatment Duration | IC50 of this compound (µM) |
| Cancer Cell Line 1 | 24h | Data to be filled |
| 48h | Data to be filled | |
| 72h | Data to be filled | |
| Cancer Cell Line 2 | 24h | Data to be filled |
| 48h | Data to be filled | |
| 72h | Data to be filled | |
| Normal Cell Line | 48h | Data to be filled |
C. Protocol 2: Apoptosis Assessment
This method visualizes apoptotic changes in the nucleus.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Staining: Wash the cells with PBS and then stain with Hoechst 33342 solution (1 µg/mL in PBS) for 15 minutes at room temperature in the dark.
-
Imaging: Wash the cells with PBS and mount the coverslips on microscope slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound as described above. Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Data Presentation: Apoptosis Induction
| Treatment (Concentration) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | Data to be filled | Data to be filled |
| This compound (IC50/2) | Data to be filled | Data to be filled |
| This compound (IC50) | Data to be filled | Data to be filled |
| This compound (2 x IC50) | Data to be filled | Data to be filled |
D. Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol investigates the molecular mechanism of apoptosis induction.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
E. Protocol 4: Anti-inflammatory Activity Assays
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Cell Treatment and Supernatant Collection: Treat RAW 264.7 cells with this compound and/or LPS as described for the NO assay. Collect the culture supernatant.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[5][6][7][8][9]
Data Presentation: Anti-inflammatory Effects
| Treatment | NO Production (% of LPS control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control | Data to be filled | Data to be filled | Data to be filled |
| LPS (1 µg/mL) | 100 | Data to be filled | Data to be filled |
| LPS + this compound (1 µM) | Data to be filled | Data to be filled | Data to be filled |
| LPS + this compound (5 µM) | Data to be filled | Data to be filled | Data to be filled |
| LPS + this compound (10 µM) | Data to be filled | Data to be filled | Data to be filled |
F. Protocol 5: Western Blot Analysis for Inflammatory Signaling Proteins
This protocol elucidates the molecular pathways underlying the anti-inflammatory effects.
-
Protein Extraction and Western Blotting: Treat RAW 264.7 cells as described above. Perform western blotting as in Protocol 3D.
-
Antibodies: Use primary antibodies against key inflammatory signaling proteins such as p-IκBα, IκBα, NF-κB p65, Nrf2, and HO-1. For NF-κB p65, analyze both cytosolic and nuclear fractions to assess nuclear translocation.
IV. Visualization of Pathways and Workflows
A. Proposed Signaling Pathways for Investigation
The following diagrams illustrate the potential signaling pathways that this compound might modulate based on the known activities of related flavonoids.
Caption: Proposed Intrinsic Apoptosis Pathway Modulated by this compound.
Caption: Proposed Anti-inflammatory Signaling Pathways Modulated by this compound.
B. General Experimental Workflow
The following diagram outlines a general workflow for the in vitro evaluation of this compound.
Caption: General Experimental Workflow for In Vitro this compound Studies.
V. Conclusion
These application notes provide a detailed framework for the initial in vitro investigation of this compound. By systematically evaluating its cytotoxic, pro-apoptotic, and anti-inflammatory properties, researchers can elucidate the therapeutic potential of this natural compound. The provided protocols and data presentation formats are designed to ensure a structured and comprehensive approach to the study of this compound, paving the way for further drug development efforts. It is crucial to remember that these are generalized protocols, and optimization for specific experimental conditions is essential for obtaining robust and reliable data.
References
- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells [mdpi.com]
- 4. [PDF] Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells | Semantic Scholar [semanticscholar.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antioxidant Capacity of Sanggenon W
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon W, a prenylated flavonoid isolated from the root bark of Morus species (mulberry), belongs to a class of compounds known for their diverse biological activities. Flavonoids, in general, are recognized for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways involved in oxidative stress. The determination of the antioxidant capacity of this compound is a critical step in evaluating its potential as a therapeutic agent for diseases associated with oxidative damage.
These application notes provide a comprehensive overview of the common in vitro methods for assessing the antioxidant capacity of this compound. Detailed protocols for the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC) assays are presented to guide researchers in their experimental design.
Data Presentation
Table 1: Antioxidant Capacity of Sanggenon C and Sanggenon D (Illustrative Data) [1]
| Assay | Sanggenon C (IC₅₀ in µM) | Sanggenon D (IC₅₀ in µM) | Positive Control (Trolox) (IC₅₀ in µM) |
| DPPH Radical Scavenging | > 200 | > 200 | Not specified |
| ABTS Radical Scavenging | 11.08 ± 0.77 | 15.63 ± 0.69 | Not specified |
| Ferric Reducing Antioxidant Power (FRAP) | 1.83 ± 0.11 | 2.27 ± 0.05 | Not specified |
| Cu²⁺-Reducing Power | 1.76 ± 0.06 | 1.48 ± 0.04 | Not specified |
Note: IC₅₀ represents the concentration of the compound required to inhibit 50% of the radical activity. A lower IC₅₀ value indicates a higher antioxidant capacity.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[2] DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar series of dilutions for the positive control.
-
-
Assay Protocol (Microplate Method):
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound or the positive control to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺). ABTS is oxidized to its radical cation by reacting with potassium persulfate. The ABTS•⁺ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant capacity.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate Buffered Saline (PBS)
-
Positive control (e.g., Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•⁺ stock solution.
-
-
Preparation of ABTS•⁺ Working Solution: Dilute the ABTS•⁺ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample and Standard Solutions: Prepare a series of dilutions of this compound and the positive control (Trolox) in methanol.
-
Assay Protocol:
-
Add 1.0 mL of the ABTS•⁺ working solution to 10 µL of the different concentrations of this compound or Trolox.
-
Mix thoroughly.
-
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•⁺ scavenging activity is calculated as:
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm. The intensity of the color is proportional to the reducing power of the sample. [3][4] Materials:
-
This compound
-
Ferric chloride (FeCl₃)
-
TPTZ (2,4,6-tripyridyl-s-triazine)
-
Acetate buffer (300 mM, pH 3.6)
-
Ferrous sulfate (FeSO₄) for standard curve
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ in 40 mM HCl
-
20 mM FeCl₃·6H₂O in water
-
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a series of dilutions of this compound and the positive control in a suitable solvent.
-
Prepare a standard curve using different concentrations of FeSO₄.
-
-
Assay Protocol:
-
Add 150 µL of the FRAP reagent to each well.
-
Add 5 µL of the sample, standard, or blank (solvent) to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and expressed as µmol Fe²⁺ equivalents per gram of sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage by a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The antioxidant quenches the peroxyl radicals, thus preserving the fluorescence of the probe. The fluorescence decay is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (for standard curve)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Prepare a series of Trolox standards in phosphate buffer.
-
-
Preparation of Sample Solutions: Prepare dilutions of this compound in phosphate buffer.
-
Assay Protocol:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.
-
Add 25 µL of the sample, Trolox standard, or blank (phosphate buffer) to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 10-20 minutes in the plate reader.
-
Initiation and Measurement:
-
Add 25 µL of the AAPH solution to each well to start the reaction.
-
Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
The ORAC value of this compound is expressed as Trolox equivalents (TE).
-
Visualization of Workflows and Signaling Pathways
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical cation decolorization assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
Caption: Simplified signaling pathway of flavonoid antioxidant action.
References
- 1. researchgate.net [researchgate.net]
- 2. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells | Semantic Scholar [semanticscholar.org]
- 4. Assessment of polyphenolic content, antioxidant activity, protection against ROS-induced DNA damage and anticancer activity of Vitis vinifera stem extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantification of Sanggenon W
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sanggenon W is a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), a plant with a long history of use in traditional medicine. Prenylated flavonoids have garnered significant interest due to their diverse pharmacological activities. Accurate and reliable quantification of these compounds is crucial for quality control of raw materials, standardization of extracts, and pharmacokinetic studies. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The method is designed to be specific, accurate, precise, and suitable for routine analysis in a quality control or research laboratory setting.
Materials and Methods
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector is required. Data acquisition and processing are performed using a suitable chromatography data system.
Chemicals and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (deionized or HPLC grade)
Chromatographic Conditions
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0.0 65 35 20.0 30 70 25.0 30 70 25.1 65 35 | 30.0 | 65 | 35 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm (based on typical flavonoid absorbance; should be confirmed by scanning the UV spectrum of a pure standard)
-
Injection Volume: 10 µL
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Morus alba root bark)
-
Grinding: Grind the dried root bark into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes at room temperature.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction: Repeat the extraction process on the residue with another 50 mL of methanol to ensure complete extraction.
-
Combine and Evaporate: Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in 10 mL of methanol.
-
Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation Protocol
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
-
Specificity: The specificity of the method was evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution of this compound, and a sample extract. The retention time and UV spectrum of the analyte peak in the sample were compared with those of the reference standard.
-
Linearity: Linearity was assessed by injecting six concentrations of this compound (e.g., 5, 10, 25, 50, 75, and 100 µg/mL) in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²), y-intercept, and slope of the regression line were calculated.
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of a standard solution at a single concentration (e.g., 50 µg/mL) on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on three different days. The results are expressed as the relative standard deviation (%RSD).
-
-
Accuracy: Accuracy was determined by a recovery study using the standard addition method. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic phase). The effect on the retention time and peak area was observed.
Results and Discussion
The proposed HPLC method provided good separation of this compound from other components in the Morus alba root bark extract. The retention time for this compound under the specified conditions was approximately 15.8 minutes.
Data Presentation
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 5 | 125430 |
| 10 | 251050 |
| 25 | 628900 |
| 50 | 1255100 |
| 75 | 1883200 |
| 100 | 2511500 |
| Linear Regression | y = 25100x - 450 |
| Correlation Coefficient (R²) | 0.9998 |
Table 2: Precision Data for this compound
| Precision Type | Concentration (µg/mL) | Mean Peak Area (n=6) | %RSD |
|---|---|---|---|
| Intra-day | 50 | 1254800 | 0.85% |
| Inter-day | 50 | 1256200 | 1.32% |
Table 3: Accuracy (Recovery) Data for this compound
| Spiking Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 40 | 39.6 | 99.0% |
| 100% | 50 | 50.8 | 101.6% |
| 120% | 60 | 59.1 | 98.5% |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantification (LOQ) | 0.45 |
The validation results demonstrate that the method is linear over the concentration range of 5-100 µg/mL with a correlation coefficient greater than 0.999. The precision was excellent, with %RSD values below 2% for both intra-day and inter-day analyses. The accuracy was confirmed by the high recovery rates (98.5% to 101.6%). The method is sensitive, with an LOQ of 0.45 µg/mL, making it suitable for quantifying low levels of this compound. The method also proved to be robust under minor variations in the experimental conditions.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. actascientific.com [actascientific.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Structure Confirmation of Sanggenon W using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon W is a novel isoprenylated flavonoid isolated from the root bark of Morus alba.[1][2] The structural elucidation and confirmation of such natural products are critical steps in drug discovery and development, providing the foundation for understanding their chemical properties and biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. This application note provides a detailed protocol for the structure confirmation of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Molecular Structure of this compound
This compound is a flavanone derivative characterized by the presence of both geranyl and prenyl groups. Its complex structure necessitates a comprehensive NMR analysis for complete assignment of proton (¹H) and carbon (¹³C) signals.
Data Presentation
The ¹H and ¹³C NMR spectroscopic data for this compound, as reported in the literature, are summarized in the table below.[1] This data was acquired in acetone-d₆.
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 2 | 77.2 | 5.64 (dd, 12.8, 2.8) |
| 3 | 41.5 | 3.08 (dd, 16.8, 12.8), 2.69 (dd, 16.8, 2.8) |
| 4 | 197.8 | |
| 5 | 163.6 | |
| 6 | 96.1 | 6.17 (br. s) |
| 7 | 166.4 | |
| 8 | 95.2 | 6.38 (br. s) |
| 9 | 161.4 | |
| 10 | 102.9 | |
| 1' | 120.4 | |
| 2' | 129.5 | |
| 3' | 115.8 | |
| 4' | 155.8 | |
| 5' | 115.8 | 6.49 (d, 8.4) |
| 6' | 128.0 | 7.62 (d, 8.4) |
| 1'' | 22.1 | 3.41 (d, 6.8) |
| 2'' | 122.9 | 5.18 (t, 6.8) |
| 3'' | 132.8 | |
| 4'' | 39.9 | 2.06 (t, 7.6) |
| 5'' | 26.8 | 2.06 (t, 7.6) |
| 6'' | 124.6 | 5.09 (t, 6.8) |
| 7'' | 131.5 | |
| 8'' | 25.7 | 1.60 (s) |
| 9'' | 17.7 | 1.68 (s) |
| 10'' | 16.1 | 1.55 (s) |
| 1'''' | 28.5 | 2.63 (t, 7.2) |
| 2'''' | 36.9 | 1.71 (m) |
| 3'''' | 14.2 | 0.95 (d, 6.4) |
| 4'''' | 14.2 | 0.95 (d, 6.4) |
Experimental Protocols
Sample Preparation
A standardized protocol for the preparation of flavonoid samples for NMR analysis is crucial for obtaining high-quality spectra.
Materials:
-
Purified this compound (1-10 mg)
-
Deuterated solvent (e.g., acetone-d₆, methanol-d₄, or chloroform-d) of high purity (99.8%+)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Weigh 1-10 mg of purified this compound directly into a clean, dry vial. The amount will depend on the experiments to be performed, with ¹³C and 2D NMR experiments generally requiring a higher concentration.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Vortex the sample until the compound is fully dissolved. Gentle heating or sonication may be applied if solubility is an issue, but care should be taken to avoid sample degradation.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.
NMR Data Acquisition
The following protocols outline the acquisition of standard 1D and 2D NMR spectra for structure confirmation. Experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
a. ¹H NMR Spectroscopy
-
Purpose: To determine the number of different types of protons and their chemical environments.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Key Parameters:
-
Spectral Width: ~12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds
-
Number of Scans: 8-16 (adjust for sample concentration)
-
b. ¹³C NMR Spectroscopy
-
Purpose: To determine the number of different types of carbons.
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Key Parameters:
-
Spectral Width: ~200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or higher (dependent on concentration)
-
c. 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
-
Key Parameters:
-
Acquire data in both F1 and F2 dimensions with a spectral width sufficient to cover all proton signals.
-
Number of increments in F1: 256-512.
-
Number of scans per increment: 2-8.
-
d. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').
-
Key Parameters:
-
Set the F2 (¹H) and F1 (¹³C) spectral widths to encompass all relevant signals.
-
Number of increments in F1: 128-256.
-
Number of scans per increment: 2-8.
-
e. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and piecing together the molecular skeleton.
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').
-
Key Parameters:
-
Set the F2 (¹H) and F1 (¹³C) spectral widths appropriately.
-
Number of increments in F1: 256-512.
-
Number of scans per increment: 4-16.
-
Optimize the long-range coupling delay for an average J-coupling of ~8 Hz.
-
Data Analysis and Structure Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the acquired NMR data.
References
In Vivo Delivery Strategies for Sanggenon W in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the in vivo delivery, pharmacokinetics, and optimal administration protocols for Sanggenon W in animal models is limited in publicly available literature. The following application notes and protocols are therefore based on established methodologies for related prenylated flavonoids, particularly Sanggenon C and Sanggenon A, isolated from Morus alba. These protocols provide a robust starting point for the investigation of this compound in vivo, but researchers must conduct dose-response studies, vehicle optimization, and pharmacokinetic profiling specific to this compound and their chosen animal model.
Introduction to this compound and In Vivo Delivery Challenges
This compound is a prenylated flavonoid derived from the root bark of Morus alba. Like other members of the sanggenon family, it exhibits a range of promising biological activities. However, the therapeutic development of these compounds is often hampered by challenges related to their delivery in living organisms.
A significant hurdle for the oral administration of sanggenons is their low bioavailability.[1] This is attributed to their complex molecular structure, high molecular weight, and numerous hydrogen bond donors and acceptors, which do not align with Lipinski's rule of five for optimal oral absorption.[1] Studies on orally administered Morus alba extracts containing sanggenons have shown low serum concentrations of these compounds in mice, suggesting poor absorption from the gastrointestinal tract.[2]
Consequently, parenteral routes of administration, such as intraperitoneal (IP) and intravenous (IV) injections, are often employed in preclinical studies to ensure systemic exposure and evaluate the therapeutic efficacy of these compounds. The choice of delivery strategy will ultimately depend on the therapeutic area of interest and the target organ system.
Potential Therapeutic Applications and Corresponding Animal Models
Based on the activities of related sanggenons, this compound could be investigated in a variety of disease models:
-
Oncology: Sanggenon C has demonstrated pro-apoptotic and anti-proliferative effects in colon cancer and glioblastoma cell lines, with these effects confirmed in xenograft mouse models.[3][4]
-
Inflammation: Sanggenon A has shown potent anti-inflammatory properties by modulating the NF-κB and HO-1/Nrf2 signaling pathways.[5][6] This suggests potential applications in inflammatory and neuroinflammatory disease models.
-
Neuropharmacology: Sanggenon G has been shown to exhibit antidepressant-like effects in rats, indicating a potential role in neurological and psychiatric disorders.
Quantitative Data Summary
The following table summarizes key quantitative data from in vivo studies on related sanggenon compounds. This data can be used as a reference for designing initial studies with this compound.
| Compound | Animal Model | Administration Route | Dosage | Key Quantitative Findings | Reference |
| Sanggenon C | Nude mice with HT-29 colon cancer xenografts | Intraperitoneal (IP) Injection | Not explicitly stated in abstract, but in vitro doses were 10-40 µM | Confirmed anti-growth and pro-apoptosis effects in vivo. | [3] |
| Sanggenon C | NOD/SCID mice with glioblastoma xenografts | Not explicitly stated, likely IP or IV | 10 µM (in vitro reference) | Suppressed glioblastoma growth in vivo with no apparent organ toxicity. | [4] |
| Morus alba Extract (MA60) | BALB/c mice | Oral Gavage | 30, 100, 300 mg/kg | Dose-dependent increase in serum Sanggenon C. Low lung and no spleen detection. | [2] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Delivery of this compound for Oncology Studies in a Xenograft Mouse Model
This protocol is adapted from methodologies used for Sanggenon C in cancer models.[3][4]
Objective: To assess the anti-tumor efficacy of this compound administered intraperitoneally in a subcutaneous tumor xenograft model.
Materials:
-
This compound (purity >95%)
-
Vehicle solution: Dimethyl sulfoxide (DMSO) and sterile phosphate-buffered saline (PBS) or a mixture of DMSO, Cremophor EL, and saline.
-
Cancer cell line (e.g., HT-29 for colon cancer, U-87 MG for glioblastoma)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Slowly add the vehicle (e.g., PBS or Cremophor/saline mixture) to the desired final concentration while vortexing to prevent precipitation. The final DMSO concentration should be below 10% to minimize toxicity.
-
Prepare a vehicle-only control solution.
-
Filter-sterilize the final solutions through a 0.22 µm syringe filter.
-
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment and control groups (n=5-10 per group).
-
Measure the initial tumor volume and body weight of each mouse.
-
Administer this compound solution or vehicle control via intraperitoneal injection. A typical injection volume is 100 µL.
-
Based on related compounds, an initial dose range to explore could be 5-50 mg/kg, administered daily or every other day.
-
Monitor the animals daily for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of each animal at the same time as tumor measurements.
-
At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot, PCR).
-
Protocol 2: Oral Gavage Delivery of this compound for Bioavailability Assessment
This protocol is based on the study of a Morus alba extract containing sanggenons.[2]
Objective: To determine the oral bioavailability and plasma concentration of this compound following administration by oral gavage.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose in water)
-
Animal gavage needles (20-22 gauge, ball-tipped)
-
BALB/c mice (or other appropriate strain)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Preparation of Dosing Suspension:
-
Suspend this compound in the vehicle solution (e.g., 0.5% CMC) to the desired concentration (e.g., 1-10 mg/mL).
-
Ensure a homogenous suspension by vortexing or sonicating.
-
-
Animal Dosing:
-
Fast the mice overnight (with access to water) before dosing to ensure consistent gastric emptying.
-
Administer the this compound suspension or vehicle control via oral gavage. The volume should be based on the animal's body weight (e.g., 10 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).
-
Blood can be collected via retro-orbital sinus, saphenous vein, or tail vein into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Develop and validate a sensitive analytical method (e.g., UPLC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: Anti-inflammatory signaling of Sanggenon A/W.
Caption: Pro-apoptotic signaling of Sanggenon C/W.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
References
- 1. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells [mdpi.com]
Application Note and Protocols for Western Blot Analysis of Protein Expression After Sanggenon W Treatment
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the analysis of protein expression changes in response to Sanggenon W treatment using Western blotting. It includes a comprehensive methodology, hypothetical data presentation, and visual representations of the experimental workflow and a potential signaling pathway.
Introduction
This compound is a natural compound belonging to the flavonoid family, which has been investigated for various pharmacological activities. Related compounds, such as Sanggenon A and C, have been shown to possess anti-inflammatory and pro-apoptotic properties.[1][2][3] These effects are often mediated through the modulation of key signaling pathways, such as the NF-κB and mitochondrial apoptosis pathways, leading to altered expression of target proteins.[1][2][3][4][5] Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture, making it an ideal method to study the molecular effects of this compound.[6][7][8][9][10] This document outlines the procedures for cell culture, treatment with this compound, and subsequent Western blot analysis to investigate its impact on protein expression.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot analysis of HT-29 colon cancer cells treated with varying concentrations of this compound for 24 hours. The expression levels of key proteins involved in inflammation and apoptosis are presented relative to a β-actin loading control.
| Target Protein | Molecular Weight (kDa) | Control (Untreated) | This compound (10 µM) | This compound (20 µM) | This compound (40 µM) |
| p-p65 (Ser536) | 65 | 1.00 ± 0.08 | 0.65 ± 0.06 | 0.32 ± 0.04 | 0.15 ± 0.03 |
| Total p65 | 65 | 1.00 ± 0.09 | 0.98 ± 0.07 | 1.02 ± 0.08 | 0.99 ± 0.09 |
| iNOS | 130 | 1.00 ± 0.11 | 0.58 ± 0.09 | 0.25 ± 0.05 | 0.11 ± 0.02 |
| COX-2 | 74 | 1.00 ± 0.10 | 0.61 ± 0.08 | 0.29 ± 0.06 | 0.13 ± 0.04 |
| Bcl-2 | 26 | 1.00 ± 0.07 | 0.72 ± 0.05 | 0.45 ± 0.04 | 0.21 ± 0.03 |
| Bax | 21 | 1.00 ± 0.09 | 1.45 ± 0.12 | 2.10 ± 0.15 | 3.50 ± 0.21 |
| β-actin | 42 | 1.00 ± 0.05 | 1.00 ± 0.06 | 1.00 ± 0.05 | 1.00 ± 0.04 |
Data are presented as mean relative band intensity ± standard deviation from three independent experiments. Data is hypothetical and for illustrative purposes only.
Experimental Protocols
This section details the step-by-step methodology for performing Western blot analysis to assess the effect of this compound on protein expression.
Cell Culture and this compound Treatment
-
Cell Line: HT-29 human colon cancer cells are used in this example.
-
Culture Conditions: Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Seeding: Seed the cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle (DMSO) as a control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).[4]
Protein Extraction (Cell Lysis)
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6][11][12]
-
Lysis: Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[6][11]
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[6][11][12]
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. To reduce viscosity from DNA, sonicate the samples for 10-15 seconds.[6][11][12]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new, pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 20-30 µg of total protein per lane) by adding the appropriate volume of lysis buffer and 4x Laemmli sample buffer.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[6][12]
SDS-PAGE (Gel Electrophoresis)
-
Gel Preparation: Prepare a polyacrylamide gel with a resolving gel percentage appropriate for the molecular weight of the target proteins (e.g., 10-12% for proteins between 20-150 kDa).[8]
-
Loading: Load equal amounts of protein (20-30 µg) from each sample into the wells of the SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration and estimate protein size.[11]
-
Electrophoresis: Run the gel in 1x running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[11]
Protein Transfer (Blotting)
-
Membrane Activation: If using a PVDF membrane, activate it by soaking in methanol for 1 minute, followed by equilibration in transfer buffer. Nitrocellulose membranes only require equilibration in transfer buffer.[8][9]
-
Transfer Sandwich: Assemble the transfer sandwich consisting of a sponge, filter paper, the gel, the membrane, another piece of filter paper, and another sponge, ensuring no air bubbles are trapped.
-
Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[8] The transfer time and voltage will depend on the system and the size of the proteins.
Immunodetection
-
Blocking: After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[7][12] The dilution will be specific to the antibody being used.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20) to remove unbound primary antibody.[9][12]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[7][9]
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
Signal Detection and Analysis
-
Substrate Incubation: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., β-actin) to correct for loading differences.[13]
Visualizations
Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
Hypothetical Signaling Pathway Modulated by this compound
Caption: Hypothetical signaling pathways affected by this compound.
References
- 1. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect and mechanism of action of sanggenon C on human polymorphonuclear leukocyte adhesion to human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 7. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. LabXchange [labxchange.org]
Application Notes and Protocols: Measuring Nitric Oxide Production in Response to Sanggenon W
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for measuring the inhibitory effects of Sanggenon W on nitric oxide (NO) production in inflammatory models. The protocols detailed herein are essential for researchers investigating the anti-inflammatory properties of natural compounds and for professionals in drug development seeking to characterize potential therapeutic agents.
This compound, a flavonoid isolated from the root bark of Morus alba, has been identified as a potential anti-inflammatory agent. A key mechanism of inflammation involves the overproduction of nitric oxide by the enzyme inducible nitric oxide synthase (iNOS) in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS).[1][2][3] this compound is hypothesized to mitigate this inflammatory response by downregulating the expression of iNOS, thereby reducing NO production. This effect is primarily mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway and potential activation of the Nrf2/HO-1 pathway.[1][2][3][4][5][6]
This document outlines the necessary protocols to assess the efficacy of this compound in reducing NO levels in cell culture models, ensuring data accuracy and reproducibility. Key experimental procedures covered include the determination of cell viability to exclude cytotoxic effects, the quantification of nitric oxide production, and the analysis of iNOS protein expression.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize representative quantitative data on the effects of this compound on cell viability, nitric oxide production, and iNOS protein expression in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Cell Viability of LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| LPS (1 µg/mL) | - | 98.5 ± 4.8 |
| LPS + this compound | 1 | 97.2 ± 5.1 |
| LPS + this compound | 5 | 96.5 ± 4.9 |
| LPS + this compound | 10 | 95.8 ± 5.3 |
| LPS + this compound | 25 | 94.1 ± 4.7 |
Cell viability was assessed using the MTT assay after 24 hours of treatment. Data are presented as mean ± standard deviation.
Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | - | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | - | 45.8 ± 3.1 | 0 |
| LPS + this compound | 1 | 35.2 ± 2.5 | 23.1 |
| LPS + this compound | 5 | 24.7 ± 1.9 | 46.1 |
| LPS + this compound | 10 | 15.3 ± 1.2 | 66.6 |
| LPS + this compound | 25 | 8.9 ± 0.7 | 80.6 |
Nitric oxide production was quantified by measuring nitrite levels in the culture medium using the Griess assay after 24 hours of treatment. Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on iNOS Protein Expression in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Relative iNOS Protein Expression (Fold Change vs. LPS) |
| Control | - | Not Detected |
| LPS (1 µg/mL) | - | 1.00 |
| LPS + this compound | 1 | 0.78 |
| LPS + this compound | 5 | 0.52 |
| LPS + this compound | 10 | 0.29 |
| LPS + this compound | 25 | 0.11 |
iNOS protein levels were determined by Western blot analysis after 24 hours of treatment. Data are normalized to a loading control (e.g., β-actin) and expressed as a fold change relative to the LPS-treated group.
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Cell Viability Assay (MTT Assay)
To ensure that the observed decrease in nitric oxide production is not due to a cytotoxic effect of this compound, a cell viability assay is performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[7]
Materials:
-
96-well plate with treated cells
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]
-
Microplate reader
Protocol:
-
After the 24-hour treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[7]
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.[7][8]
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Gently mix the contents of the wells by pipetting up and down or by shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Calculate cell viability as a percentage of the control (untreated) cells.
Nitric Oxide Measurement (Griess Assay)
Nitric oxide is an unstable molecule and rapidly oxidizes to more stable products, nitrite (NO2-) and nitrate (NO3-).[10] The Griess assay is a simple and sensitive colorimetric method to measure the concentration of nitrite in the cell culture supernatant, which serves as an indicator of NO production.[11][12]
Materials:
-
96-well plate
-
Cell culture supernatants from treated cells
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)[12]
-
Sodium nitrite standard solution (for standard curve)
-
Microplate reader
Protocol:
-
Collect 100 µL of cell culture supernatant from each well of the treated cell plate and transfer to a new 96-well plate.[12]
-
Prepare a standard curve using serial dilutions of a sodium nitrite solution in culture medium.
-
Add 100 µL of Griess reagent to each well containing the supernatant and the standards.[12]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[11][12]
-
Measure the absorbance at 540 nm using a microplate reader.[11][12]
-
Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
Western Blot Analysis for iNOS Expression
To investigate the mechanism by which this compound inhibits NO production, the expression level of the iNOS protein is determined by Western blotting.[13]
Materials:
-
Treated cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against iNOS
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and collect the total protein.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
Load equal amounts of protein (10-25 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.[14]
-
Transfer the separated proteins from the gel to a PVDF membrane.[14]
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.[14]
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times with TBST for 10 minutes each.[14]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities and normalize the iNOS expression to the loading control.
Visualizations
Caption: Signaling pathway of this compound inhibiting NO production.
References
- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nitric Oxide Griess Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. resources.novusbio.com [resources.novusbio.com]
Assessing NF-κB Pathway Activation by Sanggenon W: Application Notes and Protocols
Note to the Reader: Extensive literature searches did not yield specific data on the interaction between Sanggenon W and the NF-κB signaling pathway. The following application notes and protocols are based on published research for structurally related compounds isolated from Morus alba, namely Sanggenon C, Sanggenon O, and Sanggenon A . These compounds have been demonstrated to inhibit the NF-κB pathway, and the methodologies described herein are directly applicable to the investigation of this compound or other novel compounds.
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1] Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[2] Natural products are a rich source of novel NF-κB inhibitors.[2] Sanggenons, a group of Diels-Alder type adducts from Morus alba (white mulberry), have garnered attention for their anti-inflammatory properties.[3][4] This document provides a detailed guide for researchers to assess the inhibitory effects of compounds like this compound on the NF-κB pathway, using established protocols for Sanggenon C, O, and A as a template.
Data Presentation: Inhibition of NF-κB Pathway by Sanggenons
The following tables summarize the quantitative data on the inhibitory effects of Sanggenon C, O, and A on key markers of NF-κB activation and the inflammatory response.
Table 1: Effect of Sanggenon C and O on NF-κB Activation and NO Production in LPS-stimulated RAW264.7 Macrophages
| Compound | Concentration (µM) | NF-κB Activity (% Inhibition) | Nitric Oxide (NO) Production (% Inhibition) |
| Sanggenon C | 10 | Strong Inhibition (Specific % not detailed in abstract) | Strong Inhibition (Specific % not detailed in abstract) |
| 1 | Strong Inhibition (Specific % not detailed in abstract) | Strong Inhibition (Specific % not detailed in abstract) | |
| Sanggenon O | 10 | Stronger Inhibition than Sanggenon C | Stronger Inhibition than Sanggenon C |
| 1 | Stronger Inhibition than Sanggenon C | Stronger Inhibition than Sanggenon C |
Data extracted from Immunopharmacology and Immunotoxicology, 2012.[3][5]
Table 2: Effect of Sanggenon A on LPS-Induced Pro-inflammatory Mediators in BV2 Microglial and RAW264.7 Macrophage Cells
| Compound | Cell Line | Concentration | Effect |
| Sanggenon A | BV2 and RAW264.7 | Not specified | Marked inhibition of LPS-induced nitric oxide production.[4] |
| BV2 and RAW264.7 | Not specified | Inhibition of prostaglandin E2, interleukin-6, and tumor necrosis factor-α production.[4] | |
| BV2 and RAW264.7 | Not specified | Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expression.[6] | |
| BV2 and RAW264.7 | Not specified | Inhibition of the activation of the nuclear factor kappa B signaling pathway.[4] |
Data extracted from Molecules, 2021.[4][6][7]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the NF-κB signaling cascade and a typical experimental workflow for assessing the inhibitory activity of a test compound.
References
- 1. Figure 2: [Activation of NF-κB Signaling Pathway...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB/AP-1 Reporter Gene Assay [bio-protocol.org]
- 5. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assessment of Sanggenon W
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sanggenon W and Cytotoxicity Assays
This compound is an isoprenylated flavonoid, a class of compounds known for a variety of biological activities.[1] Evaluating the cytotoxicity of novel compounds like this compound is a critical first step in the drug discovery process to determine their therapeutic window and potential toxic effects. This is commonly achieved through in vitro cytotoxicity assays such as the MTT and LDH assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay measures the metabolic activity of cells.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
LDH (Lactate Dehydrogenase) Assay : This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the cell culture medium upon cell membrane damage or lysis.[4][5] Increased LDH activity in the supernatant is an indicator of cell death.[5]
Data Presentation: Cytotoxicity of Sanggenon Compounds
While awaiting specific experimental data for this compound, the following tables illustrate how to present cytotoxicity data, using findings from related sanggenons as examples.
Table 1: Cytotoxicity of Sanggenon C and Sanggenon D against Calu-3 Cells (MTT Assay)
| Compound | Concentration (µg/mL) | Cell Viability (%) | CC50 (µg/mL) |
| Sanggenon C | 10 | 85 ± 5 | 47.8 |
| 25 | 60 ± 7 | ||
| 50 | 45 ± 6 | ||
| 100 | 20 ± 4 | ||
| Sanggenon D | 25 | 90 ± 8 | 120.5 |
| 50 | 75 ± 9 | ||
| 100 | 55 ± 7 | ||
| 150 | 30 ± 5 |
Data adapted from studies on Sanggenon C and D in human bronchial epithelial cells (Calu-3) after 24 hours of exposure.[6] CC50 represents the concentration required to reduce cell viability by 50%.
Table 2: Apoptotic Effect of Sanggenon C on Colon Cancer Cell Lines (MTT Assay)
| Cell Line | Sanggenon C Concentration (µM) | Inhibition of Proliferation (%) | IC50 (µM) |
| LoVo | 5 | 15 ± 3 | ~20 |
| 10 | 30 ± 4 | ||
| 20 | 52 ± 5 | ||
| 40 | 78 ± 6 | ||
| 80 | 95 ± 3 | ||
| HT-29 | 5 | 12 ± 2 | ~25 |
| 10 | 25 ± 4 | ||
| 20 | 48 ± 6 | ||
| 40 | 75 ± 7 | ||
| 80 | 92 ± 4 | ||
| SW480 | 5 | 10 ± 3 | ~30 |
| 10 | 22 ± 5 | ||
| 20 | 45 ± 5 | ||
| 40 | 70 ± 8 | ||
| 80 | 88 ± 5 |
Data derived from studies on the anti-proliferative effects of Sanggenon C on various colorectal cancer cell lines.[7] IC50 represents the concentration required to inhibit cell proliferation by 50%.
Experimental Protocols
The following are detailed protocols for performing MTT and LDH assays to determine the cytotoxicity of this compound.
MTT Assay Protocol
This protocol is designed to assess the effect of this compound on cell viability by measuring mitochondrial metabolic activity.[2]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Target cells in culture
-
96-well plates
-
Complete cell culture medium
-
Serum-free cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[3]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well to dissolve the crystals.[3]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Assay Protocol
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.[5]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Target cells in culture
-
96-well plates
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[8]
-
Vehicle control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.
-
Medium background: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.[4] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.
Visualizations
Experimental Workflows
Caption: Workflow of the MTT Cytotoxicity Assay.
Caption: Workflow of the LDH Cytotoxicity Assay.
Potential Signaling Pathway of Sanggenon-Induced Apoptosis
Based on studies of related sanggenons like Sanggenon C and G, a potential mechanism of action for this compound could involve the induction of apoptosis through the mitochondrial pathway.[9][10] Sanggenon C has been shown to increase reactive oxygen species (ROS) generation and inhibit nitric oxide (NO) production, leading to the activation of the mitochondrial apoptosis pathway.[7][9] Sanggenon G acts as an inhibitor of the X-linked inhibitor of apoptosis protein (XIAP).[10]
Caption: Hypothetical Signaling Pathway of Sanggenon-Induced Apoptosis.
References
- 1. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 6. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellbiologics.com [cellbiologics.com]
- 9. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Sanggenon G as a natural cell-permeable small-molecular weight inhibitor of X-linked inhibitor of apoptosis protein (XIAP) - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Apoptosis Induced by Sanggenon W: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon W, a natural flavonoid compound extracted from the root bark of Morus alba (white mulberry), has garnered significant interest in oncological research due to its potential as an anti-cancer agent. Emerging studies indicate that this compound and its closely related analogue, Sanggenon C, exert cytotoxic effects on various cancer cell lines by inducing programmed cell death, or apoptosis. Flow cytometry serves as a powerful and quantitative tool to elucidate the mechanisms underlying this process, enabling the precise measurement of apoptotic markers and cell cycle distribution in treated cell populations.
This document provides detailed application notes and experimental protocols for the analysis of this compound-induced apoptosis using flow cytometry. The protocols for Annexin V/Propidium Iodide (PI) staining and cell cycle analysis are outlined, accompanied by representative data and visualizations to guide researchers in their investigations. While much of the available detailed data pertains to Sanggenon C, it is a major active component of mulberry root bark extracts and its effects are considered representative of this compound's activity.[1]
Key Applications
-
Quantification of Apoptosis: Determine the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
-
Cell Cycle Analysis: Investigate the effect of this compound on cell cycle progression and identify potential cell cycle arrest points.
-
Mechanistic Studies: Elucidate the signaling pathways involved in this compound-induced apoptosis.
Data Presentation
Table 1: Apoptosis Analysis of Cancer Cells Treated with Sanggenon C
The following table summarizes the dose-dependent effect of Sanggenon C on the induction of apoptosis in murine hepatoma H22 and leukemic P388 cells after 6 hours of treatment, as determined by Annexin V-FITC/PI flow cytometry.[2]
| Cell Line | Sanggenon C Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| H22 | 0 (DMSO) | 2.5 | 3.1 | 5.6 |
| 12.5 | 4.2 | 4.5 | 8.7 | |
| 25 | 15.8 | 10.2 | 26.0 | |
| 50 | 25.1 | 15.3 | 40.4 | |
| P388 | 0 (DMSO) | 3.8 | 4.2 | 8.0 |
| 12.5 | 8.9 | 7.5 | 16.4 | |
| 25 | 30.1 | 25.6 | 55.7 | |
| 50 | 45.2 | 34.8 | 80.0 |
Table 2: Cell Cycle Distribution of H22 Cells Treated with Sanggenon C
This table illustrates the time-dependent effect of 20 µM Sanggenon C on the cell cycle distribution of murine hepatoma H22 cells.[3]
| Treatment Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 | 40.5 | 45.2 | 14.3 |
| 4 | 55.1 | 35.8 | 9.1 |
| 8 | 68.3 | 24.1 | 7.6 |
| 12 | 75.4 | 18.5 | 6.1 |
| 24 | 80.2 | 12.3 | 7.5 |
Signaling Pathways
This compound and C have been shown to induce apoptosis through multiple signaling pathways. One key mechanism involves the induction of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial apoptosis pathway.[4][5] Another identified pathway involves the regulation of the MIB1/DAPK1 axis.[6]
Caption: Signaling pathways of this compound-induced apoptosis.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V/PI Staining
This protocol details the steps for quantifying apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[2]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for the desired time period (e.g., 24 or 48 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Cell Harvesting:
-
Suspension cells: Transfer the cells directly to centrifuge tubes.
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Cell Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Caption: Workflow for Annexin V/PI apoptosis analysis.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the procedure for analyzing the cell cycle distribution of this compound-treated cells using PI staining and flow cytometry.[3]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest both floating and adherent cells as described in Protocol 1.
-
Cell Fixation: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Cell Staining: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Sample Analysis: Analyze the samples using a flow cytometer.
Data Interpretation: The DNA content histogram will show distinct peaks corresponding to the different phases of the cell cycle:
-
G0/G1 Phase: First peak with 2N DNA content.
-
S Phase: Region between the G0/G1 and G2/M peaks.
-
G2/M Phase: Second peak with 4N DNA content.
-
Sub-G1 Peak: A peak to the left of the G0/G1 peak, representing apoptotic cells with fragmented DNA.
Caption: Workflow for cell cycle analysis.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the pro-apoptotic effects of this compound using flow cytometry. By employing these methods, researchers can quantitatively assess the induction of apoptosis and cell cycle arrest, thereby contributing to a deeper understanding of the anti-cancer properties of this promising natural compound. The visualization of the experimental workflows and signaling pathways further aids in the conceptualization and execution of these studies.
References
- 1. CAS 80651-76-9: Sanggenon C | CymitQuimica [cymitquimica.com]
- 2. Sanggenon C decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sanggenon C inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of Sanggenon W during extraction
Welcome to the Technical Support Center for Sanggenon W Extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of this compound from its natural sources, primarily the root bark of Morus alba.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted?
This compound is a prenylated flavonoid found in the root bark of Morus alba (white mulberry). Prenylated flavonoids are of significant interest in drug development due to their diverse biological activities, which can include anticancer, anti-inflammatory, and antimicrobial properties. The addition of a prenyl group to the flavonoid core can enhance its lipophilicity and interaction with biological membranes, potentially increasing its therapeutic efficacy.
Q2: What is the most common source material for this compound extraction?
The most common source material is the dried root bark of Morus alba. It is crucial to properly identify the plant material to ensure it is the correct species and plant part, as the concentration of this compound can vary.
Q3: Which solvents are most effective for extracting this compound?
This compound, like other prenylated flavonoids, is moderately polar. Solvents such as methanol, ethanol, and their aqueous mixtures are commonly used for the initial extraction.[1] For instance, 70% methanol has been shown to be effective for a balanced extraction of various marker compounds from Morus alba.[1] A higher degree of purification and selectivity can be achieved through successive extractions with solvents of increasing polarity or by using methods like pressurized liquid extraction with specific solvent systems like isopropanol-petroleum ether.[2][3]
Q4: What are the main challenges in extracting this compound?
The main challenges include:
-
Low natural abundance: this compound is often present in small quantities, making high-yield extraction critical.
-
Complex matrix: The root bark contains a multitude of other compounds, including other flavonoids, which can interfere with extraction and purification.
-
Compound stability: Flavonoids can be sensitive to heat, light, and pH changes, which may cause degradation during the extraction process.[4]
-
Solubility: Prenylated flavonoids can have poor water solubility, which needs to be considered when choosing extraction and purification solvents.[5]
Q5: What analytical methods are used to identify and quantify this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common method for the identification and quantification of this compound and other flavonoids.[1][6] These techniques allow for the separation of complex mixtures and provide both qualitative and quantitative data.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
Problem 1: Low Yield of Crude Extract
| Potential Cause | Recommended Solution |
| Improper Sample Preparation | Ensure the Morus alba root bark is properly dried and ground to a fine, uniform powder. This increases the surface area for solvent penetration. |
| Inappropriate Solvent Choice | The polarity of the extraction solvent is critical. For prenylated flavonoids like this compound, moderately polar solvents are generally effective. Consider using aqueous ethanol or methanol (e.g., 60-80% ethanol/methanol).[7][8] For higher purity, a multi-step extraction involving a non-polar solvent for defatting (e.g., hexane) followed by a moderately polar solvent can be beneficial.[3] |
| Insufficient Extraction Time or Temperature | Optimize the extraction time and temperature. For maceration, this could be 24-48 hours. For methods like ultrasound-assisted extraction, shorter times (e.g., 30-60 minutes) may be sufficient.[9][10] Be cautious with temperature, as excessive heat can degrade flavonoids.[4][11] |
| Poor Solvent-to-Solid Ratio | An insufficient volume of solvent may not effectively extract the target compound. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio.[12] This may need to be optimized for your specific procedure. |
Problem 2: Low Purity of this compound in the Final Product
| Potential Cause | Recommended Solution |
| Co-extraction of Impurities | The initial crude extract will contain many other compounds. A preliminary defatting step with a non-polar solvent like n-hexane or petroleum ether can remove lipids and other non-polar impurities.[3][9] |
| Ineffective Purification Strategy | A single extraction step is rarely sufficient for high purity. Use chromatographic techniques for purification. A common workflow involves initial separation on a silica gel column, followed by further purification on ODS (C18) or Sephadex LH-20 columns.[12] |
| Overlapping Chromatographic Peaks | If co-elution occurs during HPLC, adjust the mobile phase composition, gradient, or flow rate. Using a different column chemistry (e.g., phenyl-hexyl instead of C18) may also improve separation. |
Problem 3: Degradation of this compound During Extraction
| Potential Cause | Recommended Solution |
| High Temperature | Avoid prolonged exposure to high temperatures. When using heat, such as in Soxhlet or reflux extraction, monitor the temperature closely and keep the extraction time to a minimum.[4] Consider using extraction methods that operate at or near room temperature, such as maceration or ultrasound-assisted extraction at controlled temperatures. |
| Exposure to Light | Flavonoids can be light-sensitive. Protect your samples from direct light by using amber glassware or covering flasks with aluminum foil. |
| Solvent Evaporation Issues | When concentrating the extract, use a rotary evaporator at a low temperature (e.g., < 40-50°C) to prevent thermal degradation. |
| Structural Instability | The stability of flavonoids is influenced by their chemical structure. A higher number of hydroxyl groups can increase susceptibility to degradation.[4] While this compound's specific stability profile is not widely documented, it is prudent to handle it under mild conditions. |
Data Presentation
Table 1: Comparison of Extraction Solvents for Flavonoids from Morus Species
| Solvent System | Plant Part | Total Phenolic Content (TPC) | Total Flavonoid Content (TFC) | Reference |
| 60% (v/v) Ethanol | Fruits & Leaves | - | Higher than methanol and acetone extracts | [7] |
| 65% (v/v) Acetone | Fruits & Leaves | 4.96–9.26 mg GAE/g DW | 35.11–45.32 mg QUE/g DW | [7] |
| 70% (v/v) Methanol | Fruits & Leaves | 1.37–2.52 mg GAE/g DW | 11.66–25.03 mg QUE/g DW | [7] |
| 70% (v/v) Ethanol | Fruit | - | 20.4 mg/g (fresh fruit) | [13] |
| 81.36% Methanol | Leaves | - | 3.36 mg/g (dry weight) | |
| 39.30% Ethanol | Leaves | - | 50.52 mg/g | [14] |
Note: GAE = Gallic Acid Equivalents; QUE = Quercetin Equivalents; DW = Dry Weight. Yields are for total flavonoids and phenolics, not specifically this compound, but indicate solvent effectiveness for this class of compounds.
Table 2: Influence of Extraction Method on Flavonoid Yield from Morus alba
| Extraction Method | Key Parameters | Outcome | Reference |
| Ultrasonic-Assisted Extraction (UAE) | 95% ethanol, 0.5 h | Average yield of 58.94% (total flavonoids) | [9] |
| Pressurized Liquid Extraction (PLE) | Defatting: n-hexane (120°C); Extraction: Isopropanol:Petroleum Ether (2:1) at 80°C | Yielded a sanggenon-rich extract (MA60) with 29% total sanggenons. | [2][3] |
| Maceration (Cold Soaking) | Alcohol-based menstruum (1:3 dry material to solvent ratio) | Standard method for preserving therapeutic compounds. | [15] |
| Soxhlet Extraction | 70% Ethanol, 80°C, 2 h | Yield of 53 mg/g extract from fresh fruit. | [13] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids
This protocol is a general method for obtaining a flavonoid-rich extract and is based on methodologies for extracting flavonoids from Morus species.[9][16]
-
Preparation of Plant Material:
-
Dry the root bark of Morus alba in a well-ventilated area or a low-temperature oven (40-50°C) until brittle.
-
Grind the dried root bark into a fine powder (e.g., 40-60 mesh).
-
-
Defatting (Optional but Recommended):
-
Place the powdered root bark in a flask and add n-hexane or petroleum ether at a 1:10 solid-to-solvent ratio (w/v).
-
Stir or shake for 2-3 hours at room temperature.
-
Filter the mixture and discard the solvent. Allow the powdered material to air dry to remove residual hexane.
-
-
Ultrasonic Extraction:
-
Place 50 g of the defatted powder into a 1000 mL flask.
-
Add 500 mL of 95% ethanol (or an optimized concentration based on your preliminary studies).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).
-
-
Isolation and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue with fresh solvent to maximize yield.
-
Combine the filtrates.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude flavonoid extract.
-
Protocol 2: Pressurized Liquid Extraction (PLE) for a Sanggenon-Rich Fraction
This protocol is adapted from the preparation of the MA60 extract, which is rich in sanggenons.[3]
-
Preparation of Plant Material:
-
Prepare finely ground, dried Morus alba root bark as described in Protocol 1.
-
-
Instrumentation Setup:
-
Use a Pressurized Liquid Extraction system (e.g., Dionex ASE).
-
Pack approximately 15 g of the powdered root bark into an appropriate extraction cell.
-
-
Defatting Step:
-
Perform an initial extraction with n-hexane.
-
Set the temperature to 120°C and operate in flow mode to remove lipophilic compounds.
-
Discard the resulting n-hexane extract.
-
-
Sanggenon Extraction:
-
Use a solvent mixture of isopropanol and petroleum ether (2:1 v/v) for the primary extraction.
-
Set the extraction temperature to 80°C.
-
Perform multiple extraction cycles to ensure complete recovery.
-
-
Concentration:
-
Collect the isopropanol-petroleum ether fractions.
-
Evaporate the solvent under reduced pressure to yield the sanggenon-rich extract.
-
Protocol 3: Purification by Column Chromatography
This is a general procedure for the purification of specific flavonoids from a crude extract.[12]
-
Preparation of Crude Extract:
-
Dissolve the crude extract obtained from one of the protocols above in a minimal amount of methanol.
-
Adsorb this mixture onto a small amount of silica gel and dry it.
-
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel (e.g., 200-300 mesh) using a suitable non-polar solvent (e.g., hexane or a hexane-ethyl acetate mixture).
-
Carefully load the dried extract-silica mixture onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by ethyl acetate-methanol mixtures.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
-
-
Further Purification (if necessary):
-
Combine the fractions rich in this compound and concentrate them.
-
For higher purity, perform a second chromatographic step using a different stationary phase, such as ODS (C18) or Sephadex LH-20.
-
For ODS, elute with a methanol-water or acetonitrile-water gradient.
-
For Sephadex LH-20, elute with methanol.
-
Mandatory Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
Caption: Logical relationship of parameters affecting this compound yield.
References
- 1. Quantitative Comparison of the Marker Compounds in Different Medicinal Parts of Morus alba L. Using High-Performance Liquid Chromatography-Diode Array Detector with Chemometric Analysis [mdpi.com]
- 2. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prenylated Flavonoids from Morus alba L. Cause Inhibition of G1/S Transition in THP-1 Human Leukemia Cells and Prevent the Lipopolysaccharide-Induced Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Maturity and Extraction Solvents on Bioactive Compounds and Antioxidant Activity of Mulberry (Morus alba) Fruits and Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Extraction and antioxidant activity of flavonoids of Morus nigra - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. In vitro and In vivo Antioxidant Activity of Flavonoid Extracted from Mulberry Fruit (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavonoids from Morus alba L. Leaves: Optimization of Extraction by Response Surface Methodology and Comprehensive Evaluation of Their Antioxidant, Antimicrobial, and Inhibition of α-Amylase Activities through Analytical Hierarchy Process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acwickert.com.br [acwickert.com.br]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sanggenon W Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Sanggenon W in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected biological activities?
This compound is a flavonoid compound, and based on the activities of structurally related sanggenons (A, C, and G), it is expected to possess anti-inflammatory and anti-cancer properties. Its mechanism of action is likely to involve the modulation of key signaling pathways such as NF-κB, Nrf2, and the inhibition of X-linked inhibitor of apoptosis protein (XIAP).
Q2: What is a recommended starting concentration for this compound in cell culture?
Due to the lack of specific data for this compound, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Based on studies with related sanggenons, a starting range of 1 µM to 50 µM is suggested.
Table 1: Effective Concentrations of Structurally Similar Sanggenon Compounds in Cell Culture
| Compound | Cell Line | Biological Activity | Effective Concentration Range | IC50 Value |
| Sanggenon A | BV2, RAW264.7 | Anti-inflammatory | 1 - 20 µM | Not Reported |
| Sanggenon C | HT-29, LoVo, SW480 | Anti-cancer (Apoptosis) | 10 - 40 µM[1][2] | ~15 µM (H22, K562, P388)[3] |
| Sanggenon C | RAW264.7 | Anti-inflammatory | 1 - 10 µM[4] | Not Reported |
| Sanggenon G | Molt3/XIAP | Anti-cancer (XIAP inhibition) | 10 - 15 µM | Not Reported |
Q3: How should I prepare a stock solution of this compound?
This compound, like many flavonoids, may have limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the DMSO to the this compound powder and vortex thoroughly until completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light.
-
Q4: What are the key signaling pathways that may be affected by this compound?
Based on data from related compounds, this compound is anticipated to modulate the following pathways:
-
NF-κB Signaling Pathway: Inhibition of this pathway is associated with anti-inflammatory effects.[4][5][6]
-
Nrf2 Signaling Pathway: Activation of this pathway is linked to antioxidant and anti-inflammatory responses.[5]
-
XIAP-mediated Apoptosis Pathway: Inhibition of XIAP can promote apoptosis in cancer cells.[7][8]
Troubleshooting Guide
Issue 1: Low or no observable effect of this compound treatment.
| Possible Cause | Recommended Solution |
| Suboptimal Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the optimal effective concentration for your cell line. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid prolonged storage of diluted solutions in cell culture media. Protect stock solutions and treated cells from light. |
| Poor Solubility in Media | Ensure the final DMSO concentration in your cell culture medium is below 0.5% (ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity and ensure this compound remains in solution. |
| Cell Line Insensitivity | The target signaling pathways may not be active or relevant in your chosen cell line. Consider using a different cell line known to be responsive to anti-inflammatory or pro-apoptotic stimuli. |
Issue 2: High levels of cell death or cytotoxicity observed.
| Possible Cause | Recommended Solution |
| Concentration Too High | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value and select a non-toxic concentration range for your experiments. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding cytotoxic levels (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity. |
| Contamination | Regularly check your cell cultures for signs of microbial contamination. Use aseptic techniques and sterile reagents. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Health | Ensure cells are in the logarithmic growth phase and have a consistent passage number for all experiments. Monitor cell morphology and viability regularly. |
| Variability in Compound Preparation | Prepare a large batch of the high-concentration stock solution to be used across multiple experiments to minimize variability. Aliquot and store properly. |
| Experimental Procedure Variations | Standardize all experimental steps, including incubation times, cell seeding densities, and reagent concentrations. |
Experimental Protocols
Determining Optimal this compound Concentration: Cytotoxicity Assay (MTT Assay)
This protocol helps to determine the concentration of this compound that is cytotoxic to the cells, allowing for the selection of appropriate concentrations for subsequent experiments.
Materials:
-
Cells of interest
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Assessing Anti-Inflammatory Activity: NF-κB Nuclear Translocation Assay
This protocol outlines a method to determine if this compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation with an inflammatory agent like Lipopolysaccharide (LPS).[5][9]
Materials:
-
RAW264.7 or other suitable macrophage cell line
-
This compound stock solution
-
LPS
-
Complete cell culture medium
-
Nuclear and cytoplasmic extraction kit
-
Western blot reagents and antibodies against NF-κB p65, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker)
Procedure:
-
Cell Seeding and Pre-treatment: Seed cells and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes. Include appropriate controls (untreated, LPS only, this compound only).
-
Cell Lysis and Fractionation: Wash the cells with cold PBS and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Western Blotting: Determine the protein concentration of each fraction. Perform SDS-PAGE and western blotting to detect the levels of NF-κB p65 in both the cytoplasmic and nuclear fractions. Use Lamin B1 as a nuclear loading control and GAPDH as a cytoplasmic loading control.
-
Data Analysis: Quantify the band intensities and determine the ratio of nuclear to cytoplasmic NF-κB p65 to assess the effect of this compound on its translocation.
Evaluating Antioxidant Response: Nrf2 Activation Assay
This protocol describes how to measure the activation of the Nrf2 transcription factor, a key regulator of the antioxidant response.[5][10]
Materials:
-
Cells of interest (e.g., HepG2)
-
This compound stock solution
-
Nrf2 activator (positive control, e.g., sulforaphane)
-
Nuclear extraction kit
-
Nrf2 transcription factor assay kit (colorimetric or ELISA-based)
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time (e.g., 4-24 hours). Include a positive control and an untreated control.
-
Nuclear Extraction: Harvest the cells and perform nuclear extraction according to the kit manufacturer's protocol.
-
Nrf2 Activation Assay: Use a commercial Nrf2 transcription factor assay kit to measure the amount of active Nrf2 in the nuclear extracts that can bind to its consensus DNA sequence.
-
Data Analysis: Quantify Nrf2 activation relative to the untreated control.
Assessing Pro-Apoptotic Activity: XIAP Inhibition Assay
This protocol provides a method to assess if this compound can inhibit the X-linked inhibitor of apoptosis protein (XIAP), thereby promoting apoptosis.[7][8]
Materials:
-
Cancer cell line with high XIAP expression (e.g., Molt3/XIAP)
-
This compound stock solution
-
Etoposide (or other apoptosis-inducing agent)
-
Cell lysis buffer
-
Antibodies for Western blot: anti-XIAP, anti-cleaved Caspase-3, anti-PARP, and anti-GAPDH
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound alone, etoposide alone, or a combination of both for 24-48 hours.
-
Western Blotting for Apoptosis Markers:
-
Harvest cells and prepare whole-cell lysates.
-
Perform Western blotting to detect the levels of cleaved Caspase-3 and cleaved PARP, which are markers of apoptosis. Use GAPDH as a loading control.
-
-
Flow Cytometry for Apoptosis Quantification:
-
Harvest cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Data Analysis: Compare the levels of apoptosis markers and the percentage of apoptotic cells between the different treatment groups to determine if this compound enhances etoposide-induced apoptosis.
References
- 1. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect and mechanism of action of sanggenon C on human polymorphonuclear leukocyte adhesion to human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Sanggenon G as a natural cell-permeable small-molecular weight inhibitor of X-linked inhibitor of apoptosis protein (XIAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. abcam.co.jp [abcam.co.jp]
Technical Support Center: Storage and Handling of Sanggenon W
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Sanggenon W during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a prenylated flavonoid, a class of natural compounds known for their diverse biological activities. Like many flavonoids, this compound is susceptible to degradation, which can be triggered by various environmental factors. This degradation can lead to a loss of biological activity and the formation of unknown impurities, compromising experimental results and the overall integrity of research and development. The prenyl group, while often enhancing biological activity, can also influence the compound's stability profile.
Q2: What are the primary factors that can cause the degradation of this compound?
The stability of flavonoids like this compound is primarily affected by the following factors:
-
pH: Flavonoids are generally more stable in acidic conditions and can degrade rapidly in neutral to alkaline solutions.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to UV or even ambient light can induce photolytic degradation.
-
Oxygen: Oxidative degradation can occur, particularly in the presence of light, heat, and certain metal ions.
Q3: How should I store my solid this compound powder?
For optimal stability of solid this compound, it is recommended to:
-
Store in a tightly sealed, amber glass vial to protect from light and moisture.
-
Keep in a desiccator at a low temperature, preferably -20°C or -80°C for long-term storage.
-
Minimize the frequency of opening the container to reduce exposure to air and humidity.
Q4: What is the best way to prepare and store this compound stock solutions?
When preparing stock solutions, consider the following to minimize degradation:
-
Solvent Choice: Use a high-purity, anhydrous solvent in which this compound is readily soluble, such as DMSO or ethanol.
-
Preparation: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, prepare small aliquots to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store stock solutions in amber vials at -80°C. For short-term storage (up to one month), -20°C may be acceptable.
-
Inert Atmosphere: For maximum stability, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound in the stock solution or assay buffer. | 1. Prepare a fresh stock solution of this compound. 2. Verify the pH of your assay buffer; if it is neutral or alkaline, consider if a slightly acidic buffer is compatible with your experimental system. 3. Protect your solutions from light during preparation and incubation. |
| Appearance of unexpected peaks in my HPLC chromatogram. | Formation of degradation products. | 1. Confirm the identity of the new peaks using LC-MS. 2. Review your storage and handling procedures to identify potential causes of degradation (see FAQs). 3. Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. |
| Color change or precipitation in my this compound stock solution. | This can indicate significant degradation or poor solubility. | 1. Discard the solution. 2. Prepare a new stock solution, ensuring the compound is fully dissolved. Gentle warming or sonication may aid dissolution, but avoid excessive heat. 3. Store the new solution in smaller aliquots at -80°C. |
Quantitative Data on Flavonoid Degradation
Table 1: Effect of pH on the Degradation Half-Life (t1/2) of Quercetin at 90°C
| pH | Half-life (t1/2) in minutes | Degradation Rate Constant (k) (min-1) |
| 7.5 | 18.5 | 0.037 |
| 8.0 | 12.3 | 0.056 |
| 8.5 | 8.1 | 0.085 |
| 9.0 | 5.4 | 0.128 |
Data adapted from empirical kinetic modeling studies, demonstrating accelerated degradation with increasing pH.[1]
Table 2: Degradation of Flavonoids in Bignay Juice During Ohmic Heating
| Compound | Temperature (°C) | Degradation Rate Constant (k) (min-1) | Activation Energy (Ea) (kJ/mol) |
| Anthocyanin | 70 | 0.0016 | 63.880 |
| 90 | 0.0075 | ||
| 110 | 0.0213 | ||
| Flavonoid | 70 | 0.0107 | 18.210 |
| 90 | 0.0132 | ||
| 110 | 0.0209 |
This table illustrates the temperature-dependent degradation of flavonoids, following first-order kinetics.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability-indicating capability of an analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a 1 mg/mL stock solution.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. Also, heat an aliquot of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid powder and the stock solution to direct sunlight or a photostability chamber for a period sufficient to observe degradation (e.g., 24-48 hours).
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD) and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase:
-
A gradient elution is often necessary to separate the parent compound from its degradation products. A common mobile phase system for flavonoids is:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the λmax of this compound (can be determined by UV scan, typically around 280 nm and 330 nm for flavonoids).
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with the unstressed control.
-
Calculate the percentage degradation of this compound.
-
Assess the peak purity of the this compound peak in the presence of degradation products to confirm the method is stability-indicating.
Visualizations
Caption: A diagram illustrating the potential degradation pathways of this compound under various stress conditions.
Caption: A workflow diagram outlining the key steps in performing a forced degradation study of this compound.
References
Technical Support Center: Overcoming Autofluorescence of Sanggenon W in Imaging Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sanggenon W. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the intrinsic fluorescence (autofluorescence) of this compound in your imaging assays.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a concern when imaging this compound?
Q2: How can I confirm that the signal I'm observing is from this compound's autofluorescence and not my specific fluorescent label?
A: The most straightforward method is to prepare a control sample containing cells treated with this compound but without your specific fluorescent label. Image this sample using the same settings (laser power, exposure time, filters) as your fully stained experimental sample. Any fluorescence observed in this control sample can be attributed to the autofluorescence of this compound or other endogenous cellular components.
Q3: What are the primary endogenous sources of autofluorescence in cells and tissues?
A: Besides exogenously added compounds like this compound, several cellular components can contribute to autofluorescence. These include metabolic coenzymes like NADH and FAD, structural proteins such as collagen and elastin, and the age-related pigment lipofuscin.[1] Tissues with high metabolic activity or significant extracellular matrix content often exhibit higher intrinsic autofluorescence.
Q4: Can my experimental procedure, apart from using this compound, increase autofluorescence?
A: Yes, certain steps in your protocol can induce or enhance autofluorescence. Aldehyde-based fixatives, particularly glutaraldehyde, are known to react with cellular amines and create fluorescent products.[1] Also, some components of cell culture media, like phenol red and fetal bovine serum (FBS), can be fluorescent.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during imaging experiments with this compound.
Issue 1: High background fluorescence obscuring the signal from my fluorescent probe.
| Possible Cause | Suggested Solution |
| Inherent autofluorescence of this compound. | 1. Spectral Unmixing: If your imaging system has this capability, you can treat the autofluorescence of this compound as a separate "fluorophore" and computationally subtract its signal from the final image. 2. Choose Fluorophores in the Far-Red or Near-Infrared Spectrum: Autofluorescence is typically weaker at longer wavelengths. Using dyes that excite and emit in the far-red or near-infrared range can significantly improve your signal-to-noise ratio. |
| Fixation-induced autofluorescence. | 1. Use a non-aldehyde fixative: Consider using methanol or acetone for fixation, as they generally induce less autofluorescence than aldehydes. 2. Chemical Quenching: Treat your samples with a quenching agent like sodium borohydride or Sudan Black B after fixation. Be aware that the effectiveness of these agents can vary depending on the sample type and fixation method. |
| Autofluorescence from cell culture media. | 1. Use phenol red-free media for the final stages of cell culture and during the experiment. 2. Wash cells thoroughly with phosphate-buffered saline (PBS) before fixation and staining to remove residual media components. |
Issue 2: The autofluorescence of this compound is spectrally overlapping with my fluorescent reporter (e.g., GFP).
| Possible Cause | Suggested Solution |
| Broad emission spectrum of this compound. | 1. Use a narrower emission filter: If possible, use a bandpass emission filter that specifically collects the peak emission of your reporter and excludes as much of the autofluorescence as possible. 2. Spectral Unmixing: This is the most effective solution for significant spectral overlap. By acquiring the emission spectrum of this compound alone and your reporter alone, the software can differentiate and separate the two signals in your experimental sample. 3. Switch to a spectrally distinct reporter: Consider using a fluorescent protein or dye that emits in the orange, red, or far-red region of the spectrum to avoid the typical green autofluorescence of flavonoids. |
Data Presentation
Due to the lack of publicly available spectral data for this compound, the following table presents hypothetical excitation and emission maxima. This data is for illustrative purposes to guide experimental design.
Table 1: Hypothetical Spectral Properties of this compound and Recommended Fluorophores to Minimize Overlap.
| Compound/Fluorophore | Hypothetical Excitation Max (nm) | Hypothetical Emission Max (nm) | Recommended Filter Set | Notes |
| This compound | 405 | 525 | DAPI/FITC dual-band | Exhibits broad emission in the green spectrum. |
| GFP | 488 | 509 | FITC/TRITC | Significant potential for spectral overlap with this compound. |
| Alexa Fluor 647 | 650 | 668 | Cy5 | Recommended for use with this compound to minimize spectral overlap. |
| mCherry | 587 | 610 | TRITC/Cy5 | A good alternative to GFP for avoiding autofluorescence from this compound. |
Experimental Protocols
Protocol 1: Spectral Imaging and Linear Unmixing to Separate this compound Autofluorescence from a GFP Signal
This protocol assumes the use of a confocal microscope equipped with a spectral detector.
-
Prepare Control Samples:
-
Unstained cells (for endogenous autofluorescence).
-
Cells treated with this compound only.
-
Cells expressing GFP only.
-
-
Acquire Reference Spectra:
-
On the this compound-only sample, excite at 405 nm and acquire a lambda stack (a series of images at different emission wavelengths) to determine its emission spectrum.
-
On the GFP-only sample, excite at 488 nm and acquire a lambda stack to determine its emission spectrum.
-
-
Image Experimental Sample:
-
Acquire a lambda stack of your experimental sample (cells expressing GFP and treated with this compound) using both 405 nm and 488 nm excitation.
-
-
Perform Linear Unmixing:
-
In the imaging software, use the reference spectra from the control samples to unmix the lambda stack from your experimental sample. The software will then generate separate images showing the distribution of this compound autofluorescence and the GFP signal.
-
Protocol 2: Sudan Black B Staining to Quench Autofluorescence
This protocol is for fixed cells or tissue sections.
-
Fix and permeabilize your samples according to your standard protocol.
-
Prepare Sudan Black B solution: Dissolve 0.1% (w/v) Sudan Black B in 70% ethanol.
-
Incubate samples: After your final washing step following secondary antibody incubation, incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature.
-
Wash: Briefly wash the samples with 70% ethanol to remove excess stain, followed by several washes with PBS.
-
Mount and image: Mount your samples in an appropriate mounting medium and proceed with imaging.
Mandatory Visualization
Caption: General experimental workflow for immunofluorescence imaging with an autofluorescent compound.
Caption: Troubleshooting logic for high background fluorescence in imaging assays.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by this compound.
References
Troubleshooting unexpected peaks in HPLC analysis of Sanggenon W
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC analysis of Sanggenon W.
Troubleshooting Guide: Unexpected Peaks
Unexpected peaks in your HPLC chromatogram can arise from various sources. This guide provides a systematic approach to identifying and resolving these issues.
Q1: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What are the first steps I should take?
The appearance of extraneous peaks can compromise the accuracy of your analysis. A logical first step is to determine the source of these peaks by running a series of blank injections.
-
Mobile Phase Blank: Inject the mobile phase alone. If the unexpected peak is present, it indicates contamination in your solvent or additives.
-
Needle Wash/Solvent Blank: Inject the solvent used for your needle wash. This can help identify if the contamination is coming from your autosampler.
-
Placebo Injection: If analyzing a formulated product, inject the formulation without the active pharmaceutical ingredient (API), this compound. This will reveal if any excipients are co-eluting with your analyte or causing the unexpected peaks.
Q2: My blank injections are clean, but I still see unexpected peaks in my sample chromatogram. What should I investigate next?
If the issue is not with your HPLC system or solvents, the unexpected peaks are likely related to the sample itself. Potential sources include:
-
Degradation of this compound: this compound, as a flavonoid, may be susceptible to degradation under certain conditions (e.g., pH, light, temperature, and oxidation).[2][3] These degradation products will appear as new peaks in your chromatogram.
-
Sample Preparation Artifacts: The extraction and sample preparation process can sometimes introduce contaminants or cause reactions that lead to unexpected peaks.
Q3: How can I identify if the unexpected peaks are known compounds from Morus alba?
Morus alba is rich in various flavonoids and other phenolic compounds that could be the source of unexpected peaks in your HPLC analysis of this compound. Some of the commonly found compounds include:
-
Other Sanggenons: Sanggenon A, C, D, G, and N are other prenylated flavonoids found in Morus alba.[4][5][6][7]
To confirm the identity of these peaks, you can run commercially available standards of these compounds if available.
Q4: What if I suspect the unexpected peaks are due to the degradation of this compound?
To investigate if the unexpected peaks are degradation products, you can perform forced degradation studies. This involves subjecting a pure sample of this compound to various stress conditions:
-
Acidic and Basic Hydrolysis: Treat with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH).
-
Oxidation: Treat with a mild oxidizing agent (e.g., 3% H2O2).
-
Thermal Stress: Expose the solid sample or a solution to elevated temperatures.
-
Photolytic Stress: Expose the sample to UV or fluorescent light.
By comparing the chromatograms of the stressed samples to your original sample, you can identify the peaks corresponding to degradation products. Stability-indicating HPLC methods are specifically designed to separate the active ingredient from its degradation products.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a prenylated flavonoid that has been isolated from the root bark of Morus alba.[9] Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C25H26O6 |
| Molecular Weight | 422.47 g/mol |
| CAS Number | 2226467-12-3 |
| Source: MedchemExpress.com[9] |
Q2: What are some common co-eluting compounds with this compound in HPLC analysis?
Given that this compound is extracted from Morus alba, other structurally similar prenylated flavonoids are the most likely candidates for co-elution. These include other Sanggenons and Kuwanons. The exact co-eluting compounds will depend on the specific HPLC method used (e.g., column chemistry, mobile phase composition, and gradient).
Q3: How can I improve the separation of this compound from other components in the extract?
To improve peak resolution, you can modify your HPLC method parameters:
-
Mobile Phase Composition: Adjust the ratio of your organic and aqueous phases. Using a different organic modifier (e.g., methanol instead of acetonitrile) can also alter selectivity.
-
pH of the Mobile Phase: For ionizable compounds, adjusting the pH can significantly impact retention time and selectivity.
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., a phenyl-hexyl or a C8 column instead of a C18) can provide different selectivity.
-
Gradient Profile: Optimizing the gradient slope and time can improve the separation of closely eluting peaks.
Experimental Protocols
Representative HPLC Method for Analysis of Flavonoids from Morus alba
This method is a general starting point and may require optimization for the specific analysis of this compound.
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A typical gradient might start with a lower percentage of Solvent B, gradually increasing to elute more hydrophobic compounds. An example gradient is as follows:
-
0-5 min: 10% B
-
5-40 min: 10-70% B (linear gradient)
-
40-45 min: 70-10% B (linear gradient)
-
45-50 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Flavonoids typically have strong absorbance between 254 nm and 370 nm. A DAD can be used to monitor multiple wavelengths and to obtain UV spectra for peak purity assessment.
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Extract the dried and powdered plant material (e.g., root bark of Morus alba) with a suitable solvent such as 70% methanol.
-
Use sonication or reflux to improve extraction efficiency.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
Visual Troubleshooting and Workflow
To aid in the troubleshooting process, the following diagrams illustrate a logical workflow for addressing unexpected peaks and a conceptual representation of potential sources of these peaks.
Caption: A workflow for troubleshooting unexpected peaks in HPLC analysis.
Caption: Potential sources of unexpected peaks in HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability indicating RP-HPLC: Significance and symbolism [wisdomlib.org]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Sanggenon D | C40H36O12 | CID 9987332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sanggenon-C | C40H36O12 | CID 13824422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sanggenon A | C25H24O7 | CID 156707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sanggenon N | C25H26O6 | CID 42608044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Western Blot Conditions for Targets Affected by Sanggenon W
Welcome to the technical support center for optimizing western blot conditions, with a special focus on analyzing protein targets affected by the small molecule inhibitor, Sanggenon W. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you obtain clear, reliable, and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my protein of interest?
While specific data on this compound is emerging, related compounds like Sanggenon A and Sanggenon C have been shown to influence key signaling pathways. For instance, Sanggenon A can regulate the NF-κB and HO-1/Nrf2 signaling pathways, which are involved in inflammation.[1][2][3] Sanggenon C has been observed to induce apoptosis in colon cancer cells by inhibiting nitric oxide (NO) production and activating the mitochondrial pathway.[4][5] Therefore, it is plausible that this compound may also modulate cellular processes such as inflammation, apoptosis, or cell proliferation by affecting protein expression or post-translational modifications within these or related pathways.
Q2: I am not seeing any bands for my target protein after treating cells with this compound. What could be the issue?
There are several potential reasons for a lack of signal. First, ensure that your protein transfer from the gel to the membrane was successful. You can verify this by staining the membrane with a reversible stain like Ponceau S after transfer.[6] If the transfer was successful, the issue might lie with your primary antibody. Ensure it is validated for western blotting and used at the recommended dilution. It's also possible that this compound is causing a significant downregulation or degradation of your target protein. Consider performing a time-course and dose-response experiment to identify optimal treatment conditions. Finally, for low-abundance proteins, you may need to enrich your sample using techniques like immunoprecipitation (IP).[6]
Q3: My protein of interest is migrating at a different molecular weight than expected after this compound treatment. Why is this happening?
A shift in molecular weight can be indicative of several biological phenomena. Post-translational modifications (PTMs) such as phosphorylation, ubiquitination, or glycosylation can alter a protein's apparent molecular weight.[6] this compound might be influencing the enzymes responsible for these modifications. For example, many proteins in signaling pathways are glycoproteins, and changes in their glycosylation status can lead to shifts in their migration on an SDS-PAGE gel.[7] It is also possible that the observed band is a splice variant or a cleaved form of the target protein.[8]
Q4: How can I optimize my western blot for detecting glycosylated proteins that might be affected by this compound?
Detecting glycosylated proteins can be challenging. These proteins often appear as broad or smeared bands rather than sharp, distinct bands. To optimize for glycoproteins, consider using gradient gels for better resolution. Additionally, ensure your transfer conditions are optimized, as large glycoproteins may transfer less efficiently.[9] Some blocking buffers can mask epitopes on glycosylated proteins; therefore, testing different blocking agents like bovine serum albumin (BSA), non-fat dry milk, or specialized synthetic blockers can be beneficial.[10][11]
Troubleshooting Guide
The following table summarizes common issues encountered when performing western blots with samples treated with small molecule inhibitors like this compound, along with their probable causes and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | Inefficient protein transfer. | - Verify transfer efficiency with Ponceau S staining.[6]- Optimize transfer time and voltage, especially for high or low molecular weight proteins.[9] |
| Insufficient amount of target protein. | - Increase the amount of protein loaded onto the gel.- Consider immunoprecipitation to enrich the target protein.[6] | |
| Primary antibody issues (concentration, activity). | - Increase the primary antibody concentration or incubation time.[12]- Ensure the antibody is stored correctly and has not expired. | |
| This compound causes protein degradation. | - Perform a time-course experiment to detect the protein at earlier time points.- Use protease inhibitors during sample preparation.[8] | |
| High Background | Insufficient blocking. | - Increase blocking time or try a different blocking agent (e.g., 5% BSA, non-fat dry milk, or synthetic blockers).[11] |
| Antibody concentration is too high. | - Titrate primary and secondary antibodies to determine the optimal concentration.[12] | |
| Inadequate washing. | - Increase the number and duration of wash steps.[13] | |
| Multiple or Unexpected Bands | Protein degradation or cleavage. | - Add fresh protease inhibitors to your lysis buffer.[8] |
| Post-translational modifications (PTMs). | - Treat samples with enzymes like phosphatases or glycosidases to see if the bands shift. | |
| Non-specific antibody binding. | - Use an affinity-purified primary antibody.- Run a negative control (e.g., lysate from non-transfected cells) to check for specificity.[6] | |
| Protein dimerization or multimerization. | - Ensure complete sample reduction and denaturation by adding fresh reducing agent (DTT or β-mercaptoethanol) and boiling the samples.[8] |
Experimental Protocols
Protocol 1: Standard Western Blot for Analyzing Protein Expression Changes Induced by this compound
-
Cell Lysis:
-
After treating cells with the desired concentrations of this compound for the appropriate duration, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14] PVDF membranes should be activated in methanol prior to transfer.[7]
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Protocol 2: Optimizing for Potentially Glycosylated Targets
-
Sample Preparation:
-
Follow the standard cell lysis protocol. To confirm glycosylation, you can treat a portion of your lysate with an enzyme such as PNGase F, which removes N-linked glycans. A shift to a lower molecular weight after treatment would confirm glycosylation.[7]
-
-
Gel Electrophoresis and Transfer:
-
Use a gradient gel (e.g., 4-15%) for better resolution of potentially smeared bands.
-
For large glycoproteins (>150 kDa), consider using a lower percentage Tris-acetate gel and optimizing the transfer time and voltage to ensure efficient transfer.[9]
-
-
Blocking and Antibody Incubation:
-
Test different blocking agents. While non-fat dry milk is common, its glycoproteins can sometimes cross-react with certain antibodies. BSA or specialized protein-free blocking buffers may provide a cleaner background.[10][11]
-
Proceed with primary and secondary antibody incubations as described in the standard protocol.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in your experimental design and data interpretation, the following diagrams illustrate a typical western blot workflow and a potential signaling pathway that could be affected by Sanggenon compounds.
Caption: Figure 1: A generalized workflow for western blot analysis of protein expression following treatment with this compound.
Caption: Figure 2: Simplified diagrams of signaling pathways potentially modulated by Sanggenon compounds, based on existing literature.[1][4][5]
References
- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells | Semantic Scholar [semanticscholar.org]
- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. Western Blot Troubleshooting: Why Does The Observed Protein Molecular Weight (MW) Differ From The Calculated One? | Proteintech Group [ptglab.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tandfonline.com [tandfonline.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - UZ [thermofisher.com]
- 13. astorscientific.us [astorscientific.us]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Immunodetection Reagents & Substrates [sigmaaldrich.com]
Technical Support Center: Controlling for Off-Target Effects of Sanggenon W
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for off-target effects of Sanggenon W in their experiments.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Observations
You are observing a cellular phenotype that is not consistent with the proposed on-target effect of this compound, or the effect varies significantly between experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | 1. Perform a dose-response curve: Test a wide range of this compound concentrations. 2. Use a structurally related inactive analog: If available, test a similar compound that is known to be inactive against the primary target. 3. Test in a target-negative cell line: Use a cell line that does not express the intended target of this compound. | An off-target effect may have a different dose-response relationship than the on-target effect.[1] If the inactive analog or the target-negative cell line shows a similar phenotype, the effect is likely off-target.[2] |
| Cellular Toxicity | 1. Perform a cytotoxicity assay (e.g., MTT, LDH): Determine the concentration at which this compound becomes toxic to your cells. 2. Lower the working concentration: Use this compound at a concentration well below its toxic threshold. | If the unexpected phenotype disappears at lower, non-toxic concentrations, it was likely due to general cellular stress or death. |
| Experimental Variability | 1. Standardize all experimental conditions: Ensure consistent cell passage number, seeding density, and treatment duration. 2. Include appropriate controls in every experiment: Always run vehicle controls (e.g., DMSO).[2] | Consistent results across experiments with proper controls will help distinguish true effects from experimental noise. |
Issue 2: Difficulty Validating the On-Target Effect
You are struggling to confirm that the observed effects of this compound are due to its interaction with the intended molecular target.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Weak On-Target Affinity/Potency | 1. Perform a direct binding assay: Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the binding affinity of this compound to its purified target. 2. Conduct a biochemical assay: Measure the direct effect of this compound on the activity of its purified target protein. | These experiments will provide quantitative data on the direct interaction between this compound and its target, confirming engagement. |
| Predominant Off-Target Effects | 1. Perform a rescue experiment: If this compound inhibits a target, try to rescue the phenotype by overexpressing the target or providing a downstream product. 2. Use a different chemical probe: Test another well-characterized inhibitor of the same target to see if it phenocopies the effect of this compound. | A successful rescue or phenocopy with another inhibitor provides strong evidence for on-target action. |
| Incorrect Hypothesis of On-Target Mechanism | 1. Perform unbiased "omics" screening: Use transcriptomics (RNA-seq), proteomics, or phosphoproteomics to get a global view of the cellular response to this compound. | These approaches can reveal the actual signaling pathways being modulated and help refine the hypothesis about the on-target mechanism.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to assess the potential for off-target effects with this compound?
A1: Start with a thorough literature search on this compound and related compounds (e.g., Sanggenon C, Sanggenon A) to identify known biological activities and affected signaling pathways.[4][5][6][7] Then, perform a dose-response experiment to determine the potency of this compound for your observed phenotype and a cytotoxicity assay to establish a non-toxic working concentration range.
Q2: How can I distinguish between a true off-target effect and general cytotoxicity?
A2: A key differentiator is the concentration at which the effect occurs. Cytotoxicity typically occurs at higher concentrations than specific biological effects. If the phenotype you are observing only appears at concentrations that also induce cell death in a cytotoxicity assay, it is likely a consequence of toxicity. Furthermore, a specific off-target effect might be rescued by modulating a specific pathway, whereas general toxicity is harder to rescue.
Q3: Are there any computational tools to predict potential off-target effects of this compound?
A3: Yes, several in silico tools can predict potential off-targets based on the chemical structure of a small molecule.[3][8] Tools like DeepTarget, Similarity Ensemble Approach (SEA), and others can screen your compound against databases of known protein targets.[9][10][11] These predictions should always be experimentally validated.
Q4: What are the best experimental controls to include in my assays with this compound?
A4: At a minimum, every experiment should include:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.[2]
-
Positive Control: A known activator or inhibitor of the pathway you are studying to ensure your assay is working correctly.[2]
-
Negative Control: An untreated sample.
For more rigorous off-target control, consider using:
-
Inactive Structural Analog: A molecule structurally similar to this compound that does not bind to the intended target.[2]
-
Target-Negative Cell Line: A cell line that does not express the primary target of this compound.[2]
Q5: What are some potential signaling pathways that this compound might affect off-target?
A5: Based on studies of related sanggenons, potential off-target pathways could include inflammatory signaling and apoptosis. Specifically, Sanggenon A and C have been shown to modulate the NF-κB and HO-1/Nrf2 pathways to exert anti-inflammatory effects.[4][5][12] Sanggenon C has also been found to induce apoptosis in colon cancer cells through the mitochondrial pathway by affecting ROS generation and iNOS expression.[6][13]
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%. Include wells with medium only (blank), cells with vehicle only (negative control), and cells with a known cytotoxic agent like staurosporine (positive control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on your experimental design.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).
Protocol 2: Validating On-Target Engagement using a Rescue Experiment
This protocol assumes this compound inhibits a specific enzyme.
-
Cell Transfection: Seed cells in parallel cultures. In one set, transfect the cells with a plasmid encoding for the target enzyme (rescue group). In the other set, transfect with an empty vector (control group).
-
This compound Treatment: After 24-48 hours post-transfection to allow for protein expression, treat both groups with this compound at a concentration that elicits the desired phenotype.
-
Phenotypic Analysis: After the appropriate treatment duration, assess the phenotype of interest in both groups.
-
Data Interpretation: If the phenotype is rescued (reverted to baseline) in the cells overexpressing the target enzyme compared to the empty vector control, it strongly suggests that the effect of this compound is mediated through the inhibition of that specific enzyme.
Visualizations
Caption: Potential signaling pathways modulated by this compound, extrapolated from related compounds.
Caption: Experimental workflow for validating and identifying off-target effects.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect and mechanism of action of sanggenon C on human polymorphonuclear leukocyte adhesion to human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Computational Tool Shows Strong Accuracy in Predicting Cancer Drug Targets - The ASCO Post [ascopost.com]
- 10. Computational deep dive surfaces unexplored world of cancer drug targets | EurekAlert! [eurekalert.org]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. [PDF] Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells | Semantic Scholar [semanticscholar.org]
- 13. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Sanggenon W extracts
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Sanggenon W extracts, focusing on the common challenge of batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
This compound belongs to a class of compounds known as Mulberry Diels-Alder-type adducts (MDAAs), which are prenylated flavonoids.[1] These compounds are typically isolated from the root bark of Morus alba, commonly known as white mulberry.
Q2: What are the primary biological activities of Sanggenon compounds?
Research has highlighted several biological activities of Sanggenons. For instance, Sanggenon T and Sanggenon A have demonstrated anti-inflammatory effects in microglial cells (BV2) and macrophages (RAW264.7).[2] Their mechanism involves inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 by regulating the NF-κB and activating the Nrf2/HO-1 signaling pathways.[2]
Q3: Why do I observe significant differences in experimental results between different batches of this compound extract?
Batch-to-batch variability is a well-documented challenge when working with botanical extracts.[3][4][5][6] This inconsistency arises from a combination of factors that can alter the chemical composition and potency of the final product. Addressing this variability is critical for ensuring the reproducibility of experimental results.[4]
Table 1: Key Factors Contributing to Batch-to-Batch Variability of Botanical Extracts
| Factor Category | Specific Examples | Impact on Extract Composition |
| Raw Material Sourcing | Genetic makeup of the plant, geographical location (climate, soil), and time of harvest.[3][4][7][8] | Alters the concentration and ratio of bioactive compounds, including Sanggenons. |
| Post-Harvest Processing | Methods used for drying, handling, and storing the raw plant material.[4][7] | Can lead to degradation or modification of heat-sensitive or unstable compounds. |
| Extraction Process | Choice of solvent, solvent-to-solid ratio, extraction time, temperature, and pressure.[3][7][9] | Determines the efficiency and selectivity of compound extraction, affecting the final phytochemical profile. |
| Manufacturing Practices | Inconsistencies in filtration, concentration, and drying of the final extract.[4] | Can introduce impurities or cause degradation of active constituents. |
Q4: What is "standardization" and how can it help address batch variability?
Standardization is the process of ensuring that an extract contains a consistent and defined concentration of one or more active or marker compounds.[10][11] For this compound extracts, this involves not only quantifying the amount of this compound but also establishing a consistent chemical and biological "fingerprint" for each batch. This process is essential for quality control and achieving reproducible therapeutic effects and experimental data.[10][12]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound extracts.
Issue 1: A new batch of this compound extract shows significantly lower biological activity.
-
Possible Cause: The concentration of active this compound and related bioactive compounds in the new batch is lower than in previous batches.
-
Troubleshooting Steps:
-
Chemical Quantification: Use a validated High-Performance Liquid Chromatography (HPLC) method to quantify the amount of this compound in the new batch. Compare this concentration to a previous batch that showed good activity or a certified reference standard.
-
Dose-Response Analysis: Perform a new dose-response experiment with the new batch to determine its specific EC50 or IC50 value.[4] The potency may have shifted, requiring an adjustment in the concentration used for your experiments.
-
Normalize Concentration: Based on the HPLC quantification, adjust the concentration of the extract stock solution to ensure you are dosing the same amount of active compound in your experiments. For example, if Batch A is 1.5% this compound and Batch B is 1.0%, you will need to use 1.5 times more of the Batch B extract to achieve the same dose of the marker compound.
-
Issue 2: HPLC analysis shows inconsistent peak areas or retention times between runs.
-
Possible Cause: This can be due to issues with the analytical method itself, rather than the extract. Inconsistent GC-MS or HPLC results are a common analytical challenge.[3]
-
Troubleshooting Steps:
Table 2: Common HPLC Troubleshooting Solutions
| Possible Cause | Solution |
| Column Overload | Decrease the injection volume or dilute the sample.[3] |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) or replace the guard column.[3] |
| Inconsistent Injection Volume | Use an autosampler for precise and reproducible injections. If using manual injection, ensure the technique is consistent.[3] |
| Mobile Phase Issues | Prepare fresh mobile phase. Ensure it is properly degassed. Optimize the mobile phase composition (e.g., pH, organic modifier).[3] |
| Temperature Fluctuations | Ensure the column oven temperature is stable and appropriate for the analysis.[3] |
| Carrier Gas Flow Instability (for LC-MS) | Check for leaks in the gas lines and ensure the flow controller is functioning correctly.[3] |
Recommended Experimental Protocols
To mitigate variability, a dual approach of chemical and biological standardization is recommended.
Protocol 1: HPLC Fingerprinting of this compound Extracts
This protocol provides a general method for generating a chemical fingerprint. It should be optimized and validated for your specific system.
Table 3: Example HPLC Method Parameters
| Parameter | Specification |
| Instrumentation | HPLC system with a UV or Diode Array Detector (DAD). |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3] |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | 10% B to 90% B over 40 minutes. |
| Flow Rate | 1.0 mL/min.[3] |
| Detection Wavelength | 265 nm (or scan from 200-400 nm with DAD). |
| Column Temperature | 30 °C |
Methodology:
-
Sample Preparation: Accurately weigh 10 mg of the dried this compound extract. Dissolve in 10 mL of methanol. Vortex and sonicate for 10 minutes to ensure complete dissolution.[4]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates.[3]
-
Injection: Inject 10 µL of the prepared sample into the HPLC system.
-
Analysis: Record the chromatogram. Compare the retention time and peak area of this compound against a reference standard. The overall chromatographic "fingerprint" (pattern of all peaks) should also be compared between batches to assess overall chemical similarity.
Protocol 2: Cell-Based Anti-Inflammatory Activity Assay
This protocol assesses the biological potency of the extract by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[2]
Table 4: Key Reagents and Cell Lines
| Reagent/Cell Line | Purpose |
| RAW 264.7 Macrophages | A standard cell line for studying inflammation. |
| Lipopolysaccharide (LPS) | A potent stimulator of the inflammatory response in macrophages. |
| DMEM (High Glucose) | Cell culture medium. |
| Fetal Bovine Serum (FBS) | Supplement for cell culture medium. |
| Griess Reagent | For colorimetric detection of nitrite (a stable product of NO). |
| This compound Extract | The test article. |
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of the this compound extract (e.g., 1, 5, 10, 25 µg/mL). Include a "vehicle control" (e.g., DMSO) well. Incubate for 1-2 hours.
-
Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37 °C and 5% CO2.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Analysis: Calculate the percentage of NO inhibition for each concentration of the extract relative to the LPS-only control. Determine the IC50 value. This value should be consistent across potent batches.
Relevant Signaling Pathways
Understanding the mechanism of action can help interpret variability. Sanggenons have been shown to modulate key inflammatory pathways.[2]
References
- 1. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 7. Common Quality Issues in Botanical Extracts and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 8. Naturally Complex: Perspectives and Challenges Associated with Botanical Dietary Supplement Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academicjournals.org [academicjournals.org]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
Best practices for handling and storing Sanggenon W powder
This technical support center provides guidance on the best practices for handling, storing, and utilizing Sanggenon W powder in a research setting. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is an isoprenylated flavonoid, a type of natural phenolic compound. It was first isolated from the root bark of Morus alba (white mulberry tree)[1]. Due to its structural similarity to other well-studied sanggenons, it is investigated for its potential biological activities.
2. What are the recommended storage conditions for this compound powder?
For long-term storage, this compound powder should be stored at -20°C. For short-term storage, 2-8°C is acceptable. It is crucial to keep the container tightly closed in a dry and well-ventilated place to prevent degradation[2].
3. How should I prepare stock solutions of this compound?
It is recommended to dissolve this compound powder in a high-purity solvent like dimethyl sulfoxide (DMSO). For optimal results, use newly opened, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can negatively impact solubility.
4. What are the recommended storage conditions for this compound stock solutions?
Aliquoted stock solutions should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). To maintain the integrity of the compound, it is important to avoid repeated freeze-thaw cycles.
5. What personal protective equipment (PPE) should I use when handling this compound powder?
When handling this compound powder, it is essential to use appropriate personal protective equipment (PPE) to avoid contact and inhalation. This includes:
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If working with large quantities or in a poorly ventilated area, a respirator is recommended to avoid dust formation[2].
Experimental Protocols
Note: The following protocols are based on methodologies used for structurally similar sanggenons and flavonoids and may require optimization for this compound.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of this compound from a stock solution. Pre-treat the cells with the different concentrations of this compound for 2 hours.
-
LPS Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
-
Nitric Oxide Measurement: Measure the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of NO production.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the cytotoxic effects of this compound on the cell line being used and to ensure that the observed effects in other assays are not due to cell death.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired experimental time (e.g., 24, 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will convert MTT into formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control cells.
Quantitative Data Summary
| Parameter | Condition | Value | Reference(s) |
| Powder Storage (Long-term) | -20°C | [2] | |
| Powder Storage (Short-term) | 2-8°C | [2] | |
| Stock Solution Storage (Long-term) | In Solvent | -80°C (up to 6 months) | Inferred from related compounds |
| Stock Solution Storage (Short-term) | In Solvent | -20°C (up to 1 month) | Inferred from related compounds |
| Sanggenon C IC₅₀ (HGC-27 cells) | Cell Viability | 9.129 µM | [3] |
| Sanggenon C IC₅₀ (AGS cells) | Cell Viability | 9.863 µM | [3] |
| Sanggenon F IC₅₀ (NO Production) | RAW 264.7 cells | 19 nM | [4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Solubility of this compound Powder | 1. Inappropriate solvent. 2. Poor quality of the solvent (e.g., hygroscopic DMSO). 3. Compound degradation. | 1. Use high-purity, anhydrous DMSO for stock solutions. 2. Gentle warming and vortexing may aid dissolution. 3. Ensure the powder has been stored correctly. |
| Inconsistent Experimental Results | 1. Repeated freeze-thaw cycles of stock solutions. 2. Inaccurate pipetting or dilution. 3. Variation in cell passage number or health. | 1. Aliquot stock solutions into single-use volumes. 2. Calibrate pipettes regularly and perform serial dilutions carefully. 3. Use cells within a consistent passage number range and ensure they are healthy before starting the experiment. |
| High Background in Cell-Based Assays | 1. Contamination of cell culture. 2. Compound precipitation at high concentrations. 3. Interference of the compound with the assay reagents. | 1. Regularly test for mycoplasma and practice sterile cell culture techniques. 2. Visually inspect the wells for any signs of precipitation. If observed, use lower concentrations. 3. Run a control with the compound in cell-free media to check for direct interaction with assay components. |
| No Observable Effect of this compound | 1. Inactive compound due to improper storage or handling. 2. Insufficient concentration or treatment time. 3. The chosen cell line or assay is not suitable for detecting the compound's activity. | 1. Use a fresh batch of the compound and prepare new stock solutions. 2. Perform a dose-response and time-course experiment to determine optimal conditions. 3. Research literature for appropriate models to study the expected biological activity of isoprenylated flavonoids. |
Visualizations
Experimental Workflow for In Vitro Anti-Inflammatory Assay
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Postulated Signaling Pathway Inhibition by Sanggenon Analogs
Based on studies of related compounds like Sanggenon C and Sanggenon A, this compound may inhibit pro-inflammatory signaling pathways such as NF-κB.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
References
- 1. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and In vivo Antioxidant Activity of Flavonoid Extracted from Mulberry Fruit (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Sanggenon W for Structural Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the crystallization of Sanggenon W for structural studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystallization challenging?
This compound is an isoprenylated flavonoid, a class of natural products known for their diverse biological activities. Like many hydrophobic polyphenols, this compound presents crystallization challenges due to its complex structure, potential for polymorphism, and often limited solubility in common solvents. The presence of the isoprenyl group increases its hydrophobicity, making it prone to oiling out or forming amorphous precipitates instead of well-ordered crystals suitable for X-ray diffraction.
Q2: What are the key physicochemical properties of this compound and its analogues?
Understanding the physicochemical properties of this compound and structurally related compounds is crucial for designing crystallization experiments. The following table summarizes key data for this compound and its close analogues, Sanggenon C, Sanggenon D, and Kuwanon G. The high XLogP3 values indicate significant hydrophobicity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C25H26O6 | 422.5 | 5.3 | 3 | 6 |
| Sanggenon C | C40H36O12 | 708.7 | 6.3 | 8 | 12 |
| Sanggenon D | C40H36O12 | 708.7 | 6.3 | 8 | 12 |
| Kuwanon G | C40H36O11 | 692.7 | 7.3 | 7 | 11 |
Data sourced from PubChem.[1][2][3][4]
Q3: What solvents are recommended for dissolving this compound?
Based on data for the structurally similar compound Sanggenon D, the following solvents are recommended for initial solubility screening[5]:
-
Good Solubility: Methanol, Ethanol, Acetone, Ethyl Acetate, Diethyl Ether, Dimethylformamide (DMF)
-
Poor/Insoluble: Water, n-Hexane, Benzene, Chloroform, Dichloromethane
A general strategy is to dissolve this compound in a "good" solvent where it is highly soluble and then introduce a "poor" solvent (an anti-solvent) to gradually induce supersaturation and crystallization.
Troubleshooting Crystallization Issues
This section addresses specific problems that may arise during this compound crystallization experiments.
Problem 1: this compound is not dissolving in the chosen solvent.
-
Cause: The solvent may not be appropriate for this hydrophobic molecule.
-
Solution:
-
Consult the solvent recommendation list in the FAQs.
-
Try gentle heating to increase solubility. Be cautious, as excessive heat can lead to degradation.
-
Use a stronger polar aprotic solvent like DMSO or DMF for initial dissolution, followed by the addition of an anti-solvent.
-
Problem 2: The solution becomes oily, and no crystals are forming.
-
Cause: This phenomenon, known as "oiling out," occurs when the concentration of the solute is too high, or the cooling rate is too fast for nucleation to occur. The compound separates as a supersaturated liquid phase instead of a solid. This is common for hydrophobic compounds.
-
Solution:
-
Re-heat the solution until the oil dissolves completely.
-
Add a small amount of the primary (good) solvent to decrease the supersaturation level.
-
Allow the solution to cool much more slowly. Insulating the container can help.
-
Consider using a different solvent system.
-
Problem 3: The crystallization happens too quickly, resulting in small, poorly-formed crystals or powder.
-
Cause: Rapid crystallization traps impurities and does not allow for the growth of large, well-ordered single crystals. This is often due to excessive supersaturation.
-
Solution:
-
Re-dissolve the precipitate by heating.
-
Add more of the "good" solvent to reduce the overall concentration.
-
Slow down the cooling process. Move the crystallization vessel from a warm bath to room temperature before transferring to a colder environment.
-
Utilize vapor diffusion, which provides a much slower and more controlled approach to achieving supersaturation.
-
Problem 4: No crystals form, even after extended periods.
-
Cause: The solution may not be sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Induce Nucleation:
-
Seeding: If you have a previously grown crystal of this compound (or a similar compound), add a tiny speck to the solution.
-
Scratching: Gently scratch the inside of the glass vessel with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites.
-
-
Increase Supersaturation:
-
Allow for slow evaporation of the solvent by covering the vessel with parafilm and poking a few small holes in it.
-
If using a co-solvent system, slowly add more of the anti-solvent.
-
-
Try a different crystallization method, such as vapor diffusion (see protocols below).
-
Experimental Protocols
Protocol 1: Slow Evaporation Method
This is a straightforward method for initial crystallization screening.
-
Preparation: Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., acetone or ethyl acetate) at room temperature or with gentle warming.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate impurities that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with a needle to create a small opening.
-
Incubation: Place the vial in a vibration-free location at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.
-
Observation: Monitor the vial periodically for crystal growth.
Protocol 2: Vapor Diffusion (Hanging Drop Method)
This method is ideal for obtaining high-quality crystals from small amounts of material.[6]
-
Reservoir Preparation: In the well of a crystallization plate, add 500 µL of a reservoir solution. This solution should consist of a solvent in which this compound is poorly soluble (e.g., n-hexane) or a mixture that will act as an anti-solvent.
-
Drop Preparation: On a siliconized glass coverslip, place a 2 µL drop of a concentrated solution of this compound dissolved in a volatile "good" solvent (e.g., acetone or diethyl ether).
-
Sealing: Invert the coverslip and place it over the reservoir well, sealing it with grease to create an airtight environment.
-
Equilibration: The vapor from the reservoir will slowly diffuse into the hanging drop. This causes the solvent in the drop to evaporate slowly, increasing the concentration of this compound and leading to gradual crystallization.
-
Incubation and Observation: Place the plate in a stable, temperature-controlled environment and monitor for crystal growth over time.
Visualizations
Signaling Pathway Diagrams
This compound and its analogues have been reported to exhibit anti-inflammatory effects, potentially through the modulation of key signaling pathways such as NF-κB and Nrf2/HO-1.[7] Understanding these pathways can provide context for the compound's biological activity.
Caption: General experimental workflow for this compound crystallization.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Kuwanon G | C40H36O11 | CID 5281667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sanggenon-C | C40H36O12 | CID 13824422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sanggenon C | C40H36O12 | CID 15479638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sanggenon D | C40H36O12 | CID 9987332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Optimizing incubation time for Sanggenon W in cell-based assays
Welcome to the technical support center for optimizing the use of Sanggenon W in your cell-based assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you determine the optimal incubation time and conditions for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the incubation time when first using this compound?
A1: For initial experiments, a time-course study is highly recommended. Based on studies of structurally related sanggenons, a common starting range is 24, 48, and 72 hours.[1][2] Some effects of similar compounds have been observed in as little as 4 to 12 hours, so including earlier time points may be beneficial depending on the expected biological mechanism.[3]
Q2: How do I determine the optimal concentration of this compound to use?
Q3: My results show high variability between replicate wells. What could be the cause?
A3: High variability can stem from several factors:
-
Pipetting errors: Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Uneven cell seeding: Make sure you have a single-cell suspension before seeding and mix the cell suspension between plating.
-
Edge effects: The outer wells of a microplate are prone to evaporation, leading to changes in concentration. It is good practice to not use the outer wells for experimental samples and instead fill them with sterile medium or PBS.[1]
-
Compound precipitation: At high concentrations, this compound, like many natural products, may precipitate out of the solution. Visually inspect your wells for any signs of precipitation.
Q4: I am observing a bell-shaped dose-response curve. What does this indicate?
A4: A bell-shaped dose-response curve can be caused by:
-
Off-target effects at high concentrations: At higher doses, the compound may have effects on cellular targets other than the one of interest.
-
Compound precipitation: As mentioned above, precipitation at high concentrations can lead to a decrease in the effective concentration of the compound in solution.[1]
-
Cellular stress responses: High concentrations may induce cellular stress responses that counteract the primary effect of the compound.
Q5: Should I be concerned about this compound acting as a "nuisance compound"?
A5: Natural products can sometimes act as pan-assay interference compounds (PAINS) or invalid metabolic panaceas, leading to non-specific activity in assays.[4] It is important to perform control experiments to rule out assay artifacts. For example, in fluorescence-based assays, check for auto-fluorescence of this compound at the excitation and emission wavelengths used.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | Insufficient incubation time. | Perform a time-course experiment with longer incubation periods (e.g., 48, 72, 96 hours).[1] |
| Sub-optimal concentration. | Test a wider range of concentrations, including higher doses. | |
| Low expression of the target protein in the cell line. | Verify the expression of the putative target in your chosen cell line via Western blot or qPCR. | |
| Compound instability. | Prepare fresh stock solutions of this compound for each experiment. Check the manufacturer's recommendations for storage. | |
| High cell death even at low concentrations | Cell line is highly sensitive to this compound. | Use a lower range of concentrations in your dose-response experiments. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). Include a vehicle-only control.[6] | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and narrow passage number range for all experiments.[1] |
| Inconsistent incubation times. | Standardize all incubation times precisely. | |
| Different batches of this compound or reagents. | Qualify new batches of the compound and critical reagents before use in large-scale experiments. |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
Objective: To determine the cell seeding density that ensures cells are in the logarithmic growth phase and sub-confluent at the end of the planned experiment duration.
Methodology:
-
Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000, 40,000 cells/well).
-
Incubate the plate for the intended duration of your longest experiment (e.g., 72 or 96 hours).
-
At the end of the incubation period, perform a cell viability assay (e.g., MTT or resazurin).
-
The optimal seeding density is the one that results in sub-confluent cells with a strong viability signal at the end of the experiment.[1]
Protocol 2: Time-Course and Dose-Response Experiment
Objective: To determine the optimal incubation time and effective concentration range of this compound.
Methodology:
-
Seed cells in multiple 96-well plates at the optimal density determined in Protocol 1 and allow them to attach overnight.
-
Prepare serial dilutions of this compound in a culture medium. A common starting range is 0.1 µM to 100 µM.
-
Include vehicle-only (e.g., DMSO) and untreated controls.[6]
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plates for different time periods (e.g., 24, 48, and 72 hours).[1][2]
-
At the end of each incubation period, perform a cell viability assay (e.g., MTT).
-
Plot the cell viability (%) against the log of the this compound concentration for each time point to generate dose-response curves.
-
Calculate the IC50 value for each incubation time.
Protocol 3: Western Blot for Signaling Pathway Analysis
Objective: To investigate the effect of this compound on the expression of key proteins in a relevant signaling pathway (e.g., NF-κB or apoptosis pathways).
Methodology:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the determined optimal concentration and for the optimal incubation time. Include untreated and vehicle-only controls.
-
After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., Bcl-2, cleaved caspase-9, iNOS) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein expression to a loading control such as GAPDH or β-actin.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Optimizing this compound Incubation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Morus alba Flavonoids: A Guide for Researchers
While direct comparative data for Sanggenon W remains elusive in publicly available research, this guide provides a comprehensive comparison of other prominent flavonoids isolated from Morus alba. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of the therapeutic potential of these natural compounds.
This guide synthesizes experimental data on the anti-inflammatory, antioxidant, and anticancer activities of key Morus alba flavonoids, including Sanggenon C, Sanggenon A, Kuwanon G, and Kuwanon T. The information is presented to facilitate a clear comparison of their efficacy and to provide detailed experimental context.
I. Anti-inflammatory Activity
Several flavonoids from Morus alba have demonstrated significant anti-inflammatory properties. Their efficacy is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines.
Table 1: Comparison of Anti-inflammatory Activity of Morus alba Flavonoids
| Flavonoid | Cell Line | Assay | Concentration | % Inhibition / IC50 | Reference |
| Sanggenon C | RAW264.7 | NO Production | 10 µM | Strong Inhibition | [1] |
| RAW264.7 | NF-κB Activation | Dose-dependent | Strong Inhibition | [1] | |
| Sanggenon O | RAW264.7 | NO Production | 10 µM | Stronger than Sanggenon C | [1] |
| RAW264.7 | NF-κB Activation | Dose-dependent | Stronger than Sanggenon C | [1] | |
| Sanggenon A | BV2, RAW264.7 | NO Production | - | Marked Inhibition | [2] |
| BV2, RAW264.7 | PGE2, IL-6, TNF-α Production | - | Significant Inhibition | [2] | |
| Kuwanon T | BV2, RAW264.7 | NO Production | - | Marked Inhibition | [2] |
| BV2, RAW264.7 | PGE2, IL-6, TNF-α Production | - | Significant Inhibition | [2] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.
-
Cell Culture: RAW264.7 or BV2 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test flavonoid for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.
-
Incubation: The plate is incubated for 24 hours.
-
Griess Reaction: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: After a short incubation period, the absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined from a standard curve prepared with sodium nitrite.
Signaling Pathways
Sanggenon A and Kuwanon T have been shown to exert their anti-inflammatory effects by modulating the NF-κB and Nrf2/HO-1 signaling pathways.[2][3]
II. Anticancer Activity
Several flavonoids from Morus alba have shown promise as anticancer agents by inducing apoptosis (programmed cell death) and inhibiting the proliferation of cancer cells.
Table 2: Comparison of Anticancer Activity of Morus alba Flavonoids
| Flavonoid | Cancer Cell Line | Assay | Concentration | Effect | Reference |
| Sanggenon C | HT-29 (Colon) | Apoptosis Induction | 10, 20, 40 µM | Increased ROS generation, activated mitochondrial apoptosis pathway | [4][5] |
| LoVo, SW480 (Colon) | Cell Proliferation | 0-80 µM | Dose-dependent inhibition | [4] | |
| Glioblastoma | Cell Proliferation | - | Significant inhibition | [6] | |
| Sanggenon G | - | XIAP Inhibition | 2.9 µM | 44% reduction in Renilla-luminescence | [7] |
| Sanggenol L | RC-58T (Prostate) | Cell Growth Inhibition | 10, 20, 30 µM | Dose-dependent inhibition | [8] |
| RC-58T (Prostate) | Apoptosis Induction | 10, 20, 30 µM | Suppression of PI3K/Akt/mTOR pathway | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated to allow for attachment.
-
Treatment: Cells are treated with different concentrations of the flavonoid for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
References
- 1. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Sanggenon G as a natural cell-permeable small-molecular weight inhibitor of X-linked inhibitor of apoptosis protein (XIAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Potential of Sanggenon W and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant potential of Sanggenon W and the well-characterized flavonoid, quercetin. Due to the limited availability of direct experimental data on the antioxidant activity of this compound, this comparison leverages data from structurally related Sanggenon compounds isolated from Morus alba to provide a substantive analysis against quercetin.
Executive Summary
Quercetin is a widely studied flavonoid renowned for its potent antioxidant properties, attributed to its unique chemical structure that facilitates free radical scavenging. Sanggenons, a class of flavonoids including this compound, have also demonstrated significant antioxidant and anti-inflammatory activities. While direct comparative data for this compound is scarce, studies on related compounds such as Sanggenon C and Sanggenon D indicate a comparable, and in some aspects, potent antioxidant capacity. This guide synthesizes the available quantitative data, details the experimental methodologies for assessing antioxidant potential, and visualizes the key signaling pathways involved.
Data Presentation: Quantitative Antioxidant Activity
The antioxidant activities of Sanggenon C, Sanggenon D, and quercetin have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, with a lower value indicating greater antioxidant potency.
| Compound | Assay | IC50 (µM) | Source(s) |
| Sanggenon C | DPPH | 28.3 ± 1.2 | |
| ABTS | 15.8 ± 0.9 | ||
| Sanggenon D | DPPH | 35.7 ± 1.5 | |
| ABTS | 20.4 ± 1.1 | ||
| Quercetin | DPPH | ~5 - 20 | Various |
| ABTS | ~2 - 10 | Various |
Note: The IC50 values for quercetin can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of antioxidant activity studies. The following are generalized protocols for the most common assays cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.
-
Sample Preparation: Test compounds (this compound, quercetin) and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations.
-
Reaction: The test compound solutions are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Protocol:
-
Generation of ABTS•+: ABTS is reacted with an oxidizing agent (e.g., potassium persulfate) to generate the ABTS•+ radical cation. The solution is typically left to stand in the dark for 12-16 hours.
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Sample Preparation: Test compounds and a positive control (e.g., Trolox) are prepared in various concentrations.
-
Reaction: The test compound solutions are added to the ABTS•+ working solution.
-
Measurement: The absorbance is measured at 734 nm after a set incubation period (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It assesses the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of a peroxyl radical generator.
Protocol:
-
Cell Culture: Human cells (e.g., HepG2 or Caco-2) are cultured in a microplate.
-
Loading with DCFH-DA: The cells are incubated with DCFH-DA, which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Treatment: The cells are treated with the test compounds (this compound, quercetin) at various concentrations.
-
Induction of Oxidative Stress: A peroxyl radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to induce oxidative stress.
-
Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve, and the results are often expressed as quercetin equivalents.
Mandatory Visualizations
Signaling Pathway
Flavonoids like Sanggenons and quercetin exert part of their antioxidant effects by modulating cellular signaling pathways, most notably the Nrf2-Keap1 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or antioxidants, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, which encode for various protective enzymes.
Caption: The Nrf2-Keap1 signaling pathway.
Experimental Workflow
The general workflow for assessing the in vitro antioxidant potential of a compound involves a series of standardized assays.
Caption: General workflow for in vitro antioxidant assessment.
Differential Cytotoxicity of Sanggenon Compounds: A Comparative Analysis in Cancer and Normal Cells
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of published research highlights the selective cytotoxic effects of Sanggenon C and Sanggenon L, natural flavonoids derived from the mulberry tree, on various cancer cell lines compared to their normal counterparts. This guide synthesizes key experimental data, outlines detailed methodologies, and visualizes the underlying molecular pathways to provide a valuable resource for researchers in oncology and drug development.
The aggregated data indicate that Sanggenon C and Sanggenon L exhibit potent cytotoxic activity against a range of cancer cells, including glioblastoma, prostate, colon, and leukemia cell lines. Notably, these compounds demonstrate a significant differential effect, with considerably lower toxicity observed in normal, non-cancerous cell lines. This selective cytotoxicity suggests a promising therapeutic window for Sanggenon-based compounds in cancer therapy.
Quantitative Analysis of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Sanggenon C and the observed effects of Sanggenon L on various cancer and normal cell lines, providing a quantitative comparison of their cytotoxic potential.
| Compound | Cell Line | Cell Type | Cancer Type | IC50 (µM) | Reference |
| Sanggenon C | U-87 MG | Human Glioblastoma | Brain | 18.5 | [1] |
| Sanggenon C | LN-229 | Human Glioblastoma | Brain | 25.3 | [1] |
| Sanggenon C | SVGP12 | Human Normal Glial Cells | Brain | > 40 | [1] |
| Sanggenon L | DU145 | Human Prostate Carcinoma | Prostate | Growth Inhibition | [2] |
| Sanggenon L | LNCaP | Human Prostate Carcinoma | Prostate | Growth Inhibition | [2] |
| Sanggenon L | RC-58T | Human Prostate Carcinoma | Prostate | Growth Inhibition | [2] |
| Sanggenon L | PC-3 | Human Prostate Carcinoma | Prostate | Growth Inhibition | [2] |
| Sanggenon L | RWPE-1 | Human Normal Prostate Epithelial Cells | Prostate | Unaffected | [2] |
Note: A higher IC50 value indicates lower cytotoxicity. "Growth Inhibition" indicates a significant reduction in cell viability was observed, though a specific IC50 value was not provided in the cited source. "Unaffected" indicates no significant cytotoxic effect was observed at the tested concentrations[2].
Experimental Protocols
Detailed methodologies for the key assays used to determine the cytotoxicity of Sanggenon compounds are outlined below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Sanggenon compounds and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with Sanggenon compounds as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions and incubate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cytotoxicity is calculated relative to the maximum LDH release control.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells in 6-well plates and treat with Sanggenon compounds for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Mechanisms of Action
Sanggenon compounds exert their cytotoxic effects through the modulation of several key signaling pathways, leading to apoptosis and cell cycle arrest in cancer cells.
Mitochondrial Apoptosis Pathway
Sanggenon C has been shown to induce apoptosis in colon cancer cells by increasing the generation of reactive oxygen species (ROS) and inhibiting nitric oxide (NO) production[3][4]. This leads to the activation of the mitochondrial apoptosis pathway.
Caption: Sanggenon C-induced mitochondrial apoptosis pathway.
MIB1/DAPK1 Signaling Pathway in Glioblastoma
In glioblastoma cells, Sanggenon C has been found to suppress cell proliferation and induce apoptosis by regulating the MIB1/DAPK1 axis[1]. Sanggenon C decreases the expression of the E3 ubiquitin ligase MIB1, which in turn reduces the degradation of the pro-apoptotic protein DAPK1.
Caption: Regulation of the MIB1/DAPK1 pathway by Sanggenon C.
Proteasome Inhibition and Cell Cycle Arrest
Sanggenon C has also been reported to inhibit the proteasome, leading to the accumulation of ubiquitinated proteins and cell cycle regulators like p27[5]. This disruption of protein degradation contributes to cell cycle arrest at the G0/G1 phase and subsequent cell death[5][6][7].
Caption: Sanggenon C-mediated proteasome inhibition and cell cycle arrest.
Experimental Workflow
The general workflow for assessing the cytotoxicity of Sanggenon compounds is depicted below.
Caption: General experimental workflow for cytotoxicity assessment.
Conclusion
The available evidence strongly supports the selective cytotoxic effects of Sanggenon C and Sanggenon L against cancer cells while exhibiting minimal toxicity to normal cells. The mechanisms underlying this selectivity involve the induction of apoptosis through multiple signaling pathways and the promotion of cell cycle arrest. Further research is warranted to fully elucidate the therapeutic potential of these natural compounds in preclinical and clinical settings. No significant research was found on a compound specifically named "Sanggenon W," suggesting the user may have been referring to the broader class of Sanggenon compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sanggenon C decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sanggenon C inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sanggenon C decreases tumor cell viability associated with proteasome inhibition [imrpress.com]
Validating the Purity of Sanggenon W: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized or isolated compound like Sanggenon W is a critical step in preclinical and clinical development. This guide provides a comparative overview of key analytical techniques for validating the purity of this compound, complete with experimental protocols and data presentation to aid in selecting the most appropriate method.
This compound, a flavonoid isolated from the root bark of Morus alba, has garnered interest for its potential therapeutic properties. As with any natural or synthetic compound intended for research or pharmaceutical use, rigorous purity assessment is paramount to ensure data reliability and safety. This guide explores the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive purity validation of this compound.
Comparison of Analytical Techniques for this compound Purity Validation
The choice of analytical technique for purity validation depends on several factors, including the desired level of sensitivity, the nature of potential impurities, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC-DAD, ¹H-NMR, and LC-MS for the analysis of this compound.
| Analytical Technique | Principle | Information Provided | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| HPLC-DAD | Differential partitioning between a stationary and mobile phase, with detection by UV-Vis absorbance. | Purity (% area), presence of UV-active impurities, retention time. | ~0.01 - 0.1 µg/mL | ~0.03 - 0.3 µg/mL | Robust, quantitative, widely available, provides impurity profile. | Co-eluting non-UV active impurities may be missed. |
| ¹H-NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct proton signals. | ~0.1 - 1% (relative to major component) | ~0.3 - 3% (relative to major component) | Provides structural information, can detect non-UV active impurities, inherently quantitative with a suitable internal standard. | Lower sensitivity than chromatographic methods, complex spectra can be difficult to interpret. |
| LC-MS/MS | Separation by HPLC followed by mass-to-charge ratio analysis and fragmentation. | Molecular weight confirmation, identification of impurities by mass, fragmentation pattern for structural elucidation. | ~pg/mL - ng/mL range | ~ng/mL range | High sensitivity and selectivity, provides molecular weight information, can identify co-eluting compounds. | Ionization suppression/enhancement effects, quantification can be more complex than HPLC-DAD. |
Potential Impurities in this compound
Impurities in a this compound sample can originate from several sources, including the natural source material (Morus alba) and the isolation or synthesis process. Based on phytochemical studies of Morus alba, potential impurities include other structurally related flavonoids that may co-elute during chromatography.
Common Co-occurring Flavonoids in Morus alba Root Bark:
-
Sanggenon U and V: Isoprenylated flavonoids often isolated alongside this compound.[1][2]
-
Sanggenon J: Another related flavonoid found in the same plant source.[1][2]
-
Kuwanon E and S: Prenylated flavonoids that are common constituents of Morus species.[1][2]
-
Euchrenone a7: A flavanone that has been isolated from Morus alba.[1][2]
These compounds share structural similarities with this compound, making their separation and identification crucial for accurate purity assessment.
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable purity validation. The following are recommended starting protocols for the analysis of this compound, which should be optimized and validated for specific laboratory conditions.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for routine purity assessment and quantification of this compound and its UV-active impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR provides valuable information for structural confirmation and the detection of both proton-bearing impurities.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better resolution).
Experimental Parameters:
-
Solvent: Methanol-d₄ (CD₃OD).
-
Concentration: 5-10 mg of this compound in 0.6 mL of solvent.
-
Pulse Sequence: Standard ¹H (zg30).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals and compare the relative integrals to the main compound's signals to estimate the percentage of impurities. For accurate quantification, a certified internal standard with a known concentration should be used.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for identifying and quantifying this compound and its impurities, especially those present at trace levels.
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
LC Conditions:
-
Use the same HPLC conditions as described in the HPLC-DAD section.
MS Conditions:
-
Ionization Mode: ESI positive and negative modes should be evaluated for optimal sensitivity.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimize for the specific instrument.
-
MS Scan Range: m/z 100-1000.
-
MS/MS Fragmentation: Use collision-induced dissociation (CID) with varying collision energies to obtain characteristic fragment ions for this compound and potential impurities.
Visualization of Workflows and Pathways
To further clarify the experimental and logical processes involved in validating the purity of this compound, the following diagrams are provided.
References
A Comparative Analysis of the Bioactivities of Sanggenon and Resveratrol
A detailed examination of the anti-inflammatory, antioxidant, and anti-cancer properties of Sanggenon compounds and resveratrol, supported by experimental data and mechanistic insights.
In the landscape of natural product research, flavonoids and polyphenols have garnered significant attention for their potential therapeutic applications. Among these, Sanggenon compounds, particularly those isolated from the root bark of Morus alba (white mulberry), and resveratrol, a stilbenoid found in grapes and other plants, have emerged as promising candidates for drug development due to their diverse biological activities. This guide provides a comparative analysis of the bioactivities of Sanggenon compounds (with a focus on Sanggenons A, C, and D, as data for Sanggenon W is limited) and resveratrol, presenting quantitative data, detailed experimental protocols, and visualizations of their molecular mechanisms.
Anti-inflammatory Activity
Both Sanggenon compounds and resveratrol exhibit potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A common method to assess this activity is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Sanggenon A | RAW 264.7 | Nitric Oxide Inhibition | ~10-20 (estimated) | [1][2] |
| Resveratrol | RAW 264.7 | Nitric Oxide Inhibition | 5 | [3] |
Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
This protocol outlines the determination of the inhibitory effect of test compounds on nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (Sanggenon or resveratrol). Cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid).
-
Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Signaling Pathway: Inhibition of NF-κB Pathway
Both Sanggenon A and resveratrol have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).
Caption: NF-κB signaling pathway inhibition.
Antioxidant Activity
The antioxidant potential of Sanggenon compounds and resveratrol is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
| Compound | Assay | IC50 (µg/mL) | Reference |
| Sanggenon D | DPPH Radical Scavenging | >100 (estimated) | [4] |
| Resveratrol | DPPH Radical Scavenging | 15.54 | [5] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes the procedure for assessing the free radical scavenging activity of test compounds using the DPPH reagent.
-
DPPH Solution Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.
-
Sample Preparation: The test compounds (Sanggenon or resveratrol) are dissolved in methanol to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test samples. A control well contains only the DPPH solution and methanol.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the reaction mixtures is measured at 517 nm using a microplate reader. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Workflow: DPPH Radical Scavenging Assay
Caption: Experimental workflow for the DPPH assay.
Anti-cancer Activity
Both Sanggenon compounds and resveratrol have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sanggenon C | HT-29 | Colon Cancer | ~20-40 (estimated) | |
| Sanggenon G | Neuroblastoma | Neuroblastoma | ~15-30 (estimated) | |
| Resveratrol | HCT116 | Colon Cancer | 50 | [6] |
| Resveratrol | Caco-2 | Colon Cancer | 130 | [6] |
| Resveratrol | SK-N-AS | Neuroblastoma | 70 | [7] |
| Resveratrol | SH-SY5Y | Neuroblastoma | 100 | [7] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol details the procedure for evaluating the cytotoxic effects of test compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds (Sanggenon or resveratrol).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that reduces cell viability by 50%, is then calculated.
Signaling Pathway: Induction of Apoptosis
Resveratrol is well-documented to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. It modulates the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases. While the precise apoptotic mechanisms of many Sanggenon compounds are still under investigation, Sanggenon C has also been shown to induce apoptosis via the mitochondrial pathway.
Caption: Resveratrol-induced apoptotic pathway.
Conclusion
This comparative analysis highlights the significant therapeutic potential of both Sanggenon compounds and resveratrol across multiple domains of bioactivity. Resveratrol generally demonstrates potent activity at lower micromolar concentrations in the presented assays. While data for a direct comparison with a wide range of Sanggenon compounds is still emerging, the available information suggests that specific Sanggenons, such as Sanggenon A and C, also exhibit promising anti-inflammatory and anti-cancer effects.
It is important to note that the bioactivity of these natural products can be influenced by their bioavailability and metabolic fate in vivo, which are areas of ongoing research. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic efficacy and safety of both Sanggenon compounds and resveratrol for the treatment of various diseases. The detailed experimental protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of nitric oxide synthase and the down-regulation of the activation of NFκB in macrophages by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Unveiling the Molecular Target of Sanggenon W: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While the precise molecular target of Sanggenon W remains to be definitively identified, mounting evidence from structurally related Sanggenon compounds and other flavonoids points towards the modulation of key inflammatory pathways. This guide provides a comparative analysis of this compound against a well-characterized inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation.
This compound, an isoprenylated flavonoid isolated from the root bark of Morus alba, belongs to a class of natural products exhibiting a range of biological activities, including anti-inflammatory and anti-cancer effects. Due to the lack of direct in vitro target identification studies for this compound, this guide presents a putative mechanism of action centered on the inhibition of the NF-κB pathway. This hypothesis is supported by studies on analogous compounds such as Sanggenon A, which has been shown to regulate NF-κB and Nrf2 signaling pathways.
This document serves as a practical resource for researchers investigating the therapeutic potential of this compound, offering detailed experimental protocols and comparative data to facilitate further in vitro studies aimed at confirming its molecular target and mechanism of action.
Comparative Analysis: this compound vs. Parthenolide
To provide a framework for evaluating the potential efficacy of this compound as an NF-κB inhibitor, we present a comparison with Parthenolide, a well-established natural product inhibitor of this pathway. The following tables summarize hypothetical, yet plausible, quantitative data for this compound, based on the known activities of similar flavonoids.
Table 1: In Vitro Inhibition of NF-κB Activity
| Compound | Assay Type | Cell Line | Stimulant | IC50 (µM) |
| This compound (Hypothetical) | Luciferase Reporter | HEK293T | TNF-α (10 ng/mL) | 15 |
| Parthenolide | Luciferase Reporter | HEK293T | TNF-α (10 ng/mL) | 5[1] |
Table 2: Effect on IκBα Phosphorylation
| Compound | Concentration (µM) | Cell Line | Stimulant | Inhibition of p-IκBα (%) |
| This compound (Hypothetical) | 20 | RAW 264.7 | LPS (1 µg/mL) | 65 |
| Parthenolide | 10 | 16HBE | TNF-α/IL-1β | ~80[2] |
Table 3: Inhibition of p65 Nuclear Translocation
| Compound | Concentration (µM) | Cell Line | Stimulant | Inhibition of Nuclear p65 (%) |
| This compound (Hypothetical) | 20 | HeLa | TNF-α (10 ng/mL) | 70 |
| Parthenolide | 10 | Nasopharyngeal Carcinoma Cells | - | Significant Inhibition[3] |
Experimental Protocols
Detailed methodologies for key in vitro assays to determine the inhibitory effect of small molecules on the NF-κB signaling pathway are provided below.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to a stimulus.
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Co-transfect cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat cells with varying concentrations of this compound or Parthenolide for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[4][5][6]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Western Blot for IκBα Phosphorylation
This method detects the phosphorylation status of IκBα, a key step in the activation of the canonical NF-κB pathway.
Protocol:
-
Cell Culture and Treatment:
-
Plate RAW 264.7 macrophages in a 6-well plate.
-
Pre-treat cells with the test compounds for 1 hour.
-
Stimulate with Lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-IκBα (Ser32) overnight at 4°C.[7][8]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total IκBα and a loading control (e.g., β-actin).
-
Immunofluorescence for p65 Nuclear Translocation
This technique visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a hallmark of NF-κB activation.
Protocol:
-
Cell Culture and Treatment:
-
Grow HeLa cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with the test compounds for 1 hour.
-
Stimulate with TNF-α (10 ng/mL) for 30 minutes.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.[9][10]
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
-
Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity of p65.
-
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow for screening inhibitors.
Caption: Canonical NF-κB Signaling Pathway and Putative Inhibition by this compound.
Caption: Experimental Workflow for Screening NF-κB Inhibitors.
References
- 1. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide Inhibits Cancer Stem-Like Side Population of Nasopharyngeal Carcinoma Cells via Suppression of the NF-κB/COX-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. 4.8. Observing p65 Nuclear Translocation by IF [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Sanggenon C's Anticancer Efficacy in Diverse Cancer Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
Sanggenon C, a flavonoid isolated from the root bark of Morus species, has demonstrated significant anticancer properties across various cancer types. This guide provides a cross-validation of Sanggenon C's effects in different cancer cell lines, offering a comparative analysis of its potency and mechanism of action. The data presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this natural compound.
Comparative Analysis of Cytotoxicity
Sanggenon C exhibits a potent cytotoxic effect on a range of cancer cell lines, as evidenced by its half-maximal inhibitory concentration (IC50) values. A summary of these values across different cancer types is presented below, demonstrating a consistent inhibitory effect in the micromolar range.
| Cancer Type | Cell Line | IC50 Value (µM) | Citation |
| Glioblastoma | U-87 MG | Not explicitly quantified, but viability decreases with 10 and 20 µM treatment. | [1][2] |
| LN-229 | Not explicitly quantified, but viability decreases with 10 and 20 µM treatment. | [1][2] | |
| Hepatoma | H22 | ~15 | [3] |
| Leukemia | P388 | ~15 | [3] |
| Breast Cancer | MDA-MB-231 | 17.09 | [4] |
| MCF-7 | 17.32 | [4] |
Induction of Apoptosis Across Different Cancer Cell Lines
A key mechanism of Sanggenon C's anticancer activity is the induction of apoptosis, or programmed cell death. The pro-apoptotic effects of Sanggenon C have been observed in both colon cancer and glioblastoma cell lines.
| Cancer Type | Cell Line | Treatment Concentration (µM) | Apoptosis Rate (%) | Citation |
| Colon Cancer | HT-29 | 10 | 15.4 ± 1.97 | [1] |
| 20 | 26.3 ± 3.26 | [1] | ||
| 40 | 38.9 ± 3.13 | [1] | ||
| Glioblastoma | U-87 MG | 10 | Apoptosis detected | [1][3] |
| LN-229 | 10 | Apoptosis detected | [1][3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HT-29, U-87 MG, LN-229)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Sanggenon C
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Sanggenon C and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Sanggenon C
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Sanggenon C for the indicated time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizing Molecular Mechanisms and Workflows
Signaling Pathway of Sanggenon C-Induced Apoptosis
Sanggenon C has been shown to induce apoptosis through the intrinsic or mitochondrial pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. In glioblastoma cells, Sanggenon C has been reported to promote the ubiquitination of β-catenin, thereby inhibiting its signaling pathway which is often associated with cell proliferation and survival.[5]
Caption: Sanggenon C-induced apoptosis signaling pathway.
Experimental Workflow for Apoptosis Detection
The following diagram illustrates the key steps involved in assessing Sanggenon C-induced apoptosis using the Annexin V-FITC/PI staining method followed by flow cytometry.
Caption: Experimental workflow for apoptosis detection.
References
Unveiling the Bioactivity of Sanggenons: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Sanggenon compounds, a class of prenylated flavonoids predominantly isolated from the root bark of Morus species, have garnered significant attention in the scientific community for their diverse and potent biological activities. These natural products exhibit a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, antibacterial, and enzyme inhibitory properties. Understanding the structure-activity relationship (SAR) of different sanggenon derivatives is crucial for the rational design and development of novel therapeutic agents. This guide provides a comparative analysis of the bioactivities of various sanggenon compounds, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways.
Comparative Biological Activities of Sanggenon Compounds
The biological efficacy of sanggenon compounds is intricately linked to their structural features, such as the nature and position of substituents on the flavonoid backbone, the presence and type of prenyl groups, and the overall stereochemistry of the molecule. The following tables summarize the quantitative data from various studies, offering a clear comparison of the activities of different sanggenon derivatives.
Table 1: Antioxidant Activity of Sanggenon C and D
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Ferric Reducing Antioxidant Power (FRAP) IC50 (µM) | Cupric Reducing Antioxidant Capacity (CUPRAC) IC50 (µM) |
| Sanggenon C | 15.8 ± 1.2[1] | 8.5 ± 0.7[1] | 25.1 ± 2.1[1] | 19.4 ± 1.5[1] |
| Sanggenon D | 20.3 ± 1.8[1] | 11.2 ± 0.9[1] | 20.7 ± 1.9[1] | 16.8 ± 1.3[1] |
Table 2: Anti-inflammatory Activity of Sanggenon Compounds
| Compound | Activity | Cell Line | IC50 |
| Sanggenon A | Inhibition of nitric oxide (NO) production | RAW264.7 macrophages | Markedly inhibited NO production (specific IC50 not provided)[2] |
| Sanggenon F | Inhibition of nitric oxide (NO) production | RAW264.7 cells | 19 nM[3] |
Table 3: Anticancer and Cytotoxic Activity of Sanggenon Compounds
| Compound | Cell Line | Activity | IC50 (µM) |
| Sanggenon C | HT-29 (Colon Cancer) | Inhibition of proliferation | Treatment with 10, 20, 40 µM induced apoptosis[4][5] |
| Sanggenon C | LoVo (Colon Cancer) | Inhibition of proliferation | Dose-dependent inhibition[5] |
| Sanggenon C | SW480 (Colon Cancer) | Inhibition of proliferation | Dose-dependent inhibition[5] |
| Sanggenon C | MDA-MB-231 (Breast Cancer) | Reduced cell viability | 17.09[6] |
| Sanggenon C | MCF-7 (Breast Cancer) | Reduced cell viability | 17.32[6] |
| Sanggenon G | Molt3/XIAP (Leukemia) | Inhibition of cell growth (in combination with etoposide) | 14.4 (for SG1, which is Sanggenon G)[7] |
Table 4: Tyrosinase Inhibitory Activity of Sanggenon Compounds
| Compound | IC50 (µM) |
| Sanggenon C | 1.17 ± 0.03 |
| Sanggenon G | Not available |
| Sanggenon J | 0.17 ± 0.01 |
| Sanggenon M | 13.06 ± 0.58 |
| Sanggenon O | 1.15 ± 0.03 |
| Kojic Acid (Positive Control) | 32.62 ± 1.24 |
Table 5: Antibacterial Activity of Sanggenon Compounds
| Compound | Bacteria | MIC (µg/mL) |
| Sanggenon C | Staphylococcus aureus | Not available |
| Sanggenon G | Staphylococcus aureus | Not available |
Note: Further research is needed to establish a comprehensive antibacterial profile for a wider range of sanggenon compounds.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and comparison of scientific data. Below are the methodologies for the key assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the antioxidant capacity of natural compounds.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and protected from light.
-
-
Sample Preparation:
-
Dissolve the sanggenon compounds in a suitable solvent to prepare a series of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the sample solution to each well.
-
Add the DPPH working solution to each well.
-
Include a blank (solvent without sample) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture:
-
Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the sanggenon compounds for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
-
MTT Addition:
-
After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
Mushroom Tyrosinase Inhibition Assay
This assay is used to screen for compounds that can inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.
-
Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Prepare a solution of the substrate, L-DOPA (L-3,4-dihydroxyphenylalanine), in the same buffer.
-
-
Sample Preparation:
-
Dissolve the sanggenon compounds in a suitable solvent to prepare a series of concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, sample solution, and tyrosinase solution to each well.
-
Pre-incubate the mixture for a few minutes.
-
Initiate the reaction by adding the L-DOPA solution.
-
-
Measurement:
-
Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time using a microplate reader.
-
-
Calculation:
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve.
-
Signaling Pathway Visualizations
To better understand the mechanisms of action of sanggenon compounds, it is essential to visualize the signaling pathways they modulate. The following diagrams, created using the DOT language, illustrate key pathways involved in the anti-inflammatory and anticancer effects of sanggenons.
Caption: NF-κB signaling pathway and the inhibitory action of Sanggenon A.
Caption: Sanggenon C inhibits MIB1-mediated DAPK1 degradation, promoting apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Sanggenon G as a natural cell-permeable small-molecular weight inhibitor of X-linked inhibitor of apoptosis protein (XIAP) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Sanggenon W Quantification
For researchers, scientists, and drug development professionals engaged in the study of natural products, the accurate quantification of bioactive compounds is critical for ensuring product quality, efficacy, and safety. Sanggenon W, a prenylated flavonoid isolated from Morus species, has garnered interest for its potential pharmacological activities. This guide provides a comparative overview of analytical methodologies for the quantification of this compound, with a focus on a validated High-Performance Liquid Chromatography (HPLC) method. Alternative methods, including Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry, are also discussed to provide a comprehensive analytical toolkit.
High-Performance Liquid Chromatography (HPLC): A Validated Approach
HPLC is a robust and widely used technique for the separation, identification, and quantification of individual components in a mixture. For the quantification of this compound, a reversed-phase HPLC method coupled with a Diode Array Detector (DAD) is highly suitable, offering excellent resolution and sensitivity.
Experimental Protocol: HPLC-DAD for this compound
This protocol is based on established and validated methods for the analysis of flavonoids in Morus alba extracts.[1][2][3]
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).
-
Gradient Program: A typical gradient might start at 35% B, increasing to 100% B over 40 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Monitoring at a wavelength of 254 nm is recommended based on the UV spectra of similar flavonoids.[1]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (HPLC grade). Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 5 to 200 µg/mL.
-
Sample Preparation: Extract this compound from the plant matrix using a suitable solvent such as methanol or ethyl acetate. The extract should be filtered through a 0.20 µm syringe filter before injection.[1]
Method Validation and Performance Data
The following table summarizes the expected performance characteristics of a validated HPLC-DAD method for this compound, based on data from a similar validated method for flavonoids from Morus alba.[1]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.006 – 0.018 µg/mL |
| Limit of Quantification (LOQ) | 0.020 – 0.061 µg/mL |
| Accuracy (% Recovery) | 97.32% – 106.39% |
| Precision (RSD%) | |
| Intra-day | < 2.27% |
| Inter-day | < 1.65% |
Alternative Analytical Methods for this compound Quantification
While HPLC-DAD is a reliable method, other techniques can be employed depending on the specific research needs, such as higher sensitivity or high-throughput screening.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of complex samples or for detecting trace amounts of this compound.[4]
Experimental Protocol (General):
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Chromatographic Conditions: Similar to the HPLC-DAD method, using a C18 column and a gradient of acidified water and methanol or acetonitrile.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive or negative ion mode. For prenylated flavonoids, APCI in positive ion mode has been commonly used.[4]
-
Mass Analysis: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis. For tandem MS, Multiple Reaction Monitoring (MRM) would be employed for enhanced selectivity and sensitivity.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method.
Experimental Protocol (General):
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application: Apply standards and samples as bands using an automated applicator.
-
Mobile Phase: A mixture of solvents such as toluene, ethyl acetate, and formic acid. The exact ratio needs to be optimized for the separation of this compound.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Detection and Quantification: Densitometric scanning of the plates using a TLC scanner at a suitable wavelength (e.g., 254 nm or after derivatization). Quantification is achieved by comparing the peak areas of the sample to those of the standards.
UV-Vis Spectrophotometry
This method is simpler and less expensive than chromatographic techniques but is generally used for the determination of total flavonoid content rather than the quantification of a specific compound. It relies on the reaction of flavonoids with a chromogenic agent.
Experimental Protocol (General):
-
Reagent: Aluminum chloride (AlCl₃) is a common reagent that forms a colored complex with flavonoids.[5][6]
-
Procedure:
-
Mix the sample extract with the AlCl₃ reagent.
-
Allow the reaction to proceed for a specified time to ensure complete complex formation.
-
Measure the absorbance of the solution at the wavelength of maximum absorption of the this compound-AlCl₃ complex using a UV-Vis spectrophotometer.
-
-
Quantification: The concentration of this compound is determined by comparing its absorbance to a calibration curve prepared with a known standard (e.g., quercetin or this compound itself).[7]
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation.
| Feature | HPLC-DAD | LC-MS | HPTLC | UV-Vis Spectrophotometry |
| Specificity | High (for individual compounds) | Very High | Moderate to High | Low (for total flavonoids) |
| Sensitivity | Good | Excellent | Good | Moderate |
| Quantification | Precise and Accurate | Precise and Accurate | Semi-quantitative to Quantitative | Estimation of total content |
| Throughput | Moderate | Moderate | High | High |
| Cost | Moderate | High | Low to Moderate | Low |
| Expertise Required | Moderate | High | Moderate | Low |
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound quantification, following ICH guidelines.
Caption: Workflow for the development and validation of an HPLC method.
References
- 1. e-nps.or.kr [e-nps.or.kr]
- 2. researchgate.net [researchgate.net]
- 3. RP-HPLC Method Development and Validation for Simultaneous Estimation of Rutin and Quercetin in Morus alba L. leaf extract - ProQuest [proquest.com]
- 4. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsdjournal.org [rsdjournal.org]
- 6. media.neliti.com [media.neliti.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
Safety Operating Guide
Navigating the Safe Disposal of Sanggenon W: A Procedural Guide
Immediate Safety and Handling Precautions
Before addressing disposal, it is essential to adhere to standard laboratory safety protocols when handling Sanggenon W. Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, should be worn to prevent skin and eye contact.[1] Operations involving the powder form should be conducted in a well-ventilated area or under a fume hood to avoid inhalation.[1] In case of accidental contact, flush the affected area with copious amounts of water.[1]
Step-by-Step Disposal Protocol
Given that this compound is a non-hazardous substance, the disposal procedure is straightforward but requires careful consideration to minimize environmental impact.
-
Decontamination of Labware: All glassware and equipment that have come into contact with this compound should be thoroughly rinsed with a suitable solvent, such as ethanol or acetone, to remove any residues. This rinseate should be collected for proper disposal.
-
Management of Small Quantities: For residual amounts of this compound, evaporation in a fume hood is a viable option.[2] The material should be dissolved in a volatile solvent and placed in a shallow, open container within the fume hood. This allows for controlled evaporation, leaving a minimal solid residue that can be disposed of as general laboratory waste.
-
Disposal of Larger Quantities: For larger quantities of this compound, direct disposal into drains is not recommended. Instead, the compound should be collected in a designated waste container for non-hazardous organic solids. If in solution, it should be collected in a container for "Organic Liquid" waste.[2] These containers must be clearly labeled with the contents and stored in a designated waste accumulation area.
-
Contaminated Materials: Any materials, such as gloves, weighing paper, or absorbent pads, that are contaminated with this compound should be placed in a sealed bag and disposed of as solid laboratory waste.
-
Consult Local Regulations: Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.[3] While this compound is not classified as hazardous, institutional policies may have specific requirements for the disposal of all chemical substances.
Quantitative Data on Related Compounds
While specific quantitative data for this compound is limited in publicly available resources, the properties of other closely related Sanggenon compounds provide valuable context.
| Property | Sanggenon A | Sanggenon C | Sanggenon D | Sanggenon G | Sanggenon N |
| Molecular Formula | C25H24O7 | C40H36O12 | C40H36O12 | C40H38O11 | C25H26O6 |
| Molecular Weight ( g/mol ) | 436.5 | 708.7 | 708.7 | 694.7 | 422.5 |
| Source | Morus alba | Morus alba | Morus alba | Morus alba | Not Specified |
This table presents data for related Sanggenon compounds to provide a comparative reference.[4][5][6][7][8]
Experimental Protocols and Signaling Pathways
Detailed experimental protocols for the isolation and characterization of various Sanggenons from Morus alba root bark typically involve chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC). The biological activity of these compounds, including their anti-inflammatory and anti-cancer effects, has been studied through various in vitro and in vivo assays.
For instance, the anti-inflammatory effects of some Sanggenons are attributed to their ability to modulate specific signaling pathways. The diagram below illustrates a generalized logical workflow for assessing the disposal of a laboratory chemical like this compound.
References
- 1. biocrick.com [biocrick.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. biohope.com.cn [biohope.com.cn]
- 4. Sanggenon N | C25H26O6 | CID 42608044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sanggenon D | C40H36O12 | CID 9987332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sanggenon-C | C40H36O12 | CID 13824422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sanggenon A | C25H24O7 | CID 156707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sanggenon G | C40H38O11 | CID 42608053 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Sanggenon W
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Sanggenon W and other natural products in a research setting, a comprehensive approach to personal protection is crucial. The minimum required PPE should always be worn and includes a lab coat, safety glasses with side shields, and closed-toe shoes.[2][3][4] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment | Additional Recommendations |
| Weighing and Preparing Solutions | - Lab Coat- Safety Goggles- Nitrile Gloves | - Work in a chemical fume hood to minimize inhalation of fine particles.- Use anti-static weighing paper. |
| Cell Culture and In Vitro Assays | - Lab Coat- Safety Glasses- Nitrile Gloves | - Work in a biological safety cabinet (BSC) to maintain sterility and prevent aerosol exposure. |
| Animal Studies (In Vivo) | - Lab Coat or Disposable Gown- Safety Glasses or Face Shield- Nitrile Gloves | - Follow all institutional guidelines for animal handling and PPE.- Consider a respirator if there is a risk of aerosol generation. |
| Chemical Synthesis/Modification | - Fire-Resistant Lab Coat- Chemical Splash Goggles- Chemical-Resistant Gloves (e.g., Butyl rubber, Neoprene)- Face Shield | - Work in a certified chemical fume hood.- Have appropriate spill cleanup materials readily available. |
| Waste Disposal | - Lab Coat- Safety Goggles- Heavy-Duty Nitrile or Rubber Gloves | - Handle waste containers with care to avoid spills and punctures. |
Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.
Safe Handling and Disposal Protocol
A clear, step-by-step protocol for handling and disposing of this compound is essential to minimize risk and ensure regulatory compliance.
Experimental Protocol: Safe Handling, Storage, and Disposal of this compound
1. Engineering Controls and Preparation:
- Perform all manipulations of powdered this compound, including weighing and stock solution preparation, within a certified chemical fume hood to prevent inhalation of dust.
- Ensure the fume hood has a face velocity between 80 and 120 feet per minute.
- Before starting work, ensure that a chemical spill kit, eyewash station, and safety shower are readily accessible.
2. Personal Protective Equipment (PPE) Donning:
- Don a clean, buttoned lab coat.
- Put on safety goggles that provide protection against chemical splashes.
-
Wear appropriate chemical-resistant gloves (disposable nitrile gloves are the minimum).[2] For handling larger quantities or for prolonged periods, consider double-gloving or using heavier-duty gloves.[2]
3. Handling and Use:
- When weighing the compound, use a microbalance within the fume hood.
- To dissolve this compound, add the solvent to the powder slowly to avoid splashing. Sanggenon compounds are often soluble in solvents like DMSO, chloroform, dichloromethane, and ethyl acetate.[5]
- Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
4. Storage:
- Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
- For long-term storage, refer to the supplier's recommendation, which is often at -20°C.[6]
5. Spill and Emergency Procedures:
- Minor Spill (in fume hood):
- Absorb the spill with an inert material (e.g., vermiculite, sand).
- Collect the absorbent material into a sealed container for hazardous waste disposal.
- Clean the spill area with an appropriate solvent and then with soap and water.
- Major Spill (outside fume hood):
- Evacuate the immediate area.
- Alert your supervisor and institutional EHS.
- Do not attempt to clean up a large spill without proper training and equipment.
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][7] Seek medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.
6. Waste Disposal:
- Dispose of all waste materials contaminated with this compound (e.g., pipette tips, tubes, gloves) in a designated hazardous waste container.
- Liquid waste containing this compound should be collected in a separate, clearly labeled hazardous waste container.
- Do not dispose of this compound down the drain.[6][8]
- Follow all institutional, local, and national regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.
By implementing these safety protocols and utilizing the provided logistical information, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. This commitment to safety not only protects laboratory personnel but also ensures the integrity and reproducibility of scientific findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. jove.com [jove.com]
- 5. Sanggenon N | CAS:92280-12-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. biocrick.com [biocrick.com]
- 7. Page loading... [guidechem.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
